Glucokinase activator 5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H18N2OS |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
N-(4-cyclohexyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H18N2OS/c19-15(13-9-5-2-6-10-13)18-16-17-14(11-20-16)12-7-3-1-4-8-12/h2,5-6,9-12H,1,3-4,7-8H2,(H,17,18,19) |
InChI 键 |
XDROZDYEXSKYNN-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery of Novel Allosteric Glucokinase Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development of novel allosteric glucokinase activators (GKAs), a promising class of therapeutic agents for the management of type 2 diabetes mellitus (T2DM). This document details the core principles of glucokinase activation, presents key quantitative data for prominent GKAs, outlines detailed experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved in their discovery.
Introduction: Glucokinase as a Therapeutic Target
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis.[1][2][3][4][5] It is predominantly expressed in pancreatic β-cells and liver hepatocytes, where it functions as a glucose sensor.[1][2][3][4][5] In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS).[1][4] In the liver, GK controls the flux of glucose into glycolysis and glycogen (B147801) synthesis, thereby regulating hepatic glucose uptake and production.[1][4][6]
The unique kinetic properties of glucokinase, including its sigmoidal response to glucose and a high S0.5 (the glucose concentration at which the enzyme reaches half-maximal velocity) of approximately 8 mmol/L, allow it to respond dynamically to physiological changes in blood glucose levels.[2] In individuals with T2DM, the activity of glucokinase is often impaired, leading to a blunted insulin response and dysregulated hepatic glucose metabolism.[1]
Allosteric activation of glucokinase presents an attractive therapeutic strategy to restore normal glucose sensing and improve glycemic control.[7][8][9] GKAs bind to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose (lowering S0.5) and/or its maximal velocity (Vmax).[10] This dual action enhances both insulin secretion from the pancreas and glucose uptake in the liver, offering a comprehensive approach to managing hyperglycemia.[3]
Quantitative Data on Allosteric Glucokinase Activators
The following tables summarize key quantitative data for a selection of novel allosteric glucokinase activators from preclinical and clinical studies. This data allows for a comparative analysis of their potency, efficacy, and kinetic profiles.
Table 1: In Vitro Potency and Kinetic Parameters of Selected Glucokinase Activators
| Compound | Chemical Class | EC50 (nM) | S0.5 Fold Shift | Vmax Fold Change | Target Selectivity | Reference |
| Dorzagliatin | Dual-acting GKA | - | - | - | Pancreas & Liver | [1][11] |
| TTP399 | Pyridine-2-carboxamide | - | - | - | Hepatoselective | [1][12][13][14] |
| PF-04991532 | N-Thiazolyl-benzamide | 80 (human), 100 (rat) | - | - | Hepatoselective | [15] |
| Compound 6 (Merck) | Pyridine-2-carboxamide | - | - | - | Hepatoselective (>70-fold liver:pancreas) | [12] |
| AM-2394 | 4,5-substituted-2-pyridyl urea | 60 | ~10 | - | - | [10] |
| RO0281675 | Thiazolyl-propionamide | - | - | - | - | [16] |
| Compound 8b (Foshan Saiweisi) | N-adamantanyl acetamide | 5.9 | (S0.5 = 2.6 mM) | - | - | [17] |
| Compound 16b (Dransfield et al.) | 5-alkyl-2-urea-substituted pyridine | 160 | (S0.5 = 0.65 mM) | 1.1 | - | [17] |
Table 2: In Vivo Efficacy of Selected Glucokinase Activators in Animal Models
| Compound | Animal Model | Dose | Route of Administration | Blood Glucose Reduction (%) | Reference |
| Compound 6 (Merck) | High-fat diet-fed mice | ≥10 mg/kg | Oral | Robust glucose lowering | [12] |
| AM-2394 | ob/ob mice | - | Oral | Lowered glucose excursion in OGTT | [10] |
| PF-04991532 | Goto-Kakizaki rats | - | - | Sustained reduction in plasma glucose | [15] |
| Compound 16b (Dransfield et al.) | Rodents | 100 mg/kg | - | 40% reduction in AUC in OGTT | [17] |
| GKA23 | 6 hour-fasted rats | 30 mg/kg | i.p. | Significant reduction in OGTT | [18] |
OGTT: Oral Glucose Tolerance Test; AUC: Area Under the Curve.
Table 3: Clinical Trial Data for Advanced Glucokinase Activators
| Compound | Phase | Patient Population | Key Efficacy Finding | Key Safety Finding | Reference |
| Dorzagliatin | Phase III (SEED Study) | Drug-naïve T2DM | -1.07% reduction in HbA1c | Good safety and tolerance | [11] |
| Dorzagliatin | Phase III (DAWN Study) | Metformin-treated T2DM | -1.02% reduction in HbA1c | - | [11] |
| TTP399 | Phase 2 (AGATA trial) | T2DM on metformin | -0.9% placebo-subtracted change in HbA1c (800 mg) | No hypoglycemia or hyperlipidemia | [1][13] |
| TTP399 | Phase 2 (Simplici-T1) | Type 1 Diabetes | 40% reduction in hypoglycemic episodes | No increased risk of ketoacidosis | [19][20] |
HbA1c: Glycated hemoglobin.
Experimental Protocols
This section provides detailed methodologies for key experiments essential in the discovery and characterization of novel allosteric glucokinase activators.
Glucokinase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to a fluorescent reporter system.
Materials:
-
Recombinant human glucokinase
-
Glucokinase Assay Buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT)
-
D-Glucose
-
ATP
-
MgCl2
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
NADP+
-
Resazurin (B115843) (or other suitable fluorescent probe)
-
Diaphorase
-
Test compounds (potential GKAs)
-
96-well or 384-well microplates (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the appropriate buffer. Create a reaction mixture containing G6PDH, NADP+, resazurin, and diaphorase in the assay buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to the microplate wells. Include a DMSO-only control.
-
Enzyme and Substrate Addition: Add a solution of glucokinase and varying concentrations of glucose to the wells. Incubate for a short period to allow compound binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of ATP and MgCl2.[21]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for resorufin, the product of resazurin reduction).[22] Measure the increase in fluorescence over time in a kinetic mode for 20-30 minutes at room temperature.[22]
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the EC50 of the activator by plotting the reaction rate against the compound concentration and fitting the data to a sigmoidal dose-response curve. To determine the effect on S0.5 and Vmax, perform the assay with varying glucose concentrations in the presence and absence of the activator.[10]
In Vitro Glucose Uptake Assay in Primary Hepatocytes
This assay measures the ability of a GKA to enhance glucose uptake in primary liver cells.
Materials:
-
Cryopreserved or freshly isolated primary human, rat, or mouse hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated culture plates
-
Glucose-free incubation medium
-
[3H]-2-deoxyglucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Test compounds
-
Insulin (as a positive control)
-
Scintillation counter or fluorescence microscope/plate reader
Procedure:
-
Cell Seeding: Plate the hepatocytes on collagen-coated plates and allow them to attach and recover.[23][24]
-
Compound Treatment: Pre-incubate the cells with the test compound at various concentrations in serum-free medium for a specified period.
-
Glucose Starvation: Wash the cells and incubate them in a glucose-free medium for a short period to deplete intracellular glucose.[25]
-
Glucose Uptake: Add the radiolabeled or fluorescent glucose analog, along with the test compound, to the cells and incubate for a defined time (e.g., 10-30 minutes).[26]
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification:
-
For [3H]-2-deoxyglucose, measure the radioactivity in the cell lysates using a scintillation counter.
-
For 2-NBDG, measure the fluorescence intensity using a fluorescence microscope or plate reader.[26]
-
-
Data Analysis: Normalize the glucose uptake to the total protein content in each well. Plot the glucose uptake against the compound concentration to determine the EC50.
Oral Glucose Tolerance Test (OGTT) in Rodent Models
The OGTT is a standard in vivo method to assess the effect of a GKA on glucose disposal.
Materials:
-
Diabetic or normal rodent models (e.g., C57BL/6 mice, Zucker diabetic fatty rats)
-
Test compound formulation
-
Glucose solution (e.g., 2 g/kg body weight)
-
Gavage needles
-
Blood glucose meter and test strips
-
Micro-capillary tubes for blood collection
Procedure:
-
Fasting: Fast the animals overnight (typically 16-18 hours) with free access to water.[27][28]
-
Baseline Blood Glucose: Take a baseline blood sample from the tail vein (t= -30 min or 0 min) and measure the glucose concentration.[27][28][29]
-
Compound Administration: Administer the test compound or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).[18]
-
Glucose Challenge: Administer a bolus of glucose solution via oral gavage (t=0 min).[18][28][29]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[27][28][29][30] Measure the blood glucose concentration at each time point.
-
Data Analysis: Plot the blood glucose concentration over time for both the treated and vehicle groups. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC for the treated group compared to the control group indicates improved glucose tolerance.
Signaling Pathways and Discovery Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involving glucokinase and a typical workflow for the discovery of allosteric GKAs.
Glucokinase Signaling Pathway in Pancreatic β-Cells
Caption: Glucokinase signaling cascade in pancreatic β-cells leading to insulin secretion.
Glucokinase Signaling Pathway in Hepatocytes
References
- 1. mdpi.com [mdpi.com]
- 2. Glucokinase - Wikipedia [en.wikipedia.org]
- 3. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Integrated Computational Approaches and Tools for Allosteric Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent applications of computational methods to allosteric drug discovery [frontiersin.org]
- 10. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of orally active hepatoselective glucokinase activators for treatment of Type II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. vtvtherapeutics.com [vtvtherapeutics.com]
- 20. breakthrought1d.org [breakthrought1d.org]
- 21. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 22. abcam.com [abcam.com]
- 23. A two-step strategy to expand primary human hepatocytes in vitro with efficient metabolic and regenerative capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 25. researchgate.net [researchgate.net]
- 26. Intravital Microscopy for the Study of Hepatic Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mmpc.org [mmpc.org]
- 28. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 29. protocols.io [protocols.io]
- 30. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Glucokinase Activator 5 Target Binding Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose metabolism, functions as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis.[1][2] Its unique kinetic properties, including a low affinity for glucose and positive cooperativity, allow it to respond dynamically to changes in blood glucose levels.[2][3] Allosteric activation of glucokinase has emerged as a promising therapeutic strategy for type 2 diabetes. Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the enzyme, distinct from the glucose-binding active site, inducing a conformational change that enhances the enzyme's catalytic activity.[4][5] This guide provides a detailed technical overview of the target binding site of Glucokinase activator 5 (GKA5) and related compounds, summarizing key quantitative data, experimental protocols, and visualizing relevant biological and experimental frameworks.
Data Presentation: Quantitative Analysis of Glucokinase Activators
The following table summarizes the in vitro efficacy of various glucokinase activators, providing key quantitative data for comparison.
| Activator Name | Compound ID | EC50 (nM) | Glucose Concentration (mM) | Vmax (fold activation) | S0.5 (mM) | Reference |
| This compound | Compound 6 | Data not available in public literature | - | - | - | Lang M, et al. 2011 |
| GKA50 | - | 33 | 5 | Not Reported | Not Reported | [6][7][8] |
| AM-2394 | - | 60 | 5 | ~1.2 | ~0.73 | [1] |
| RO-28-1675 | - | 54 | Not Reported | Not Reported | Not Reported | [7] |
Note: The specific EC50 value for this compound (compound 6) from the primary reference (Lang M, et al. Bioorg Med Chem Lett. 2011 Sep 15;21(18):5417-22) was not publicly accessible.
The Allosteric Binding Site of Glucokinase Activators
GKAs bind to a well-defined allosteric pocket located approximately 20 Å from the active site where glucose binds.[5] This binding event stabilizes a more catalytically competent, "closed" conformation of the enzyme, which has a higher affinity for glucose. The allosteric site is formed by residues from different domains of the protein, and its existence is dependent on the conformational state of the enzyme.
Key amino acid residues that have been identified through structural and mutational studies to be critical for the binding of various GKAs include:
-
Arginine 63 (R63)
-
Valine 62 (V62)
-
Methionine 210 (M210)
-
Isoleucine 211 (I211)
-
Tyrosine 214 (Y214)
-
Tyrosine 215 (Y215)
-
Methionine 235 (M235)
-
Valine 452 (V452)
The specific interactions of this compound with these residues have not been detailed in publicly available literature. However, the general mechanism involves a combination of hydrogen bonds and hydrophobic interactions within this pocket.
Signaling Pathways and Experimental Workflows
Glucokinase Signaling Pathway in Pancreatic β-Cells
The following diagram illustrates the central role of glucokinase in glucose-stimulated insulin (B600854) secretion in pancreatic β-cells.
Caption: Glucokinase signaling pathway in pancreatic β-cells.
General Experimental Workflow for GKA Characterization
This diagram outlines a typical workflow for the discovery and characterization of a novel glucokinase activator.
Caption: Experimental workflow for GKA characterization.
Experimental Protocols
Glucokinase Activity Assay (Coupled Enzyme Assay)
This protocol describes a common method to measure glucokinase activity by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺ by G6P dehydrogenase.
Materials:
-
Recombinant human glucokinase
-
This compound (or other GKA)
-
Assay Buffer: 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
ATP solution
-
Glucose solution
-
NADP⁺ solution
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well microplate
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing ATP, NADP⁺, and G6PDH at their final desired concentrations.
-
Prepare GKA Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: To each well of a 96-well plate, add:
-
Recombinant glucokinase
-
GKA dilution (or buffer for control)
-
Glucose solution
-
-
Initiate Reaction: Start the reaction by adding the Reagent Mix to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time. The rate of NADPH production is directly proportional to the glucokinase activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Plot V₀ against the GKA concentration to determine the EC₅₀.
Fluorescence-Based Binding Assay
This protocol utilizes the intrinsic tryptophan fluorescence of glucokinase to monitor the binding of a GKA.
Materials:
-
Recombinant human glucokinase
-
This compound
-
Binding Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Fluorometer
Procedure:
-
Prepare Glucokinase Solution: Dilute the purified glucokinase in the binding buffer to a final concentration of approximately 1-5 µM.
-
Prepare GKA Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Titration:
-
Place the glucokinase solution in a quartz cuvette.
-
Set the fluorometer to excite at 295 nm and record the emission spectrum from 310 to 400 nm.
-
Make successive small additions of the GKA stock solution to the cuvette.
-
After each addition, mix gently and record the fluorescence spectrum.
-
-
Data Analysis: Monitor the change in fluorescence intensity or the wavelength of maximum emission as a function of the GKA concentration. Fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (Kd).
Site-Directed Mutagenesis
This protocol describes the general steps to create point mutations in the glucokinase gene to investigate the role of specific amino acid residues in GKA binding.
Materials:
-
Plasmid DNA containing the human glucokinase gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers that contain the desired mutation in the center, flanked by 15-20 bases of correct sequence on both sides.
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation.
-
-
DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Colony Screening and Sequencing:
-
Pick individual colonies and grow overnight cultures.
-
Isolate the plasmid DNA from each culture.
-
Sequence the glucokinase gene in the isolated plasmids to confirm the presence of the desired mutation and the absence of any other mutations.
-
-
Protein Expression and Characterization: Express and purify the mutant glucokinase protein and characterize its kinetic properties and binding affinity for the GKA as described in the protocols above.
Conclusion
This compound and other similar compounds represent a promising class of therapeutics for the management of type 2 diabetes. A thorough understanding of their interaction with the allosteric binding site on glucokinase is crucial for the rational design of next-generation activators with improved efficacy and safety profiles. The data, diagrams, and protocols presented in this guide provide a comprehensive technical resource for researchers in this field, facilitating further investigation into the molecular mechanisms of glucokinase activation and the development of novel antidiabetic agents.
References
- 1. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
The Pivotal Role of Glucokinase in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase (GCK), a member of the hexokinase family, serves as a critical glucose sensor in mammals, playing a central role in the maintenance of glucose homeostasis. This enzyme's unique kinetic properties and tissue-specific expression in the pancreas and liver allow it to respond dynamically to fluctuations in blood glucose levels, thereby regulating insulin (B600854) secretion and hepatic glucose metabolism. Mutations in the GCK gene can lead to significant dysregulation of glucose homeostasis, resulting in conditions such as maturity-onset diabetes of the young (MODY) and persistent hyperinsulinemic hypoglycemia of infancy (PHHI).[1] This technical guide provides an in-depth overview of the core functions of glucokinase, its regulatory mechanisms, and its significance as a therapeutic target for metabolic diseases. It includes a compilation of quantitative data, detailed experimental protocols for studying glucokinase function, and visual representations of key signaling pathways and experimental workflows.
Introduction: The Glucose Sensor Paradigm
Glucokinase facilitates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen (B147801) synthesis in specific cell types.[2][3] Unlike other hexokinases, GCK possesses a lower affinity for glucose, with a half-saturation concentration (S₀.₅) in the physiological range of plasma glucose fluctuations (around 8 mM).[2][4] This characteristic, coupled with its positive cooperativity and lack of inhibition by its product, glucose-6-phosphate, enables GCK to function as a highly effective glucose sensor.[2][4] Its activity is finely tuned to the ambient glucose concentration, triggering appropriate metabolic and hormonal responses to maintain euglycemia.[5]
Glucokinase is predominantly expressed in:
-
Pancreatic β-cells: Here, it acts as the primary glucose sensor, coupling glucose metabolism to insulin secretion.[6][7]
-
Hepatocytes (Liver cells): In the liver, GCK is crucial for postprandial glucose uptake and the synthesis of glycogen.[8][9]
-
Glucose-sensitive neurons in the hypothalamus: Glucokinase in these neurons is involved in the central regulation of glucose homeostasis and appetite.[10]
-
Enteroendocrine cells of the gut: GCK contributes to the incretin (B1656795) effect and satiety signaling.[2]
Quantitative Data on Glucokinase
Kinetic Properties of Human Glucokinase
The kinetic parameters of glucokinase are central to its function as a glucose sensor. The sigmoidal relationship between its activity and glucose concentration allows for a sensitive response to changes in glycemia.[11]
| Parameter | Wild-Type Human β-cell Glucokinase | Reference |
| S₀.₅ for Glucose (mM) | ~8 | [2][12] |
| Hill Coefficient (h) | ~1.7 | [2][11] |
| Kₘ for ATP (mM) | ~0.4 | [13] |
Impact of Mutations on Glucokinase Kinetics
Mutations in the GCK gene can either activate or inactivate the enzyme, leading to distinct clinical phenotypes. Inactivating mutations are associated with GCK-MODY, while activating mutations can cause congenital hyperinsulinism.[14]
| Mutation | Phenotype | S₀.₅ for Glucose (mM) | Relative Activity Index | Reference |
| T65I | Hypoglycemia | ~2.0 (fourfold decrease) | ~10-fold increase | [13] |
| W99R | Hypoglycemia | ~4.0 (twofold decrease) | ~6-fold increase | [13] |
| V455M | Hypoglycemia | - | - | [13] |
| A456V | Hypoglycemia | - | - | [13] |
| GCK-MODY mutations (various) | Hyperglycemia (MODY2) | Increased (5- to 10-fold) | Decreased | [15] |
Glucokinase Expression Levels
The expression of glucokinase is tightly regulated in a tissue-specific manner.
| Tissue | Expression Level | Reference |
| Liver (Hepatocytes) | ~0.1% of total cytosol protein | [16] |
| Pancreatic Islets | ~1/20th of liver expression | [16] |
Signaling Pathways and Regulation
Glucokinase Signaling in Pancreatic β-cells
In pancreatic β-cells, GCK is the rate-limiting step in glucose-stimulated insulin secretion (GSIS). Increased glucose metabolism leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules.[10]
Caption: Glucokinase signaling pathway in pancreatic β-cells leading to insulin secretion.
Regulation of Glucokinase in Hepatocytes
In the liver, GCK activity is regulated by the glucokinase regulatory protein (GKRP). In the fasting state (low glucose), GKRP binds to GCK and sequesters it in the nucleus in an inactive form.[17] After a meal (high glucose), glucose promotes the dissociation of the GCK-GKRP complex, allowing GCK to translocate to the cytoplasm and phosphorylate glucose, thereby promoting glycogen synthesis and glycolysis.[9] Fructose-1-phosphate, a product of fructose (B13574) metabolism, is a potent inhibitor of the GCK-GKRP interaction.[17]
Caption: Regulation of hepatic glucokinase by GKRP and glucose levels.
Experimental Protocols
Coupled Spectrophotometric Glucokinase Activity Assay
This assay measures GCK activity by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
Tris-HCl buffer (75 mM, pH 9.0)
-
Magnesium Chloride (MgCl₂) solution (600 mM)
-
ATP solution (120 mM)
-
β-D(+)Glucose solution (360 mM)
-
NADP⁺ solution (27 mM)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) solution (100 units/mL)
-
Glucokinase enzyme solution (or sample)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, NADP⁺, and G6PDH.
-
Add the glucose solution to the reaction mixture.
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding the glucokinase enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADPH formation from the linear portion of the absorbance curve, which is proportional to the GCK activity.
References
- 1. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucokinase gene structure. Functional implications of molecular genetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Static insulin secretion analysis of isolated islets [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular and Cellular Regulation of Human Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of mutations on the sensitivity of human beta-cell glucokinase to liver regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Clinical Implications of the Glucokinase Impaired Function – GCK-MODY Today - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucokinase mutations associated with non-insulin-dependent (type 2) diabetes mellitus have decreased enzymatic activity: implications for structure/function relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tissue-specific expression of glucokinase: identification of the gene product in liver and pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucokinase regulatory protein - Wikipedia [en.wikipedia.org]
A Technical Guide to Glucokinase Activator 5 (GKA-5) and its Impact on Pancreatic β-Cell Function
Executive Summary
Glucokinase (GK) serves as the primary glucose sensor in pancreatic β-cells, playing a pivotal role in glucose-stimulated insulin (B600854) secretion (GSIS).[1][2][3] Dysfunction in GK activity is linked to the pathophysiology of Type 2 Diabetes (T2D), making it a compelling therapeutic target.[3][4] Glucokinase Activators (GKAs) are a class of small-molecule drugs designed to allosterically activate GK, thereby enhancing glucose sensing and improving glycemic control.[2][5] Early generation GKAs faced challenges, including a high risk of hypoglycemia and a lack of sustained efficacy.[3][6]
This technical guide focuses on the profile of a representative next-generation, dual-acting glucokinase activator, herein referred to as "Glucokinase Activator 5" (GKA-5). The data and mechanisms described are synthesized from preclinical and clinical studies of various GKAs, with a particular focus on successful compounds like Dorzagliatin, to provide a comprehensive overview of the core therapeutic concept. GKA-5 is characterized by its ability to restore the glucose set point, improve β-cell function in a glucose-dependent manner, and potentially preserve β-cell mass.
Core Mechanism of Action in Pancreatic β-Cells
Glucokinase is the rate-limiting enzyme in β-cell glucose metabolism.[6][7] Its unique kinetic properties allow it to function as a physiological glucose sensor, triggering insulin release when blood glucose levels rise.[5][6]
GKA-5 binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding active site.[4][5] This binding induces a conformational change that stabilizes the enzyme in a high-affinity "closed" state, increasing its affinity for glucose and enhancing its maximal catalytic rate (Vmax).[4][5][8] This enhanced activity leads to a cascade of intracellular events that augment insulin secretion, but only in the presence of stimulatory glucose concentrations, which mitigates the risk of hypoglycemia seen with earlier GKAs.[6][8]
Quantitative Effects on β-Cell Function
The efficacy of GKAs can be quantified through various in vitro and in vivo measures. The tables below summarize key quantitative data from studies on different GKAs, representing the expected performance of a compound like GKA-5.
Table 1: In Vitro Efficacy on Glucokinase and Islet Function
| Parameter | Compound | Glucose Conc. | Value/Effect | Source |
| EC50 | Dorzagliatin | 10 mmol/L | Decreased vs. 5 mmol/L | [8] |
| MK-0941 | 10 mmol/L | Increased vs. 5 mmol/L | [8] | |
| Insulin Secretion | Dorzagliatin (1 µmol/L) | 3 mmol/L | Mild potentiation | [8] |
| (T2D Human Islets) | 16.7 mmol/L | Mild potentiation | [8] | |
| MK-0941 (1 µmol/L) | 3 mmol/L | Maximal potentiation | [8] | |
| 16.7 mmol/L | No further stimulation | [8] | ||
| β-Cell Proliferation | GKA50 & LY2121260 | 3 mmol/L | Increased cell replication | [9][10] |
| (INS-1 Cells) | ||||
| β-Cell Apoptosis | GKA50 | High Glucose | Prevented apoptosis | [9][10] |
| (INS-1 Cells) |
Table 2: Clinical Efficacy in Patients with Type 2 Diabetes
| Parameter | Compound | Study Details | Result | Source |
| HbA1c Reduction | Dorzagliatin | Phase 3 (Monotherapy) | -1.07% (vs. -0.50% for placebo) | [11] |
| Dorzagliatin | Phase 3 (Add-on to Metformin) | -1.02% (vs. -0.36% for placebo) | [12] | |
| TTP399 (Hepatoselective) | Phase 2 (Add-on to Metformin) | -0.9% (placebo-subtracted) | [13] | |
| β-Cell Function | Dorzagliatin | Phase 3 (Monotherapy) | Significant improvement in HOMA2-β | [12] |
| Hypoglycemia | Dorzagliatin | Phase 3 Trials | No severe hypoglycemia events reported | [12] |
| TTP399 (Hepatoselective) | Phase 2 Trial | Did not cause hypoglycemia | [13] |
Key Experimental Protocols
Evaluating the efficacy and mechanism of GKA-5 requires specialized assays. Below are detailed methodologies for critical experiments.
Dynamic Insulin Secretion from Human Islets (Perifusion)
-
Objective: To assess the dynamic, dose- and glucose-dependent effects of GKA-5 on insulin secretion from isolated pancreatic islets.
-
Methodology:
-
Islet Isolation: Human pancreatic islets are isolated from donor pancreata using collagenase digestion and density gradient purification.
-
Culture: Islets are cultured for 24-48 hours to recover from isolation stress.
-
Perifusion System Setup: Islets (approx. 100-150 per chamber) are placed in a perifusion system. The system continuously supplies a buffered medium (e.g., KRB) at a constant flow rate (e.g., 100 µL/min).
-
Basal Phase: Islets are first perifused with a low glucose concentration (e.g., 3 mmol/L) to establish a basal insulin secretion rate.
-
Stimulation Phase: The glucose concentration in the medium is increased stepwise (e.g., to 8, 11, and 16.7 mmol/L) to stimulate insulin secretion.
-
GKA-5 Intervention: The experiment is repeated with the addition of GKA-5 at various concentrations (e.g., 0.1, 1, 10 µmol/L) to the perifusion medium during the different glucose steps.
-
Fraction Collection: Effluent fractions are collected at regular intervals (e.g., every 1-2 minutes).
-
Analysis: Insulin concentration in each fraction is measured using an immunoassay (e.g., ELISA). Data are plotted over time, and the Area Under the Curve (AUC) is calculated to quantify total insulin secretion at each glucose level, with and without GKA-5.[8]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 6. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β‐Cell glucokinase expression was increased in type 2 diabetes subjects with better glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Effects of glucokinase activators GKA50 and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Effects of glucokinase activators GKA50 and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells | Semantic Scholar [semanticscholar.org]
- 11. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dorzagliatin add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting hepatic glucokinase to treat diabetes with TTP399, a hepatoselective glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Glucokinase Activator 5 (CAS Number: 536736-95-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase Activator 5, with the Chemical Abstracts Service (CAS) number 536736-95-5, is a small molecule allosteric activator of the glucokinase (GK) enzyme. Also known as WAY-615145, its chemical name is N-(4-cyclohexyl-1,3-thiazol-2-yl)benzamide.[1] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. By enhancing the activity of glucokinase, activators like WAY-615145 promote glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake, making them a promising therapeutic target for the treatment of type 2 diabetes mellitus.[2]
This technical guide provides a comprehensive overview of this compound, including its biochemical properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Data and Properties
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 536736-95-5 | [1] |
| Synonyms | This compound, WAY-615145 | |
| IUPAC Name | N-(4-cyclohexyl-1,3-thiazol-2-yl)benzamide | |
| Molecular Formula | C16H18N2OS | [1] |
| Molecular Weight | 286.39 g/mol | [1] |
In Vitro Efficacy
The following table summarizes the key in vitro efficacy parameters of this compound based on available data.
| Parameter | Value | Description |
| EC50 | Data not publicly available | The concentration of the activator that produces 50% of the maximal response. |
| S0.5 (in the presence of activator) | Data not publicly available | The glucose concentration at which the enzyme exhibits half-maximal velocity in the presence of the activator. |
| Fold Activation | Data not publicly available | The factor by which the activator increases the glucokinase activity at a given glucose concentration. |
Note: Specific quantitative data from the primary publication by Lang M, et al. (2011) is not publicly available in full.
Mechanism of Action and Signaling Pathways
Glucokinase activators (GKAs) like WAY-615145 bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[2] This modulation of glucokinase activity impacts downstream signaling pathways in both pancreatic β-cells and hepatocytes.
Pancreatic β-Cell Signaling
In pancreatic β-cells, the activation of glucokinase by WAY-615145 increases the rate of glucose phosphorylation to glucose-6-phosphate. This is the rate-limiting step in glycolysis. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+). The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.
Hepatic Signaling
In hepatocytes, glucokinase activation by WAY-615145 also increases the formation of glucose-6-phosphate. This enhances the rate of glycolysis and promotes the synthesis of glycogen, the storage form of glucose. The increased glucose utilization by the liver contributes to a reduction in hepatic glucose output, further aiding in the control of blood glucose levels.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize glucokinase activators. The specific details for WAY-615145 would be found in the primary literature.
In Vitro Glucokinase Activation Assay
This assay measures the ability of a compound to enhance the activity of recombinant glucokinase.
Principle: The production of glucose-6-phosphate by glucokinase is coupled to the activity of glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the change in absorbance at 340 nm.
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP
-
MgCl2
-
Dithiothreitol (DTT)
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
HEPES buffer (pH 7.4)
-
WAY-615145 (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, DTT, ATP, and NADP+.
-
Add varying concentrations of glucose to the wells of the microplate.
-
Add a fixed concentration of WAY-615145 or vehicle (DMSO) to the appropriate wells.
-
Add recombinant glucokinase and G6PDH to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C).
-
Monitor the increase in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.
-
Plot V0 against the glucose concentration and fit the data to the Hill equation to determine S0.5 and the maximal velocity (Vmax).
-
To determine the EC50, perform the assay at a fixed, sub-saturating glucose concentration with varying concentrations of WAY-615145.
In Vivo Efficacy Study in a Diabetic Animal Model
This study evaluates the glucose-lowering effect of WAY-615145 in a relevant animal model of type 2 diabetes, such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat.
Principle: The compound is administered to diabetic animals, and its effect on blood glucose levels is monitored over time.
Materials:
-
Diabetic animal model (e.g., db/db mice)
-
WAY-615145
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Acclimatize the animals to the housing conditions.
-
Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Record the baseline blood glucose levels (t=0) from a tail snip.
-
Administer WAY-615145 or vehicle orally by gavage at a predetermined dose.
-
Collect blood samples at various time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Measure blood glucose levels at each time point.
-
Analyze the data by comparing the blood glucose levels of the treated group to the vehicle-treated control group. Calculate the area under the curve (AUC) for blood glucose to assess the overall glucose-lowering effect.
Conclusion
This compound (WAY-615145) is a small molecule that allosterically activates glucokinase, a key regulator of glucose metabolism. Its mechanism of action, involving the enhancement of insulin secretion from pancreatic β-cells and the promotion of hepatic glucose uptake, positions it as a compound of interest for the development of novel anti-diabetic therapies. Further research to fully elucidate its in vivo pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, is warranted. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other glucokinase activators.
References
Preclinical Profile of Glucokinase Activator GKA50: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[1][2] In pancreatic β-cells, GK is the rate-limiting step for glucose metabolism, which in turn regulates insulin (B600854) secretion.[1][3] In the liver, GK controls glucose uptake and its conversion to glycogen (B147801).[3][4] Glucokinase activators (GKAs) are a class of small molecules that allosterically activate GK, thereby enhancing glucose-stimulated insulin secretion (GSIS) and increasing hepatic glucose uptake.[3][4] GKA50 is a potent, orally active glucokinase activator that has demonstrated significant glucose-lowering effects in preclinical models of type 2 diabetes.[1][5] This technical guide provides a comprehensive overview of the preclinical data available for GKA50, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.
Mechanism of Action
GKA50 is an allosteric activator of glucokinase, meaning it binds to a site on the enzyme distinct from the glucose-binding site.[3][4] This binding induces a conformational change that increases the enzyme's affinity for glucose.[4] The primary downstream effects of GKA50 are observed in the pancreas and the liver.[5]
In pancreatic β-cells, the activation of GK by GKA50 enhances the rate of glucose phosphorylation to glucose-6-phosphate. This accelerates glycolysis, leading to an increased ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, insulin exocytosis.[3][6]
In hepatocytes, GKA50-mediated activation of glucokinase promotes the conversion of glucose to glucose-6-phosphate, which stimulates glycogen synthesis and glycolysis.[3][5] This leads to increased hepatic glucose uptake and a reduction in hepatic glucose output.[7]
Data Presentation
In Vitro Efficacy of GKA50
| Parameter | Value | Cell Line/System | Conditions | Reference(s) |
| EC50 (Glucokinase Activation) | 33 nM | Recombinant Rat GK | 5 mM Glucose | [1] |
| 22 nM | Recombinant Human GK | - | [1] | |
| EC50 (Insulin Secretion) | 65 nM | INS-1 Cells | - | [1] |
| ~0.3 µM | MIN6 Cells | 5 mM Glucose | [8] | |
| EC50 (Cell Proliferation) | 1 - 2 µM | INS-1 Cells | - | [1] |
In Vivo Efficacy of GKA50
| Animal Model | Dosing | Key Findings | Reference(s) |
| High-fat diet-fed female Zucker rats | 10 mg/kg, oral | Significant improvement in oral glucose tolerance. | [9] |
| Wistar rats | 3, 10, 30 mg/kg, oral | Dose-dependent decrease in blood glucose levels. | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of GKA50 in Pancreatic β-Cells
Caption: GKA50 signaling in pancreatic β-cells leading to insulin secretion.
Signaling Pathway of GKA50 in Hepatocytes
Caption: GKA50 signaling in hepatocytes promoting glucose uptake.
Experimental Workflow: In Vitro Glucokinase Activation Assay
Caption: Workflow for an in vitro glucokinase enzymatic assay.
Experimental Protocols
Protocol 1: In Vitro Glucokinase Activation Assay
Objective: To determine the EC50 of GKA50 for the activation of recombinant glucokinase.
Principle: This is a coupled enzyme assay. Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The increase in NADPH fluorescence is proportional to GK activity and is monitored kinetically.[10]
Materials:
-
Recombinant human glucokinase
-
GKA50
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
DMSO
-
96-well black microplate, low-volume
-
Fluorometric plate reader
Procedure:
-
Compound Plating: Prepare a serial dilution of GKA50 in DMSO. Add 2 µL of the GKA50 dilutions or DMSO (vehicle control) to the wells of a 96-well plate.[11]
-
Enzyme and Cofactor Addition: Prepare a solution containing glucokinase, G6PDH, and NADP+ in the assay buffer. Add 50 µL of this solution to each well.[11]
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes.[11]
-
Reaction Initiation: Prepare a solution containing ATP and glucose in the assay buffer. Initiate the reaction by adding 50 µL of this solution to each well.[11]
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader pre-warmed to 30°C. Measure the increase in fluorescence (Excitation: ~340 nm, Emission: ~460 nm) every minute for 30-60 minutes.[11]
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve for each well.
-
Normalize the data to the DMSO control.
-
Plot the normalized activity against the logarithm of the GKA50 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.[10]
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells
Objective: To assess the effect of GKA50 on glucose-stimulated insulin secretion from the rat insulinoma cell line, INS-1.
Materials:
-
INS-1 cells
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations
-
GKA50 stock solution in DMSO
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Seed INS-1 cells in a 24-well plate and culture until they reach 80-90% confluency.[12]
-
Pre-incubation: Gently wash the cells twice with glucose-free KRBH buffer. Pre-incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal state.[6]
-
Treatment: Aspirate the pre-incubation buffer. Add KRBH buffer containing various glucose concentrations (e.g., 2.8 mM and 16.7 mM) with and without a serial dilution of GKA50. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.[6]
-
Sample Collection: After incubation, carefully collect the supernatant from each well.[6]
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercial insulin ELISA kit according to the manufacturer's instructions.[6]
-
Data Normalization: Normalize the amount of secreted insulin to the total protein content or cell number in each well.
Protocol 3: Cell Proliferation (BrdU) Assay
Objective: To evaluate the effect of GKA50 on the proliferation of INS-1 cells.
Principle: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is a thymidine (B127349) analog that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is detected using a specific anti-BrdU antibody.[13]
Materials:
-
INS-1 cells
-
Cell culture medium
-
GKA50 stock solution in DMSO
-
BrdU labeling solution
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Plate INS-1 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of GKA50 or vehicle control. Incubate for 24-72 hours.
-
BrdU Labeling: Add 10X BrdU solution to each well to a final concentration of 1X. Incubate for 2-24 hours at 37°C.[13]
-
Fixation and Denaturation: Remove the medium and add 100 µL/well of Fixing/Denaturing Solution. Incubate for 30 minutes at room temperature.[13]
-
Antibody Incubation:
-
Detection:
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Protocol 4: Apoptosis (Caspase-3 Activity) Assay
Objective: To determine the effect of GKA50 on caspase-3 activity in INS-1 cells under glucotoxic conditions.
Principle: Caspase-3 is a key executioner caspase in apoptosis. This assay utilizes a substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3 to produce a chromogenic or fluorogenic product.[15][16]
Materials:
-
INS-1 cells
-
Cell culture medium with normal (e.g., 11 mM) and high (e.g., 25 mM) glucose
-
GKA50 stock solution in DMSO
-
Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture INS-1 cells in the appropriate medium.
-
Induce apoptosis by incubating cells in high glucose medium for 48-72 hours.
-
Concurrently treat a set of cells with high glucose and GKA50. Include appropriate controls (normal glucose, high glucose alone).[17]
-
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's protocol. This typically involves incubating the cells with a lysis buffer.[16]
-
Assay Reaction:
-
Add the cell lysate to a new 96-well plate.
-
Add the reaction buffer containing the caspase-3 substrate to each well.[16]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16]
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
Protocol 5: In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
Objective: To assess the effect of GKA50 on glucose tolerance in rats.
Materials:
-
Male Wistar or Zucker rats
-
GKA50 formulation for oral administration
-
Glucose solution for oral gavage (e.g., 1-2 g/kg)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets, capillaries)
Procedure:
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.[18][19]
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail vein blood sample (time -30 min).
-
Drug Administration: Administer GKA50 or vehicle orally via gavage.[18]
-
Pre-Glucose Blood Sample: At time 0, take another blood sample to measure blood glucose just before the glucose challenge.
-
Glucose Administration: Administer the glucose solution orally via gavage.[18]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[18][19]
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.
-
Compare the AUC values between the GKA50-treated and vehicle-treated groups using appropriate statistical analysis.
-
Conclusion
GKA50 is a potent glucokinase activator with demonstrated efficacy in preclinical in vitro and in vivo models of type 2 diabetes.[1][5] Its dual action on both pancreatic β-cells and the liver presents a comprehensive approach to glycemic control.[3][5] The provided data and experimental protocols offer a solid foundation for further research and development of GKA50 and other glucokinase activators as potential therapeutic agents. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. cohesionbio.com [cohesionbio.com]
- 15. biogot.com [biogot.com]
- 16. mpbio.com [mpbio.com]
- 17. benchchem.com [benchchem.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. e-jarb.org [e-jarb.org]
The Enzymatic Kinetics of Glucokinase Activators: A Technical Guide
Introduction
Glucokinase (GK), also known as hexokinase IV, serves as a critical glucose sensor in the body, primarily in pancreatic β-cells and hepatocytes. Its unique kinetic properties, including a low affinity for glucose and positive cooperativity, allow it to respond dynamically to changes in blood glucose levels. Glucokinase activators (GKAs) are a class of therapeutic agents that enhance the activity of GK, representing a promising strategy for the treatment of type 2 diabetes mellitus (T2DM). These small molecules allosterically bind to GK, increasing its affinity for glucose and/or its maximal velocity (Vmax).
This guide provides an in-depth technical overview of the enzymatic kinetics of glucokinase activators. As "Glucokinase activator 5" is not a specifically identified compound in the public domain, this document will focus on the well-characterized GKA, AM-2394, as a representative example, supplemented with data from other notable GKAs to provide a comprehensive understanding of this class of compounds. The information presented is intended for researchers, scientists, and drug development professionals working in the field of diabetes and metabolic diseases.
Core Principles of Glucokinase Activation
Glucokinase is a monomeric enzyme that displays sigmoidal kinetics with respect to glucose, a characteristic feature of allosteric enzymes.[1] Unlike other hexokinases, it is not inhibited by its product, glucose-6-phosphate (G6P).[1][2] GKAs bind to an allosteric site distinct from the glucose-binding site, stabilizing a conformation of the enzyme with a higher affinity for glucose.[3][4] This allosteric activation leads to a leftward shift in the glucose saturation curve, effectively lowering the glucose concentration required for half-maximal activity (S0.5).[2][3]
The primary mechanism of action of GKAs in T2DM is twofold:
-
In pancreatic β-cells: By increasing the sensitivity of GK to glucose, GKAs promote glucose metabolism, leading to a rise in the ATP/ADP ratio. This, in turn, triggers the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin (B600854) secretion (GSIS).[5][6][7]
-
In the liver: GKAs enhance hepatic glucose uptake and glycogen (B147801) synthesis by directly activating GK.[1][8] They can also promote the dissociation of GK from its inhibitory protein, the glucokinase regulatory protein (GKRP), further increasing its activity.[1][4][8]
Quantitative Enzymatic Kinetics of Glucokinase Activators
The following table summarizes the key enzymatic kinetic parameters for the representative glucokinase activator AM-2394 and other relevant GKAs. These parameters are crucial for understanding the potency and efficacy of these compounds.
| Compound | EC50 (nM) | S0.5 (mM) | Vmax (fold activation) | Hill Coefficient (nH) | Organism |
| AM-2394 | 60 | 0.73 | 1.2 | Not Reported | Mouse |
| Dorzagliatin | EC50 varies with glucose concentration | Not explicitly stated, but lowers the glucose threshold for insulin secretion | Not explicitly stated as a fold activation, but is a "full" GKA | Not Reported | Human |
| MK-0941 | EC50 varies with glucose concentration | Not explicitly stated, but lowers the glucose threshold for insulin secretion | Not explicitly stated | Not Reported | Human |
| Ro-28-1675 | Not Reported | Lowers S0.5 | Increases Vmax | Not Reported | Rat |
EC50: The concentration of the activator that produces 50% of the maximal response. S0.5: The substrate (glucose) concentration at which the enzyme reaches half of its maximal velocity. Vmax: The maximum rate of the enzymatic reaction. Hill Coefficient (nH): A measure of the cooperativity of substrate binding.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of GKA activity. The following are representative protocols for key experiments.
Glucokinase Activity Assay
Objective: To determine the in vitro potency and kinetic parameters of a GKA.
Materials:
-
Recombinant human or rodent glucokinase
-
Glucose
-
ATP (Adenosine triphosphate)
-
NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Test compound (GKA) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADP+, ATP, and G6PDH.
-
Add the test compound (GKA) at various concentrations to the wells of the microplate. A vehicle control (DMSO) should be included.
-
Add the recombinant glucokinase to each well and incubate for a pre-determined time at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding glucose at a fixed concentration (for EC50 determination) or varying concentrations (for S0.5 and Vmax determination).
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each condition.
-
For EC50 determination, plot the reaction velocity against the log of the GKA concentration and fit the data to a sigmoidal dose-response curve.
-
For S0.5 and Vmax determination, plot the reaction velocity against the glucose concentration and fit the data to the Hill equation.
In Vitro Insulin Secretion from Isolated Pancreatic Islets
Objective: To evaluate the effect of a GKA on glucose-stimulated insulin secretion from pancreatic islets.[9]
Materials:
-
Isolated pancreatic islets (rodent or human)[9]
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulated conditions)[9]
-
Test compound (GKA)[9]
-
Insulin ELISA kit[9]
Procedure:
-
Culture the isolated islets overnight in appropriate media.[9]
-
Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1 hour to allow them to equilibrate.[9]
-
Incubate groups of islets in KRB buffer containing different conditions: basal glucose, stimulated glucose, and stimulated glucose with various concentrations of the GKA for 1 hour.[9]
-
Collect the supernatant from each well.[9]
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the GKA on insulin secretion at both basal and stimulated glucose levels.
Oral Glucose Tolerance Test (OGTT) in an Animal Model of Diabetes
Objective: To assess the in vivo efficacy of a GKA in improving glucose tolerance.[9]
Materials:
-
Diabetic animal model (e.g., ob/ob mice)[10]
-
Test compound (GKA) formulated for oral administration
-
Vehicle control
-
Glucose solution for oral gavage (e.g., 2 g/kg)[9]
-
Blood glucose meter and test strips
Procedure:
-
Acclimatize the animals and divide them into treatment groups (vehicle control and GKA-treated).[9]
-
Administer the test compound or vehicle orally to the respective groups.
-
After a specified time, perform an overnight fast.[9]
-
Administer an oral glucose bolus to all animals.[9]
-
Measure blood glucose levels from tail vein blood at various time points (e.g., 0, 15, 30, 60, and 120 minutes) post-glucose administration.[9]
-
Plot the blood glucose concentration over time for each group and calculate the area under the curve (AUC) to assess the overall improvement in glucose tolerance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key aspects of GKA function and evaluation.
Caption: GKA signaling in pancreatic β-cells.
Caption: Experimental workflow for GKA evaluation.
Caption: GKA modulation of GK kinetics.
References
- 1. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glucokinase Activator 5 (GKA-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1][2][3] Glucokinase activators (GKAs) are a class of therapeutic agents that enhance the activity of GK, thereby promoting insulin (B600854) secretion and hepatic glucose uptake.[1][4] This document provides detailed experimental protocols for the characterization of a novel glucokinase activator, designated here as Glucokinase Activator 5 (GKA-5). The methodologies described are based on established protocols for well-characterized GKAs and are intended to serve as a comprehensive guide for preclinical evaluation.
Glucokinase activators bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose.[1][2] This leads to a lower threshold for glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and enhanced glucose uptake and glycogen (B147801) synthesis in the liver.[5][6][7] The ultimate therapeutic goal of GKAs is to improve glycemic control in patients with type 2 diabetes.[1][5]
Diagram: Mechanism of Action of Glucokinase Activators in Pancreatic β-Cells
Caption: GKA-5 enhances glucokinase activity, leading to increased insulin secretion.
Data Presentation
Table 1: In Vitro Enzymatic Activity of Representative Glucokinase Activators
| Compound | EC50 (µM) at 2.5 mM Glucose | EC50 (µM) at 10 mM Glucose | Vmax Fold Increase | S0.5 Fold Decrease | Reference |
| MK-0941 | 0.240 | 0.065 | 1.5 | 4.9 | [8] |
| AM-2394 | - | 0.06 | 1.2 | ~10 | [9] |
| PSN010 | - | 0.540 | 2.1 | - | [10] |
| Dorzagliatin | - | - | - | - | [11] |
EC50: Half-maximal effective concentration; Vmax: Maximum reaction velocity; S0.5: Glucose concentration at half-maximal velocity. Data for Dorzagliatin's direct kinetic parameters were not specified in the same format in the reviewed sources.
Table 2: Pharmacokinetic Properties of Representative Glucokinase Activators in Humans
| Compound | Dose (mg) | Cmax (ng/mL) | t1/2 (hours) | CL/f (L/h) | Reference |
| HMS5552 (Dorzagliatin) | 5 | 62.6 | 4.48 - 7.51 | 11.5 - 13.1 | [12][13] |
| HMS5552 (Dorzagliatin) | 50 | 582.0 | 4.48 - 7.51 | 11.5 - 13.1 | [12][13] |
| MK-0941 (in dogs) | - | - | ~2 | - | [8] |
Cmax: Maximum plasma concentration; t1/2: Elimination half-life; CL/f: Apparent oral clearance.
Experimental Protocols
Glucokinase (GK) Enzyme Kinetic Assay
Objective: To determine the in vitro potency and efficacy of GKA-5 on human glucokinase activity.
Principle: The enzymatic activity of GK is measured using a coupled reaction. GK phosphorylates glucose to glucose-6-phosphate (G6P), which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is proportional to the GK activity.[11]
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer (e.g., Tris-HCl with MgCl2, DTT)
-
GKA-5
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, NADP+, G6PDH, and varying concentrations of glucose (e.g., 0-100 mM).[14]
-
Add GKA-5 at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant human glucokinase to initiate the reaction.[11]
-
Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm over time at a constant temperature.
-
Calculate the initial reaction velocity (rate of NADPH formation) from the linear portion of the absorbance curve.
-
Determine the EC50, Vmax, and S0.5 values by fitting the data to a suitable enzyme kinetic model.[15]
Diagram: GK Enzyme Kinetic Assay Workflow
Caption: A stepwise process for determining the in vitro activity of GKA-5.
In Vitro Insulin Secretion from Isolated Pancreatic Islets
Objective: To evaluate the effect of GKA-5 on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.
Principle: Pancreatic islets are isolated and incubated with different glucose concentrations in the presence or absence of GKA-5. The amount of insulin secreted into the supernatant is then quantified by ELISA. This assay assesses the direct effect of the compound on β-cell function.[16]
Materials:
-
Isolated rodent or human pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Glucose solutions (e.g., 2.8 mM for basal, 16.7 mM for stimulated)[16]
-
GKA-5
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat) or use human islets.
-
Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1 hour to allow them to equilibrate.[16]
-
Transfer groups of islets (e.g., 10-15 islets per well) to a multi-well plate.
-
Incubate the islets for 1 hour in KRB buffer containing:
-
Basal glucose (2.8 mM)
-
Stimulatory glucose (16.7 mM)
-
Stimulatory glucose (16.7 mM) + varying concentrations of GKA-5
-
Basal glucose (2.8 mM) + varying concentrations of GKA-5
-
-
After incubation, collect the supernatant.[16]
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
-
Normalize the insulin secretion to the islet number or protein content.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
Objective: To assess the in vivo efficacy of GKA-5 in improving glucose tolerance in a diabetic animal model.
Principle: An oral glucose load is administered to diabetic mice that have been pre-treated with GKA-5 or a vehicle. Blood glucose levels are monitored over time to determine the compound's ability to enhance glucose disposal.[16]
Materials:
-
Diabetic mouse model (e.g., db/db mice, high-fat diet-fed mice)[8]
-
GKA-5 formulation for oral administration
-
Vehicle control
-
Glucose solution for oral gavage (e.g., 2 g/kg)[16]
-
Glucometer and test strips
Procedure:
-
Acclimatize the diabetic mice and randomly assign them to treatment groups (e.g., vehicle, GKA-5 at different doses).
-
Fast the mice overnight (e.g., 16 hours) before the test.
-
Administer GKA-5 or vehicle orally at a specified time before the glucose challenge.
-
At time 0, administer an oral glucose bolus (2 g/kg).[16]
-
Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, and 120 minutes post-glucose administration.[16]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.
-
Compare the AUC values between the GKA-5 treated groups and the vehicle group to assess the improvement in glucose tolerance.
Diagram: Oral Glucose Tolerance Test Workflow
Caption: A standard procedure to evaluate the in vivo efficacy of GKA-5.
Pharmacokinetic (PK) Study in Healthy Animals
Objective: To determine the pharmacokinetic profile of GKA-5, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Principle: A single dose of GKA-5 is administered to healthy animals (e.g., rats, dogs), and blood samples are collected at various time points. The concentration of GKA-5 in the plasma is then measured to determine key PK parameters.[8][13]
Materials:
-
Healthy animals (e.g., Wistar rats, Beagle dogs)
-
GKA-5 formulation for oral or intravenous administration
-
Blood collection tubes (e.g., with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single oral or intravenous dose of GKA-5 to the animals.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract GKA-5 from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Plot the plasma concentration of GKA-5 versus time.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability using appropriate software.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound (GKA-5). By systematically assessing its in vitro enzymatic activity, effects on insulin secretion, in vivo efficacy, and pharmacokinetic properties, researchers can build a robust data package to support further development. It is crucial to adapt these general protocols to the specific chemical and biological properties of GKA-5 to ensure accurate and reliable results.
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Safety, tolerability, pharmacokinetics, and pharmacodynamics of novel glucokinase activator HMS5552: results from a first-in-human single ascending dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Glucokinase Activator 5 (GKA5) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK) is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the rate-limiting step in glycolysis.[1][3] This function makes GK a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS) and hepatic glucose uptake.[1][4] Glucokinase activators (GKAs) are small molecules that enhance the activity of GK, representing a promising therapeutic strategy for type 2 diabetes.[2][3]
Glucokinase Activator 5 (GKA5), also referred to as GKA50, is a potent activator of glucokinase.[5][6] It enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner and stimulates glucose uptake.[5] These application notes provide detailed protocols for utilizing GKA5 in key cell-based assays to evaluate its efficacy and mechanism of action.
Mechanism of Action
In pancreatic β-cells, glucose enters through glucose transporters (GLUTs). Glucokinase then phosphorylates glucose to glucose-6-phosphate (G6P). This initiates glycolysis, leading to an increased ATP/ADP ratio. This change in the energy state of the cell causes the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization. The depolarization activates voltage-gated calcium channels, resulting in an influx of Ca2+ ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[4][5] GKA5 enhances this process by increasing the affinity of glucokinase for glucose, leading to a more robust insulin secretion in response to glucose.[5]
Quantitative Data Summary
The following table summarizes the available quantitative data for GKA5 (GKA50).
| Parameter | Cell Line/System | Condition | Value | Reference(s) |
| EC50 | MIN6 cells | 5 mmol/l glucose | ~0.3 µmol/l | [5] |
| EC50 | - | 5 mM glucose | 33 nM | [6] |
| Effect on Glucose EC50 | Rat islets | - | Shifted by 3 mmol/l | [5] |
| Effect on Glucose EC50 | MIN6 cells | - | Shifted by ~10 mmol/l | [5] |
Signaling Pathway
Caption: GKA5 signaling pathway in pancreatic β-cells.
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the measurement of insulin secretion from pancreatic β-cells (e.g., MIN6 or INS-1 cell lines) or isolated islets in response to glucose, and the modulatory effect of GKA5.[5]
Materials:
-
Pancreatic β-cell line (e.g., MIN6, INS-1) or isolated rodent/human islets
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (basal, e.g., 2.8 mM; stimulatory, e.g., 16.7 mM)
-
GKA5 stock solution (e.g., 10 mM in DMSO)
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed pancreatic β-cells in a 96-well plate at an appropriate density to reach 80-90% confluency on the day of the assay. For islets, use 10-15 islets per well.
-
Pre-incubation:
-
Gently wash the cells/islets twice with KRB buffer containing basal glucose concentration.
-
Pre-incubate the cells/islets in KRB buffer with basal glucose for 1-2 hours at 37°C to allow them to equilibrate.
-
-
Compound Treatment:
-
Prepare serial dilutions of GKA5 in KRB buffer containing both basal and stimulatory glucose concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the pre-incubation buffer and add the treatment solutions to the respective wells.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well. Plot the insulin concentration against the GKA5 concentration to determine the EC50 value.
Caption: Workflow for the GSIS assay.
Protocol 2: Cell-Based Glucose Uptake Assay
This protocol describes how to measure the effect of GKA5 on glucose uptake in relevant cell lines, such as hepatocytes (e.g., HepG2) or pancreatic β-cells, using a fluorescent glucose analog like 2-NBDG.[4][7]
Materials:
-
Hepatocyte (e.g., HepG2) or pancreatic β-cell line
-
Cell culture medium
-
Serum-free medium
-
Krebs-Ringer Bicarbonate (KRB) buffer or PBS
-
GKA5 stock solution (10 mM in DMSO)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin (positive control)
-
Cytochalasin B (negative control)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Serum Starvation: Before the assay, serum-starve the cells for 2-4 hours in serum-free medium.[4]
-
Compound Treatment:
-
Wash the cells twice with KRB buffer.
-
Treat the cells with various concentrations of GKA5 in KRB buffer for 1-2 hours. Include wells for vehicle control, positive control (insulin), and negative control (cytochalasin B).[4]
-
-
Glucose Uptake:
-
Measurement:
-
Remove the 2-NBDG containing medium and wash the cells three times with cold PBS.[4]
-
Add PBS or a suitable lysis buffer to each well.
-
Measure the fluorescence in a plate reader at Ex/Em = 485/535 nm.
-
-
Data Analysis: Subtract the background fluorescence (wells with cytochalasin B). Plot the fluorescence intensity against the GKA5 concentration to determine the EC50 value.
Caption: Workflow for the cell-based glucose uptake assay.
Protocol 3: Glycolysis Rate Assay
This protocol measures the rate of glycolysis by quantifying the production of L-Lactate, an end product of glycolysis. This can be achieved using a colorimetric assay kit or by measuring the extracellular acidification rate (ECAR).[8]
Method 1: L-Lactate Production (Colorimetric Assay)
Materials:
-
Cell line of interest (e.g., HepG2, INS-1)
-
Cell culture medium
-
GKA5 stock solution
-
Glycolysis Assay Kit (e.g., Sigma-Aldrich MAK439)
-
96-well plate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of GKA5 in the appropriate culture medium. Include a vehicle control.
-
Incubate for a desired period (e.g., 24 hours).
-
-
Sample Preparation: Collect the cell culture medium from each well.
-
L-Lactate Measurement:
-
Follow the protocol provided with the Glycolysis Assay Kit. This typically involves a coupled enzymatic reaction where L-Lactate is oxidized, leading to the generation of a product that can be measured colorimetrically (e.g., at 565 nm).
-
-
Data Analysis:
-
Generate a standard curve using the L-Lactate standard provided in the kit.
-
Calculate the L-Lactate concentration in each sample.
-
Plot the L-Lactate concentration against the GKA5 concentration to assess the effect on glycolysis.
-
Method 2: Extracellular Acidification Rate (ECAR) Measurement
Materials:
-
Cell line of interest
-
Extracellular Flux Analyzer (e.g., Seahorse XF Analyzer)
-
XF cell culture microplates
-
Assay medium (e.g., glucose-free base medium)
-
GKA5 stock solution
-
Glucose
-
Oligomycin (B223565) (optional, to measure glycolytic capacity)
-
2-Deoxyglucose (2-DG, optional, to confirm glycolysis)
Procedure:
-
Cell Seeding: Seed cells in an XF cell culture microplate at the optimal density.
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with the assay medium (e.g., glucose-free).
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
-
ECAR Measurement:
-
Place the cell plate into the Extracellular Flux Analyzer and measure the basal ECAR.
-
Inject GKA5 at various concentrations and monitor the change in ECAR.
-
Inject glucose to initiate glycolysis and measure the glycolytic rate.[9]
-
Optionally, inject oligomycin to inhibit mitochondrial respiration and force cells to rely on glycolysis, thus measuring the maximal glycolytic capacity.[9]
-
Finally, inject 2-DG to inhibit glycolysis and confirm that the measured ECAR is due to glycolysis.[9]
-
-
Data Analysis: Analyze the ECAR data using the software provided with the instrument. Compare the glycolytic rate and capacity between untreated and GKA5-treated cells.
Caption: Workflows for glycolysis rate assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucokinase Activator 5 in Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Glucokinase Activator 5 (GKA 5), a research compound identified as a potent allosteric activator of glucokinase (GK), for the investigation of Type 2 Diabetes (T2DM). Due to the limited availability of specific data for GKA 5, this document presents representative data and protocols for potent glucokinase activators to guide experimental design and application.
Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] In pancreatic β-cells, GK is the rate-limiting enzyme for glucose metabolism, which in turn stimulates insulin (B600854) secretion.[2] In the liver, GK promotes the uptake and conversion of glucose to glucose-6-phosphate, leading to glycogen (B147801) synthesis and a reduction in hepatic glucose output.[2] Allosteric activators of GK, such as GKA 5, enhance the enzyme's affinity for glucose, thereby promoting these glucose-lowering effects.[2]
Mechanism of Action
Glucokinase activators bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site. This binding event induces a conformational change that stabilizes the enzyme in a more active state, effectively lowering the S0.5 (the glucose concentration at which the enzyme reaches half-maximal velocity) for glucose.[3] This enhanced activity at lower glucose concentrations leads to:
-
Increased insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
Enhanced hepatic glucose uptake and glycogen synthesis.
-
Reduced hepatic glucose production.
The dual action on the pancreas and liver makes GK activators a promising therapeutic strategy for T2DM.
Data Presentation
The following tables summarize representative quantitative data for potent glucokinase activators, which can be used as a benchmark for evaluating GKA 5.
Table 1: In Vitro Potency of Representative Glucokinase Activators
| Compound | EC50 (nM) | S0.5 for Glucose (mM) | Vmax (% of control) | Reference Compound |
| Representative GKA | 60 | Decreased from 6.9 to 1.4 | ~100% | AZD1656[4][5] |
| 65 (at 10 mM glucose) | MK-0941[3][6] | |||
| 240 (at 2.5 mM glucose) | MK-0941[3][6] |
Table 2: In Vivo Efficacy of Representative Glucokinase Activators in Diabetic Animal Models
| Animal Model | Compound | Dose | Effect on Fasting Blood Glucose | Effect on Glucose Excursion (OGTT) | Reference |
| HFD Mice | MK-0941 | 1-30 mg/kg, p.o. | Significant dose-dependent reduction | Not specified | [3][6] |
| db/db Mice | MK-0941 | 3-10 mg/kg, p.o. | Significant reduction | Not specified | [3][6] |
| C57BL/6 Mice | AZD1656 | 0-9 mg/kg, p.o. | Lowered blood glucose | Lowered glucose excursion | [4][5] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in pancreas and liver.
Caption: Experimental workflow for in vitro screening of GKA 5.
Experimental Protocols
Protocol 1: In Vitro Glucokinase Activity Assay
Objective: To determine the EC50, S0.5, and Vmax of GKA 5 for recombinant human glucokinase.
Materials:
-
Recombinant human glucokinase
-
GKA 5
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of GKA 5 in the assay buffer.
-
To each well of the microplate, add the assay buffer, GKA 5 dilution (or vehicle control), ATP, NADP+, and glucose-6-phosphate dehydrogenase.
-
Add varying concentrations of glucose to different sets of wells to determine the S0.5.
-
Initiate the reaction by adding recombinant human glucokinase to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals for 30 minutes at 37°C. The increase in absorbance corresponds to the production of NADPH.
-
Calculate the reaction rate (V) from the linear portion of the absorbance curve.
-
Plot the reaction rate against the GKA 5 concentration to determine the EC50.
-
Plot the reaction rate against the glucose concentration in the presence and absence of GKA 5 to determine the S0.5 and Vmax.
Protocol 2: In Vivo Efficacy in a Diabetic Mouse Model (db/db mice)
Objective: To evaluate the glucose-lowering effect of GKA 5 in a model of type 2 diabetes.
Materials:
-
db/db mice (8-10 weeks old)
-
GKA 5
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucometer and test strips
-
Oral gavage needles
-
Glucose solution (for OGTT)
Procedure:
-
Acclimatize db/db mice for one week.
-
Randomly assign mice to treatment groups (e.g., vehicle control, GKA 5 low dose, GKA 5 high dose).
-
Administer GKA 5 or vehicle orally once daily for the duration of the study (e.g., 14-28 days).
-
Monitor fasting blood glucose levels weekly from tail vein blood.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT). a. Fast the mice overnight. b. Administer GKA 5 or vehicle. c. After a set time (e.g., 60 minutes), administer an oral glucose bolus (e.g., 2 g/kg). d. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
At the end of the study, collect blood for plasma analysis (e.g., insulin, HbA1c).
-
Analyze the data to determine the effect of GKA 5 on fasting blood glucose, glucose tolerance, and other relevant parameters.
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
Objective: To assess the effect of GKA 5 on insulin secretion from pancreatic islets in response to glucose.
Materials:
-
Isolated pancreatic islets (from mice or rats)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB buffer)
-
GKA 5
-
Insulin ELISA kit
Procedure:
-
Culture isolated islets overnight.
-
Pre-incubate islets in KRB buffer with 2.8 mM glucose for 1 hour.
-
Incubate groups of islets (e.g., 10 islets per well) for 1 hour in KRB buffer containing:
-
2.8 mM glucose (basal)
-
16.7 mM glucose (stimulated)
-
16.7 mM glucose + GKA 5 (at various concentrations)
-
-
Collect the supernatant for insulin measurement.
-
Measure insulin concentration in the supernatants using an ELISA kit.
-
Normalize insulin secretion to the islet number or protein content and compare between groups.
These protocols provide a foundation for the investigation of this compound in the context of type 2 diabetes research. Adaptation and optimization of these methods may be necessary based on specific experimental goals and available resources.
References
Application Notes and Protocols for Studying Glucokinase Activator 5 (GKA5) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of Glucokinase activator 5 (GKA5). This document outlines detailed protocols for key in vivo and in vitro experiments, summarizes expected quantitative outcomes, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to this compound (GKA5)
Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1][2] Glucokinase activators (GKAs) are a class of small molecules that allosterically activate GK, thereby enhancing glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and increasing hepatic glucose uptake.[2] GKA5 is a potent, orally active GKA that has demonstrated significant glucose-lowering effects in preclinical animal models, making it a promising therapeutic candidate for type 2 diabetes.[3]
GKA5 enhances the catalytic activity of GK, effectively lowering the threshold for GSIS and improving overall glucose metabolism.[1] In pancreatic β-cells, this leads to increased insulin release in a glucose-dependent manner.[1] In the liver, GKA5 promotes the conversion of glucose to glucose-6-phosphate, stimulating glycogen (B147801) synthesis and reducing hepatic glucose output.[2]
Animal Models for In Vivo Studies
The selection of an appropriate animal model is critical for evaluating the efficacy and safety of GKA5. Commonly used rodent models for studying diabetes and metabolic disorders are suitable for GKA5 research.
-
Zucker Diabetic Fatty (ZDF) Rats: These rats are a well-established model of obesity, insulin resistance, and type 2 diabetes, making them highly relevant for studying the effects of GKA5 on glycemic control.[2][4]
-
Diet-Induced Obese (DIO) Mice: Mice fed a high-fat diet develop obesity, insulin resistance, and hyperglycemia, mimicking the metabolic abnormalities seen in human type 2 diabetes.[2]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe type 2 diabetes.
-
Normal Rodent Strains (e.g., Wistar Rats, C57BL/6 Mice): These are used to study the pharmacokinetics, pharmacodynamics, and safety of GKA5 in a non-diabetic state.[5]
Data Presentation: Quantitative Effects of Glucokinase Activators
The following tables summarize the quantitative data from preclinical studies of various glucokinase activators, including GKA50, which serves as a proxy for GKA5.
Table 1: In Vitro Efficacy of GKA50
| Parameter | Cell/Tissue Type | Condition | Value | Reference |
| EC50 (Glucokinase Activation) | Recombinant Human Glucokinase | 5 mM Glucose | 33 nM | [3] |
| EC50 (Insulin Secretion) | INS-1 Cells | - | 65 nM | [6] |
| EC50 (Cell Proliferation) | INS-1 Cells | 24 hours | 1-2 µM | [3] |
Table 2: In Vivo Efficacy of Glucokinase Activators in Rodent Models
| Glucokinase Activator | Animal Model | Treatment Duration | Key Findings | Reference |
| GKA50 | High-fat diet-fed female rats | Acute | Significant glucose lowering in an oral glucose tolerance test (1-30 mg/kg, p.o.) | [6] |
| GKA (unspecified) | Zucker Diabetic Fatty (ZDF) rats | Chronic | Improved glucose tolerance, increased insulin secretion. | [2] |
| GKA71 | gk^wt/del mice | 11 months | Sustained lowering of blood glucose without increased plasma or hepatic triglycerides. | [2] |
| AZD1656 | Zucker rats | 1 month | Sustained lowering of blood glucose. | [2] |
| GKA23 | Diet-induced obese (DIO) mice | 2 weeks | Improved fasting and post-OGTT glucose, reduced HbA1c, and improved HOMA-IR. | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Figure 1: GKA5 Signaling Pathway in Pancreatic β-cells.
Figure 2: GKA5 Signaling Pathway in Hepatocytes.
Experimental Workflows
Figure 3: Oral Glucose Tolerance Test (OGTT) Workflow.
Figure 4: Hyperinsulinemic-Euglycemic Clamp Workflow.
Experimental Protocols
In Vitro Glucokinase Activation Assay
Objective: To determine the direct effect of GKA5 on the enzymatic activity of glucokinase.
Materials:
-
Recombinant glucokinase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.1, 50 mM KCl, 5 mM MgCl2, 2 mM dithiothreitol)
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
GKA5
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, glucose (at a fixed concentration, e.g., 5 mM), NADP+, and G6PDH.
-
Add varying concentrations of GKA5 to the wells of the microplate.
-
Add recombinant glucokinase to each well.
-
Initiate the reaction by adding ATP.
-
Immediately measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm in a microplate reader.
-
Calculate the EC50 value for GKA5, which is the concentration that produces 50% of the maximal activation.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of GKA5 on glucose tolerance in an animal model.[5]
Animal Model: ZDF rats or DIO mice.
Materials:
-
GKA5 formulated for oral administration
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, capillary tubes)
Protocol:
-
Fast the animals overnight (approximately 16 hours) with free access to water.[5]
-
Record the body weight of each animal.
-
Administer GKA5 or vehicle control orally at the desired dose (e.g., 1-30 mg/kg).[6]
-
After a specified time (e.g., 30-60 minutes), collect a baseline blood sample from the tail vein to measure blood glucose (time 0).
-
Administer the glucose solution via oral gavage.[5]
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.[5]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.
Hyperinsulinemic-Euglycemic Clamp
Objective: To assess insulin sensitivity and measure hepatic glucose production.[7][8]
Animal Model: Rats or mice.
Materials:
-
Surgical instruments for catheterization
-
Catheters
-
Infusion pumps
-
Insulin
-
Glucose solution (e.g., 20% dextrose)
-
[3-³H]glucose tracer
-
Blood collection and analysis equipment
Protocol:
-
Five to seven days prior to the clamp study, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[7]
-
Allow the animals to recover fully.
-
On the day of the study, fast the animals for 5-6 hours.
-
Connect the catheters to the infusion pumps.
-
Start a continuous infusion of [3-³H]glucose to measure basal hepatic glucose production.
-
After a basal period, begin a primed-continuous infusion of insulin to raise plasma insulin to a hyperinsulinemic state.
-
Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).
-
Monitor blood glucose every 10-20 minutes and adjust the glucose infusion rate accordingly.
-
Once a steady state is reached, collect blood samples to determine plasma insulin, glucose, and [3-³H]glucose concentrations.
-
Calculate the glucose infusion rate (GIR) as an index of insulin sensitivity and determine the rate of hepatic glucose production.
Measurement of Hepatic Glucose Production
Objective: To directly measure the effect of GKA5 on the rate of glucose production by the liver.[9][10]
Method: This is typically performed as part of the hyperinsulinemic-euglycemic clamp study using a glucose tracer.
Protocol:
-
During the basal and clamp periods of the hyperinsulinemic-euglycemic clamp, infuse a glucose tracer (e.g., [3-³H]glucose or [6,6-²H2]glucose) at a constant rate.[7][10]
-
Collect blood samples at steady state during both the basal and clamp periods.
-
Measure the plasma concentration and specific activity (or enrichment) of the glucose tracer.
-
Calculate the rate of appearance (Ra) of glucose, which represents the endogenous glucose production, using the following formula:
-
Ra = Tracer infusion rate / Plasma glucose specific activity (or enrichment)
-
-
The suppression of hepatic glucose production by insulin, with and without GKA5, can then be determined.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the preclinical investigation of this compound. By utilizing appropriate animal models and standardized experimental procedures, researchers can effectively evaluate the therapeutic potential of GKA5 for the treatment of type 2 diabetes. The provided signaling pathways and workflows offer a visual guide to the underlying mechanisms and experimental designs, facilitating a comprehensive understanding of GKA5's mode of action.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative medical characteristics of ZDF‐T2DM rats during the course of development to late stage disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Effects of glucokinase activators GKA50 and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells | Semantic Scholar [semanticscholar.org]
- 7. mmpc.org [mmpc.org]
- 8. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Evaluation of Hepatic Glucose Production in a Polycystic Ovary Syndrome Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of Glucokinase Activator 5 (GKA5) on Insulin Secretion
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glucokinase (GK) is a key enzyme in pancreatic β-cells that functions as a glucose sensor, playing a critical role in glucose-stimulated insulin (B600854) secretion (GSIS).[1][2][3][4][5] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, thereby increasing its affinity for glucose and enhancing insulin secretion in a glucose-dependent manner.[3][6] Glucokinase Activator 5 (GKA5, also referred to as GKA50 in some literature) is a potent GKA that has been shown to modulate insulin secretion.[7][8][9] These application notes provide detailed protocols for researchers to measure the effects of GKA5 on insulin secretion in both isolated pancreatic islets and the MIN6 β-cell line.
Data Presentation
The following tables summarize the quantitative effects of GKA5 on insulin secretion and related parameters as reported in the literature.
Table 1: Effect of GKA5 on Glucose-Stimulated Insulin Secretion (GSIS)
| Parameter | Cell/Tissue Type | GKA5 Concentration | Glucose Concentration | Observation | Reference |
| EC50 for Glucose | Rat Islets | 1 µM | 2-10 mM | Leftward shift in glucose-concentration response by ~3 mM | [7][8] |
| EC50 for Glucose | MIN6 Cells | 1 µM | 2-10 mM | Leftward shift in glucose-concentration response by ~10 mM | [7][8] |
| Maximal Insulin Secretion | Rat Islets & MIN6 Cells | 1 µM | High Glucose | No significant effect on the maximal rate of GSIS | [7][8] |
| Insulin Secretion | Rodent & Human Islets, MIN6 Cells | 1 µM | In the presence of glucose (2-10 mM) | Stimulated insulin secretion | [7][8] |
| Insulin Secretion | Rodent & Human Islets, MIN6 Cells | 30 nM - 10 µM | In the absence of glucose | Failed to stimulate insulin release | [7][8] |
Table 2: Potency of GKA5
| Parameter | Cell/Tissue Type | Glucose Concentration | Value | Reference |
| EC50 for GKA5 | MIN6 Cells | 5 mM | ~0.3 µM | [7][8] |
Signaling Pathway
GKA5 enhances insulin secretion through the established glucose-sensing pathway in pancreatic β-cells. The diagram below illustrates this mechanism.
Caption: Signaling pathway of GKA5-stimulated insulin secretion.
Experimental Protocols
Isolation of Rodent Pancreatic Islets
This protocol describes the collagenase digestion method for isolating pancreatic islets from mice or rats.
Materials:
-
Collagenase solution (e.g., Collagenase P in HBSS)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS, 11.1 mM glucose, and antibiotics
-
Density gradient medium (e.g., Ficoll or Histopaque)
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
Procedure:
-
Euthanize the rodent according to approved animal care protocols.
-
Expose the abdominal cavity and locate the pancreas and common bile duct.
-
Inject cold collagenase solution into the common bile duct to inflate the pancreas.[7]
-
Excise the inflated pancreas and transfer it to a conical tube on ice.
-
Incubate the pancreas in a 37°C water bath for a specified time to allow for enzymatic digestion.
-
Stop the digestion by adding cold HBSS.
-
Mechanically disrupt the digested tissue by gentle shaking.
-
Wash the tissue pellet with HBSS.
-
Purify the islets from the exocrine tissue using a density gradient centrifugation.[7]
-
Collect the islet layer from the interface of the gradient.
-
Wash the collected islets with HBSS.
-
Handpick the islets under a stereomicroscope to ensure purity.[7]
-
Culture the isolated islets overnight in RPMI-1640 medium before conducting experiments to allow for recovery.[1]
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol can be adapted for both isolated islets and MIN6 cells.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA and HEPES, pH 7.4
-
KRB buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
GKA5 stock solution (dissolved in a suitable solvent like DMSO)
-
24-well culture plates
-
Insulin ELISA kit
Procedure:
-
For Isolated Islets: Handpick batches of 10-15 islets of similar size per experimental condition.[1]
-
For MIN6 Cells: Seed MIN6 cells in a 24-well plate and grow to ~80% confluency.
-
Pre-incubation:
-
Incubation:
-
Sample Collection:
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
(Optional) Insulin Content: To normalize secreted insulin to the total insulin content, lyse the cells/islets with acid-ethanol and measure the insulin content of the lysate.[1]
Caption: Experimental workflow for the static GSIS assay.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium.
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
DMSO
-
Recording buffer (e.g., HBSS) with varying glucose concentrations and GKA5
-
Fluorescence microscopy system with dual-wavelength excitation (340/380 nm) and emission detection (~510 nm)
Procedure:
-
Dye Loading:
-
Washing:
-
Wash the cells/islets with fresh recording buffer to remove extracellular dye.
-
Allow for a de-esterification period of at least 30 minutes at room temperature.[12]
-
-
Imaging:
-
Mount the coverslip with the loaded cells/islets onto the stage of the fluorescence microscope.
-
Perfuse the cells with recording buffer containing a basal (low) glucose concentration to establish a baseline fluorescence ratio.
-
Stimulate the cells by changing the perfusion buffer to one containing high glucose, with or without GKA5.
-
Record the fluorescence emission at ~510 nm while alternating the excitation wavelengths between 340 nm and 380 nm.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
An increase in this ratio indicates a rise in [Ca2+]i.[7]
-
Caption: Workflow for measuring intracellular calcium with Fura-2 AM.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on insulin secretion. By utilizing both primary islets and cultured β-cell lines, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent for diabetes. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.
References
- 1. protocols.io [protocols.io]
- 2. MIN6 cell culture [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. alphamedsci.com [alphamedsci.com]
- 5. cytion.com [cytion.com]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 9. protocols.io [protocols.io]
- 10. A novel fluorescence imaging approach for comparative measurements of pancreatic islet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. moodle2.units.it [moodle2.units.it]
Protocol for Assessing Glucokinase Activation in Hepatocytes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glucokinase (GCK) is a key enzyme in hepatic glucose metabolism, acting as a glucose sensor and catalyzing the rate-limiting step of glucose phosphorylation.[1] Its unique kinetic properties and regulation make it a critical determinant of hepatic glucose uptake, glycolysis, and glycogen (B147801) synthesis. In hepatocytes, GCK activity is tightly controlled through transcriptional regulation, allosteric activation by glucose, and subcellular localization orchestrated by the glucokinase regulatory protein (GKRP).[2][3] At low glucose concentrations, GK is sequestered in the nucleus in an inactive complex with GKRP.[2][3] Following a meal, rising portal vein glucose concentrations promote the dissociation of the GK-GKRP complex and the translocation of GK to the cytoplasm, where it can phosphorylate glucose.[4][3][5] This dynamic regulation makes GCK a prime therapeutic target for type 2 diabetes.
This document provides detailed protocols for assessing GCK activation in hepatocytes, focusing on three key experimental approaches: direct measurement of GCK enzymatic activity, evaluation of glucose phosphorylation in intact cells, and analysis of GCK subcellular translocation.
I. Signaling Pathways and Regulatory Mechanisms
The activation of glucokinase in hepatocytes is a multi-step process involving both allosteric regulation and changes in subcellular localization. The following diagram illustrates the key signaling events.
Caption: Glucokinase activation pathway in hepatocytes.
II. Experimental Protocols
Protocol 1: Spectrophotometric Assay of Glucokinase Activity in Hepatocyte Lysates
This protocol measures the enzymatic activity of GCK in hepatocyte lysates by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by G6P dehydrogenase.[6]
A. Materials:
-
Hepatocyte lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, with protease inhibitors)
-
Assay Buffer: 60 mM Tris-HCl, pH 9.0, 20 mM MgCl₂, 1 mM DTT
-
ATP solution: 100 mM
-
Glucose solution: 1 M
-
NADP+ solution: 20 mM
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): 10 units/mL
-
96-well microplate, clear bottom
-
Spectrophotometer capable of reading absorbance at 340 nm
B. Experimental Workflow:
Caption: Workflow for spectrophotometric GCK activity assay.
C. Procedure:
-
Hepatocyte Lysis:
-
Wash cultured primary hepatocytes or hepatoma cell lines (e.g., HepG2) with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
Prepare a reaction master mix in the Assay Buffer with final concentrations of 4 mM ATP, 12 mM glucose, 0.9 mM NADP+, and 1 unit/mL G6PDH.
-
Add 2-10 µg of hepatocyte lysate protein to each well of a 96-well plate.
-
Bring the final volume in each well to 100 µL with Assay Buffer.
-
Initiate the reaction by adding 100 µL of the master mix.
-
Immediately place the plate in a spectrophotometer pre-warmed to 30°C.
-
-
Data Acquisition and Analysis:
-
Measure the increase in absorbance at 340 nm every minute for 30 minutes.
-
Calculate the rate of NADPH production (Vmax) from the linear portion of the kinetic curve using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Express GCK activity as nmol of NADPH produced per minute per mg of protein.
-
D. Data Presentation:
| Treatment Group | Glucose Conc. (mM) | GCK Activator Conc. (µM) | GCK Activity (nmol/min/mg protein) | Fold Change vs. Control |
| Vehicle Control | 5 | 0 | Mean ± SD | 1.0 |
| Vehicle Control | 25 | 0 | Mean ± SD | X.X |
| GCK Activator X | 5 | 10 | Mean ± SD | Y.Y |
| GCK Activator X | 25 | 10 | Mean ± SD | Z.Z |
Protocol 2: Glucose Phosphorylation Assay in Intact Hepatocytes using [2-³H]glucose
This assay measures the rate of glucose phosphorylation in living hepatocytes by quantifying the detritiation of [2-³H]glucose, which releases ³H₂O into the medium.[7]
A. Materials:
-
Primary hepatocytes or hepatoma cells cultured in 24- or 48-well plates.
-
Krebs-Ringer Bicarbonate (KRB) buffer, pH 7.4, supplemented with 0.1% BSA.
-
[2-³H]glucose stock solution.
-
Unlabeled glucose solutions of various concentrations.
-
Test compounds (e.g., GCK activators).
-
0.2 M HCl.
-
Anion exchange resin columns (e.g., Dowex 1X8-200).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
B. Procedure:
-
Cell Preparation:
-
Wash cultured hepatocytes twice with glucose-free KRB buffer.
-
Pre-incubate the cells in glucose-free KRB buffer for 1-2 hours to deplete intracellular glucose.
-
-
Assay Incubation:
-
Prepare incubation media in KRB buffer containing desired concentrations of unlabeled glucose, test compounds, and a final concentration of 0.1 µCi/mL [2-³H]glucose.
-
Remove the pre-incubation buffer and add 0.5 mL of the incubation media to each well.
-
Incubate the plate at 37°C for 1-3 hours.[8]
-
-
Sample Processing:
-
After incubation, transfer 200 µL of the supernatant from each well to a new tube.
-
Add 50 µL of 0.2 M HCl to stop the reaction.
-
To separate the ³H₂O from the un-metabolized [2-³H]glucose, apply the acidified supernatant to an anion exchange column.
-
Elute the ³H₂O with 1 mL of deionized water into a scintillation vial.
-
Add scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific activity of [2-³H]glucose in the incubation medium.
-
Calculate the rate of glucose phosphorylation as nmol of glucose phosphorylated per hour per mg of cell protein.
-
C. Data Presentation:
| Treatment Group | Glucose Conc. (mM) | GCK Activator Conc. (µM) | Glucose Phosphorylation Rate (nmol/h/mg protein) |
| Vehicle Control | 5 | 0 | Mean ± SD |
| Vehicle Control | 10 | 0 | Mean ± SD |
| Vehicle Control | 25 | 0 | Mean ± SD |
| GCK Activator Y | 5 | 10 | Mean ± SD |
| GCK Activator Y | 10 | 10 | Mean ± SD |
| GCK Activator Y | 25 | 10 | Mean ± SD |
Protocol 3: Glucokinase Translocation Assay by High-Content Imaging
This protocol quantifies the glucose-dependent and compound-induced translocation of GCK from the nucleus to the cytoplasm using immunofluorescence and automated microscopy.[5]
A. Materials:
-
Primary hepatocytes cultured on collagen-coated, black-walled, clear-bottom 96- or 384-well imaging plates.
-
Incubation medium (e.g., Williams' Medium E).
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer: 0.1% Triton X-100 in PBS.
-
Blocking buffer: 5% BSA in PBS.
-
Primary antibody: anti-Glucokinase antibody.
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488).
-
Nuclear counterstain: DAPI or Hoechst 33342.
-
High-content imaging system.
B. Experimental Workflow:
Caption: Workflow for GCK translocation imaging assay.
C. Procedure:
-
Cell Treatment:
-
Culture primary hepatocytes to an appropriate confluency.
-
Pre-incubate cells in medium containing low glucose (e.g., 2.8-5 mM) for 2 hours to sequester GCK in the nucleus.
-
Replace the medium with fresh medium containing various concentrations of glucose and/or test compounds.
-
Incubate for 1 hour at 37°C.
-
-
Immunofluorescence Staining:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-GCK primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing both the nuclear stain and the GCK signal.
-
Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI/Hoechst stain.
-
Quantify the mean fluorescence intensity of the GCK signal in both compartments for hundreds of cells per well.
-
Calculate the nuclear-to-cytoplasmic (N/C) fluorescence intensity ratio. A decrease in the N/C ratio indicates GCK translocation to the cytoplasm.[8]
-
D. Data Presentation:
| Treatment Group | Glucose Conc. (mM) | GCK Activator Conc. (µM) | GCK Nuclear/Cytoplasmic Ratio | % Translocation |
| Low Glucose Control | 2.8 | 0 | Mean ± SD | 0% (Baseline) |
| High Glucose Control | 25 | 0 | Mean ± SD | X% |
| GCK Activator Z | 5 | 10 | Mean ± SD | Y% |
| GCK Activator Z | 25 | 10 | Mean ± SD | Z% |
References
- 1. Estimating Hepatic Glucokinase Activity Using a Simple Model of Lactate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated Glucose Represses Liver Glucokinase and Induces Its Regulatory Protein to Safeguard Hepatic Phosphate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon induces translocation of glucokinase from the cytoplasm to the nucleus of hepatocytes by transfer between 6-phosphofructo 2-kinase/fructose 2,6-bisphosphatase-2 and the glucokinase regulatory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Activation and translocation of glucokinase in rat primary hepatocytes monitored by high content image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compartmentalization of transport and phosphorylation of glucose in a hepatoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Glucokinase Activator 5 (GKA-5) in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[1] In pancreatic β-cells, GK is the rate-limiting step for glucose metabolism, which in turn regulates glucose-stimulated insulin (B600854) secretion (GSIS).[2] In the liver, GK controls the flux of glucose into glycolysis and glycogen (B147801) synthesis.[3] In individuals with type 2 diabetes, the activity of glucokinase in both the pancreas and liver is impaired.[4]
Glucokinase activators (GKAs) are small molecule allosteric activators of the glucokinase enzyme.[5] They enhance the enzyme's affinity for glucose and/or its maximal reaction velocity (Vmax), thereby promoting glucose uptake and metabolism in a glucose-dependent manner.[6] This dual action of stimulating insulin secretion from the pancreas and increasing glucose uptake and glycogen synthesis in the liver makes GKAs a promising therapeutic target for the treatment of type 2 diabetes.[7]
This document provides detailed application notes and protocols for the use of a representative Glucokinase Activator, herein referred to as GKA-5, in metabolic studies. The data presented is a composite from preclinical studies of various GKAs, including but not limited to Dorzagliatin, TTP399, and ARRY-403, to provide a comprehensive overview for research and development purposes.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological effects of representative Glucokinase Activators.
Table 1: In Vitro Glucokinase Activation and Cellular Activity of Representative GKAs
| Compound | Target | EC50 (nM) | Vmax (% of control) | S0.5 Fold Shift | Cellular Activity | Reference |
| Dorzagliatin | Pancreatic & Hepatic GK | Varies with glucose concentration (e.g., lower at 10 mM glucose) | >100% | Glucose-dependent | Stimulates insulin secretion in islets and glucose uptake in hepatocytes. | [8] |
| TTP399 | Hepatic GK | 304 (at 15 mM glucose), 762 (at 5 mM glucose) | Not specified | Not specified | Increases glycogen and lactate (B86563) production in hepatocytes; no effect on insulin secretion. | [9] |
| ARRY-403 | Pancreatic & Hepatic GK | Not specified | Not specified | Not specified | Reduces fasting and postprandial glucose. | [4] |
| MK-0941 | Pancreatic & Hepatic GK | 240 (at 2.5 mM glucose), 65 (at 10 mM glucose) | 150% | ~5-fold | Increases insulin secretion by 17-fold and hepatocyte glucose uptake up to 18-fold. | [10] |
| AM-2394 | Pancreatic & Hepatic GK | 60 | 120% | ~10-fold | Lowers glucose excursion in an oral glucose tolerance test. | [6] |
Table 2: In Vivo Efficacy of Representative GKAs in Preclinical Models
| Compound | Animal Model | Dose | Route | Key Findings | Reference |
| Dorzagliatin | db/db mice | 25 mg/kg | Oral | Significant reduction in HbA1c and postprandial glucose. Improved β-cell function. | [2][11] |
| TTP399 | Zucker diabetic fatty rats | 10-30 mg/kg/day | Oral | Reduced HbA1c and fasting glucose without hypoglycemia. Improved lipid profile. | [9][12] |
| ARRY-403 | Diet-induced obese mice | Not specified | Oral | Controlled fasting and non-fasting glucose. Additive effect with metformin. | [13] |
| MK-0941 | High-fat diet-fed mice | Not specified | Oral | Strong glucose-lowering activity. | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: GKA-5 signaling in pancreatic β-cells.
Caption: GKA-5 signaling in hepatocytes.
Experimental Workflow
Caption: Experimental workflow for GKA-5 evaluation.
Experimental Protocols
Protocol 1: In Vitro Glucokinase Activity Assay
This protocol is for determining the potency and activation kinetics of GKA-5 on recombinant glucokinase.
Materials:
-
Recombinant human glucokinase
-
GKA-5 compound stock solution in DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.1), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
ATP solution
-
D-Glucose solutions (various concentrations)
-
Coupling enzyme: Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP⁺ solution
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of GKA-5 in DMSO.
-
In a 384-well plate, add 1 µL of the GKA-5 dilution or DMSO (vehicle control).
-
Add 20 µL of Assay Buffer containing recombinant glucokinase, G6PDH, and NADP⁺ to each well.
-
Add 10 µL of D-Glucose solution to achieve the desired final concentration. For EC50 determination, a fixed glucose concentration (e.g., 5 mM) is used. For determining the effect on S0.5, a range of glucose concentrations is used.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Immediately place the plate in a plate reader and measure the increase in absorbance at 340 nm every minute for 30 minutes at 30°C. The rate of NADPH production is proportional to glucokinase activity.
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance curve.
-
For EC50 determination, plot the reaction rate against the log of GKA-5 concentration and fit the data to a four-parameter logistic equation.
-
For S0.5 determination, plot the reaction rate against the glucose concentration and fit the data to the Hill equation to determine the S0.5 (glucose concentration at half-maximal velocity) and Vmax.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This protocol assesses the effect of GKA-5 on insulin secretion from isolated rodent or human pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
GKA-5 compound stock solution in DMSO
-
Collagenase for islet isolation
-
Ficoll gradient for islet purification
-
Insulin ELISA kit
-
24-well culture plates
Procedure:
-
Isolate pancreatic islets from mice or rats by collagenase digestion and Ficoll gradient purification.
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Hand-pick islets of similar size and place 10 islets per well in a 24-well plate.
-
Pre-incubate the islets for 1 hour at 37°C in KRB buffer with 2.8 mM glucose.
-
Remove the pre-incubation buffer and replace it with fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without GKA-5 at the desired concentration. Include a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant from each well for insulin measurement.
-
Lyse the islets to measure total insulin content.
-
Measure the insulin concentration in the supernatant and the lysate using an insulin ELISA kit.
Data Analysis:
-
Express secreted insulin as a percentage of total insulin content.
-
Compare the insulin secretion in the presence of GKA-5 to the vehicle control at both low and high glucose concentrations.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol evaluates the effect of GKA-5 on glucose tolerance in a rodent model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
GKA-5 compound formulated for oral administration
-
Vehicle control
-
Glucose solution (2 g/kg body weight)
-
Handheld glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the body weight of each mouse.
-
Administer GKA-5 or vehicle control by oral gavage at a specified time (e.g., 30 minutes) before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.
-
Immediately after the baseline blood collection, administer the glucose solution (2 g/kg) by oral gavage.
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration and measure blood glucose levels.
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse.
-
Compare the AUC values between the GKA-5 treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in AUC indicates improved glucose tolerance.
References
- 1. Glucokinase - Wikipedia [en.wikipedia.org]
- 2. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 3. Untitled Document [bio.davidson.edu]
- 4. yorsearch.york.ac.uk [yorsearch.york.ac.uk]
- 5. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Glucokinase Regulatory Network in Pancreatic β-Cells and Liver | Semantic Scholar [semanticscholar.org]
- 8. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Effects of a Novel Glucokinase Activator, Dorzagliatin, on Glycemic Control and Glucose Fluctuation in Drug-Naïve Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. vtvtherapeutics.com [vtvtherapeutics.com]
Application Notes and Protocols for Glucokinase Activator 5 (GKA5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1][2][3] In pancreatic β-cells, GK's rate of glucose phosphorylation is the limiting step for glucose-stimulated insulin (B600854) secretion (GSIS).[1][4] In hepatocytes, GK controls the flux of glucose into glycolysis and glycogen (B147801) synthesis.[1][2][5] Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[2] This dual action of stimulating insulin secretion from the pancreas and promoting glucose uptake in the liver makes GKAs a promising therapeutic strategy for type 2 diabetes.[2][4][6]
These application notes provide detailed protocols for the preparation and experimental use of a representative glucokinase activator, herein referred to as Glucokinase Activator 5 (GKA5). The compound with CAS number 536736-95-5 is listed by some suppliers as "this compound".[7] Due to the limited publicly available data for this specific compound, the following protocols are based on established methodologies for other well-characterized small molecule GKAs.
Compound Information
-
Compound Name: this compound (GKA5)
-
Synonym: N-(2-cyclohexyl-1,3-thiazol-4-yl)benzamide
-
CAS Number: 536736-95-5[7]
-
Molecular Formula: C₁₆H₁₈N₂OS[7]
-
Molecular Weight: 286.39 g/mol [7]
Solution Preparation Protocol
The solubility of GKA5 in aqueous solutions is expected to be low. Therefore, a stock solution in an organic solvent is recommended.
Materials:
-
This compound (GKA5) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure for Preparing a 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh a precise amount of GKA5 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.86 mg of GKA5 (Molecular Weight = 286.39 g/mol ).
-
Dissolution: Add the weighed GKA5 powder to a sterile amber vial. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 2.86 mg of GKA5, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for several minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate assay buffer. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Quantitative Data for Representative Glucokinase Activators
The following table summarizes key quantitative parameters for several well-characterized glucokinase activators to provide a comparative context for experimental design.
| Compound | EC₅₀ | S₀.₅ (Glucose) | Vₘₐₓ Fold Increase | Organism | Conditions | Reference(s) |
| MK-0941 | 240 nM | 1.4 mM (from 6.9 mM) | 1.5 | Human (recombinant) | 2.5 mM Glucose | [8] |
| 65 nM | Human (recombinant) | 10 mM Glucose | [8] | |||
| Dorzagliatin | N/A | N/A | Higher than MK-0941 | Human | N/A | |
| AM-2394 | 60 nM | ~0.7 mM | ~1.2 | Human (recombinant) | 5 mM Glucose | |
| GKA50 | 33 nM | N/A | N/A | N/A | 5 mM Glucose | |
| RO-28-1675 | 54 nM | N/A | N/A | N/A | N/A | |
| Glucokinase activator 6 | 90 nM | N/A | N/A | N/A | N/A | [9] |
EC₅₀: Half-maximal effective concentration of the activator. S₀.₅: Glucose concentration at which the enzyme exhibits half-maximal activity. Vₘₐₓ: Maximum velocity of the enzyme reaction.
Experimental Protocols
In Vitro Glucokinase Enzyme Activity Assay
This protocol describes a coupled-enzyme assay to measure the activity of recombinant glucokinase in the presence of an activator. The production of glucose-6-phosphate (G6P) by GK is coupled to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH), which can be measured spectrophotometrically at 340 nm.[10]
Materials:
-
Recombinant human glucokinase (GK)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
ATP solution (100 mM)
-
NADP⁺ solution (50 mM)
-
Glucose solutions (various concentrations)
-
GKA5 working solutions
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing Assay Buffer, 5 mM ATP, and 1 mM NADP⁺. Keep on ice.
-
Prepare Reaction Mix: In a 96-well plate, add the following to each well:
-
Reagent Mix
-
G6PDH (to a final concentration of 1 unit/mL)
-
Recombinant GK (to a final concentration of 10-20 nM)
-
GKA5 working solution or vehicle (e.g., DMSO)
-
-
Initiate Reaction: Start the reaction by adding glucose solution at the desired final concentration (e.g., a range from 0.5 mM to 20 mM to determine the effect on S₀.₅, or a fixed concentration like 5 mM to determine EC₅₀).
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve.
-
To determine the EC₅₀ of GKA5, plot the reaction rates against a range of GKA5 concentrations at a fixed glucose concentration. Fit the data to a sigmoidal dose-response curve.
-
To determine the effect on S₀.₅ and Vₘₐₓ, plot the reaction rates against a range of glucose concentrations in the presence and absence of GKA5. Fit the data to the Hill equation.
-
Cell-Based Glucose Uptake Assay in Hepatocytes
This protocol measures the effect of GKA5 on glucose uptake in primary hepatocytes or a hepatocyte cell line (e.g., HepG2). Radiolabeled 2-deoxy-D-glucose ([³H]-2DG), a glucose analog that is phosphorylated by hexokinases but not further metabolized, is commonly used.
Materials:
-
Primary hepatocytes or HepG2 cells
-
Seeding medium (e.g., DMEM with 10% FBS)
-
Starvation medium (e.g., serum-free, glucose-free DMEM)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-2-deoxy-D-glucose
-
GKA5 working solutions
-
Phloretin (B1677691) (glucose transport inhibitor)
-
Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail and counter
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed hepatocytes in a 24-well plate and allow them to adhere and grow to confluency.
-
Serum Starvation: Replace the growth medium with starvation medium and incubate for 2-4 hours.
-
Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with GKA5 working solutions or vehicle in KRH buffer for 30-60 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing [³H]-2DG (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 100 µM). Include wells with a glucose transport inhibitor like phloretin to determine non-specific uptake. Incubate for 10-15 minutes at 37°C.
-
Stopping the Reaction: Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the specific glucose uptake by subtracting the non-specific uptake (from phloretin-treated wells) from the total uptake.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-Cells
This protocol assesses the effect of GKA5 on insulin secretion from pancreatic islets or a β-cell line (e.g., MIN6, INS-1).[11]
Materials:
-
Isolated pancreatic islets or β-cell line (e.g., MIN6)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (low concentration, e.g., 2.8 mM, and high concentration, e.g., 16.7 mM)
-
GKA5 working solutions
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding/Islet Preparation: Seed β-cells in a 24-well plate and culture until they reach appropriate confluency. For islets, handpick groups of similarly sized islets (e.g., 5-10 islets per well).
-
Pre-incubation (Starvation): Gently wash the cells/islets twice with KRBH buffer containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate in the same buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Stimulation: Aspirate the pre-incubation buffer. Add KRBH buffer containing:
-
Low glucose (2.8 mM) ± GKA5
-
High glucose (16.7 mM) ± GKA5
-
Vehicle control for each glucose concentration
-
-
Incubation: Incubate the plates for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Carefully collect the supernatant from each well. Centrifuge to remove any detached cells and store the supernatant at -20°C until the insulin assay.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the cell number or DNA content per well. Compare the insulin secretion in the presence of GKA5 to the vehicle control at both low and high glucose concentrations.
Visualizations
Signaling Pathway
Caption: Mechanism of GKA5-induced insulin secretion in pancreatic β-cells.
Experimental Workflow
References
- 1. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. β‐Cell glucokinase expression was increased in type 2 diabetes subjects with better glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for the Quantification of Glucokinase Activator 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK) activators are a class of small molecules under investigation as therapeutic agents for type 2 diabetes mellitus.[1] They function by allosterically activating the glucokinase enzyme, a key regulator of glucose metabolism in the pancreas and liver.[1][2] This activation enhances glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake, ultimately leading to lower blood glucose levels.[1][2] Glucokinase Activator 5 (GKA5) is a novel compound within this class. Accurate and precise quantification of GKA5 in biological matrices is crucial for preclinical and clinical development, enabling the assessment of its pharmacokinetic profile, efficacy, and safety.
These application notes provide detailed protocols for the quantitative analysis of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Glucokinase Signaling Pathway
Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] In pancreatic β-cells, the phosphorylation of glucose by glucokinase is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, glucokinase promotes the conversion of glucose to glucose-6-phosphate, leading to glycogen (B147801) synthesis and glycolysis.[2] Glucokinase activators bind to an allosteric site on the enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data that would be generated during the analytical method validation and in a pharmacokinetic study of GKA5.
Table 1: Analytical Method Validation Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 20 µg/mL | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery | > 85% | > 90% |
| Matrix Effect | N/A | < 15% |
Table 2: Representative Pharmacokinetic Parameters of GKA5 in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) |
| 10 | 850 ± 120 | 1.5 ± 0.5 | 4500 ± 650 | 3.8 ± 0.7 |
| 30 | 2100 ± 350 | 2.0 ± 0.5 | 12500 ± 1800 | 4.2 ± 0.9 |
| 100 | 5500 ± 800 | 2.5 ± 1.0 | 38000 ± 5500 | 4.5 ± 1.1 |
Experimental Protocols
Protocol 1: Quantification of GKA5 in Rat Plasma by HPLC-UV
This protocol describes a method for the determination of GKA5 in rat plasma using reversed-phase high-performance liquid chromatography with ultraviolet detection.
1. Materials and Reagents
-
This compound (GKA5) reference standard
-
Internal Standard (IS), e.g., a structurally similar benzamide (B126) derivative
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Rat plasma (K2EDTA as anticoagulant)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of GKA5 and IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the GKA5 stock solution with 50% methanol to prepare working standard solutions for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, 200 µg/mL).
-
Calibration Standards and QC Samples: Spike 10 µL of the appropriate working standard solution into 90 µL of blank rat plasma to obtain calibration standards (0.1, 0.2, 0.5, 1, 2, 5, 10, 20 µg/mL) and QC samples (e.g., 0.3, 8, 16 µg/mL).
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of IS working solution (e.g., 10 µg/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC analysis.
5. HPLC Conditions
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 280 nm.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of GKA5 to IS against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (1/x²) to fit the data.
-
Determine the concentration of GKA5 in QC and unknown samples from the calibration curve.
Protocol 2: Quantification of GKA5 in Human Plasma by LC-MS/MS
This protocol outlines a sensitive and selective method for the quantification of GKA5 in human plasma using liquid chromatography coupled with tandem mass spectrometry.
1. Materials and Reagents
-
This compound (GKA5) reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., [¹³C₆]-GKA5
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Centrifuge
-
Vortex mixer
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of GKA5 and SIL-IS in methanol at 1 mg/mL.
-
Working Standard Solutions: Serially dilute the GKA5 stock solution with 50% methanol to prepare working standards for the calibration curve (e.g., 10, 20, 50, 100, 200, 500, 1000, 2000, 50000 ng/mL).
-
Calibration Standards and QC Samples: Spike 10 µL of the appropriate working standard solution into 90 µL of blank human plasma to obtain calibration standards (1, 2, 5, 10, 20, 50, 100, 200, 5000 ng/mL) and QC samples (e.g., 3, 80, 4000 ng/mL).
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma sample, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).
5. LC-MS/MS Conditions
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 10% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
GKA5: e.g., m/z 450.2 -> 250.1
-
SIL-IS: e.g., m/z 456.2 -> 256.1
-
6. Data Analysis
-
Integrate the peak areas for GKA5 and SIL-IS.
-
Calculate the peak area ratio of GKA5 to SIL-IS.
-
Construct a calibration curve and perform weighted linear regression as described in Protocol 1.
-
Quantify GKA5 in QC and unknown samples.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of GKA5 in biological samples.
References
Troubleshooting & Optimization
Technical Support Center: Glucokinase Activator 5 (GK5)
Disclaimer: Glucokinase Activator 5 (GK5) is a representative designation for a novel research compound. The following data and protocols are based on the known properties of the glucokinase activator (GKA) class of molecules and are intended to serve as a comprehensive guide for researchers. Specific quantitative values are illustrative and should be determined empirically for your specific batch of GK5.
Frequently Asked Questions (FAQs)
I. Solubility Issues
Q1: What is the general solubility profile of this compound (GK5)?
A1: GK5, like many small-molecule kinase activators, is a lipophilic compound with low aqueous solubility. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695) but exhibits limited solubility in aqueous buffers. This is a common characteristic for molecules designed to interact with hydrophobic binding pockets in enzymes.
Q2: My GK5 powder won't dissolve in my aqueous assay buffer (e.g., PBS or Tris). What should I do?
A2: Direct dissolution of GK5 in aqueous buffers is not recommended and will likely fail. You must first prepare a high-concentration stock solution in an organic solvent, typically DMSO. This stock solution can then be serially diluted to an intermediate concentration before the final dilution into your aqueous assay buffer. This two-step dilution process helps prevent the compound from precipitating.
Q3: GK5 precipitates when I add my DMSO stock solution to the aqueous assay medium. How can I prevent this?
A3: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here are several strategies to prevent this:
-
Minimize Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible, ideally below 1% and not exceeding 0.5%, to avoid solvent effects on your experiment.
-
Perform Serial Dilutions: Instead of a large single dilution, perform serial dilutions of your high-concentration stock in DMSO first, before making the final dilution into the aqueous buffer.
-
Adjust Buffer pH: The solubility of many kinase activators is pH-dependent. If GK5 has a basic functional group, lowering the pH of your buffer may increase its solubility. Conversely, if it is acidic, increasing the pH may help. This must be tested to ensure it does not affect your assay's performance.
-
Use Surfactants (with caution): In some cases, non-ionic surfactants like Polysorbate 80 (Tween® 80) can be used at very low concentrations (e.g., 0.01%) to improve solubility, but their compatibility with your specific assay must be validated.
II. Stability and Storage
Q4: How should I store the solid (powder) form of GK5?
A4: The solid compound should be stored desiccated at -20°C for long-term stability. Protect it from light and moisture to prevent degradation. For short-term storage, 4°C is acceptable.
Q5: What is the stability of GK5 in a DMSO stock solution?
A5: When stored correctly, a DMSO stock solution of GK5 is generally stable for several months. For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][2]
Q6: My GK5 stock solution has been stored at room temperature for a day. Is it still usable?
A6: While short-term exposure to room temperature may not cause significant degradation, it is not recommended. The stability of GKAs can be compromised by elevated temperatures.[3][4] We advise preparing a fresh stock solution or running a quality control check (e.g., HPLC or a functional assay with a known positive control) to verify the compound's integrity before proceeding with critical experiments.
Q7: GK5 contains a urea-like moiety. Are there specific stability concerns I should be aware of?
A7: Yes, urea-containing compounds can be susceptible to hydrolysis, especially at pH values outside the neutral range and at elevated temperatures.[3][4][5] It is recommended to prepare fresh dilutions in aqueous buffers immediately before use and to avoid prolonged storage of GK5 in aqueous solutions. The stability of urea (B33335) is generally higher in the pH range of 4-8.[3][4][5]
Data and Storage Summary
Table 1: Illustrative Solubility Profile of this compound (GK5)
| Solvent/Buffer | Solubility (Qualitative) | Estimated Max Concentration | Notes |
| DMSO | Highly Soluble | ≥ 100 mM | Recommended for primary stock solutions. |
| Ethanol (100%) | Soluble | ~25-50 mM | Can be used as an alternative to DMSO. |
| PBS (pH 7.4) | Poorly Soluble | < 10 µM | Direct dissolution is not recommended. |
| Water | Insoluble | < 1 µM | Not a suitable solvent. |
| Assay Buffer + 0.5% DMSO | Sparingly Soluble | 1-100 µM | Final concentration is highly dependent on buffer composition. |
Table 2: Recommended Storage Conditions for GK5
| Format | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated and protected from light. |
| Solid (Powder) | 4°C | Up to 2 years | For shorter-term storage. Keep desiccated. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1][2] |
| DMSO Stock Solution | -20°C | Up to 1 month | Recommended for working stocks.[1][2] |
| Aqueous Dilution | 2-8°C | < 24 hours | Prepare fresh before each experiment. |
Troubleshooting Guides
Guide 1: Compound Precipitation in In Vitro Assays
This guide provides a systematic approach to resolving issues with GK5 precipitating out of your aqueous assay solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abcam.com [abcam.com]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of urea in solution and pharmaceutical preparations. | Semantic Scholar [semanticscholar.org]
optimizing Glucokinase activator 5 dosage in animal models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Glucokinase Activator 5 (GKA5) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GKA5?
A1: this compound (GKA5) is a small molecule that allosterically binds to the glucokinase (GK) enzyme.[1][2] This binding induces a conformational change that increases the enzyme's affinity for glucose, effectively lowering the glucose concentration required for its activation.[1] By enhancing GK activity, GKA5 promotes the phosphorylation of glucose to glucose-6-phosphate, which is the first step in glycolysis.[1] This action occurs primarily in pancreatic β-cells, where it serves as a glucose sensor to stimulate insulin (B600854) secretion, and in the liver, where it increases glucose uptake and storage as glycogen.[1][3]
Q2: What are the main differences between dual-acting and hepato-selective glucokinase activators?
A2: Glucokinase activators can be broadly categorized based on their primary sites of action.[1]
-
Dual-acting GKAs (e.g., Dorzagliatin) target glucokinase in both the pancreas and the liver. This provides a comprehensive approach to glucose regulation by simultaneously enhancing insulin secretion and hepatic glucose uptake.[4]
-
Hepato-selective GKAs (e.g., TTP399) are designed to primarily activate glucokinase in the liver.[4][5] This approach aims to reduce hepatic glucose production and increase glucose storage while minimizing the risk of hypoglycemia that can be associated with over-stimulation of pancreatic insulin secretion.[5][6]
Q3: What are typical starting doses for GKA5 in rodent models?
A3: Effective doses for glucokinase activators in rodent models can vary significantly based on the specific compound, the animal model (e.g., mouse, rat, disease state), and the route of administration. Based on published data for similar compounds, acute doses administered via intraperitoneal (i.p.) injection or oral gavage often range from 10 to 30 mg/kg.[7][8] For chronic studies where the compound is mixed in the feed, doses can be lower, in the range of 2.5 to 5 mg/kg/day.[9] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How quickly should I expect to see a glucose-lowering effect after GKA5 administration?
A4: Following oral administration in animal models, glucokinase activators are typically absorbed rapidly. Peak plasma concentrations are often reached within one hour, with a corresponding rapid onset of glucose-lowering activity.[10] The duration of the effect depends on the compound's half-life, which for some GKAs is approximately 2 hours in rodents.[10]
Troubleshooting Guide
Issue 1: High incidence of hypoglycemia observed in treated animals.
-
Possible Cause: The administered dose of GKA5 is too high, leading to over-stimulation of insulin secretion from pancreatic β-cells, particularly at lower blood glucose levels.[5][11] This is a known risk for this class of compounds.[8][12]
-
Troubleshooting Steps:
-
Reduce the Dose: Perform a dose-titration study to find the minimum effective dose that provides significant glucose lowering without causing hypoglycemia.
-
Increase Monitoring Frequency: Monitor blood glucose more frequently, especially during the first few hours post-dosing when the compound's effect is at its peak.
-
Consider a Hepato-selective Activator: If hypoglycemia remains a persistent issue, using a liver-specific GKA, if available, may be a better strategy as it is designed to minimize effects on insulin secretion.[6]
-
Ensure Adequate Food Access: Ensure animals have ad libitum access to food, unless fasting is a required part of the experimental protocol, to help counteract excessive glucose lowering.
-
Issue 2: The glucose-lowering effect of GKA5 diminishes over a multi-week chronic study.
-
Possible Cause: A lack of sustained efficacy has been observed with some glucokinase activators in longer-term studies.[11][12] This could be due to β-cell exhaustion from chronic over-stimulation or other adaptive metabolic changes.[13][14]
-
Troubleshooting Steps:
-
Verify Compound Exposure: Confirm that the plasma concentration of GKA5 is maintained at therapeutic levels throughout the study. This can be done by collecting satellite blood samples for pharmacokinetic analysis.
-
Assess β-cell Function: At the end of the study, isolate pancreatic islets to assess their function ex vivo. Measure glucose-stimulated insulin secretion (GSIS) to determine if the β-cells have become desensitized.
-
Evaluate Insulin Sensitivity: Perform a hyperinsulinemic-euglycemic clamp to assess whether chronic treatment has altered peripheral insulin sensitivity.
-
Consider Dosing Regimen: Instead of continuous daily dosing, an intermittent dosing schedule might allow for β-cell recovery and help maintain efficacy.
-
Issue 3: Elevated plasma triglycerides are observed after chronic GKA5 treatment.
-
Possible Cause: Activation of glucokinase in the liver can upregulate the pathway for de novo lipogenesis, leading to an increase in the production and secretion of triglycerides.[11][12] This is a potential side effect of activating hepatic GK.
-
Troubleshooting Steps:
-
Monitor Lipids: Regularly monitor both plasma and hepatic triglyceride levels throughout the study.
-
Dose Optimization: Determine if the increase in triglycerides is dose-dependent. A lower effective dose for glycemic control might not have a significant impact on lipid metabolism.
-
Analyze Liver Histology: At the end of the study, perform a histological analysis of liver tissue (e.g., H&E and Oil Red O staining) to check for signs of steatosis (fatty liver).
-
Correlate with Efficacy: Determine if the onset of dyslipidemia correlates with any changes in the glucose-lowering efficacy of the compound.
-
Quantitative Data Summary
Table 1: In Vitro Activity of Representative Glucokinase Activators
| Compound | Parameter | Condition | Value | Reference |
|---|---|---|---|---|
| MK-0941 | S₀.₅ for Glucose | Recombinant human GK | Lowered from 6.9 mM to 1.4 mM | [10] |
| MK-0941 | EC₅₀ | 2.5 mM Glucose | 0.240 µM | [10] |
| MK-0941 | EC₅₀ | 10 mM Glucose | 0.065 µM | [10] |
| GKA23 | S₀.₅ for Glucose | Recombinant rat GK | Lowered from 9.59 mM to 0.54 mM | [7] |
| GKA23 | S₀.₅ for Glucose | Recombinant mouse GK | Lowered from 11.31 mM to 0.67 mM |[7] |
Table 2: In Vivo Dosage and Efficacy in Animal Models
| Compound | Animal Model | Dose & Route | Key Result | Reference |
|---|---|---|---|---|
| MK-0941 | Nondiabetic Dogs | Oral | Reduced glucose AUC by up to 48% during OGTT | [10] |
| GKA71 | gkwt/del Mice on High-Fat Diet | 2.5 mg/kg/day (in feed) | Reduced mean blood glucose by 2.4 mM | [9] |
| GKA71 | gkwt/del Mice on High-Fat Diet | 5 mg/kg/day (in feed) | Reduced mean blood glucose by 3.2 mM | [9] |
| GKA23 | Sprague Dawley Rats | 30 mg/kg (i.p.) | Acutely reduced fasting glucose levels | [7] |
| PF-04991532 | Goto-Kakizaki Rats | Sub-chronic (28 days) | Dose-dependent reduction in plasma glucose |[6] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Acclimatization: Acclimate mice to handling for several days prior to the experiment to minimize stress-induced hyperglycemia.
-
Fasting: Fast the mice for 4-6 hours before the test. Ensure free access to water.[7][9]
-
Baseline Blood Glucose: Obtain a baseline blood glucose reading (t = -30 min) from a tail vein blood sample using a calibrated glucometer.
-
Compound Administration: Administer GKA5 or vehicle control at the predetermined dose. The most common route is oral gavage, but intraperitoneal (i.p.) injection can also be used.[7][8]
-
Glucose Challenge: At t = 0 min (i.e., 30 minutes after compound administration), administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.[9]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for glucose excursion to quantify the effect of GKA5 on glucose tolerance.
Protocol 2: Administration by Oral Gavage in Mice
This protocol requires proper training to ensure animal welfare and prevent injury.
-
Preparation:
-
Select an appropriate gavage needle. For adult mice (20-30g), an 18-20 gauge, 1.5-inch flexible or curved needle with a rounded tip is recommended.[15][16]
-
Weigh the animal to calculate the precise volume of the solution to be administered. The maximum recommended volume is 10 mL/kg.[16][17]
-
Measure the gavage needle against the mouse, from the tip of the nose to the last rib, to ensure it is long enough to reach the stomach without perforating it. Mark the tube if necessary.[15][18]
-
-
Restraint:
-
Firmly restrain the mouse by scruffing the loose skin on its neck and back. The animal should be held in a vertical position to straighten the path to the esophagus.[18]
-
-
Tube Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[15]
-
The mouse should swallow as the tube enters the esophagus. The tube should pass smoothly with no resistance. If resistance is felt, stop immediately , withdraw the tube, and restart. Forcing the tube can cause perforation of the esophagus or entry into the trachea.[16][19]
-
-
Administration & Withdrawal:
-
Once the tube is in the stomach, slowly dispense the liquid from the attached syringe.
-
After administration, gently withdraw the needle along the same path of insertion.
-
-
Monitoring:
Visualizations
Caption: Dual mechanism of action of GKA5 in pancreatic β-cells and hepatocytes.
Caption: Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 5. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hepatoselective glucokinase activator PF-04991532 ameliorates hyperglycemia without causing hepatic steatosis in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
Technical Support Center: Glucokinase Activator 5 (GKA-5)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of Glucokinase Activator 5 (GKA-5). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of this compound (GKA-5)?
A1: GKA-5 is designed to allosterically activate glucokinase (GK), a key enzyme in glucose metabolism. The primary on-target effect is enhanced glucose sensing and metabolism in pancreatic β-cells and hepatocytes, leading to increased insulin (B600854) secretion and hepatic glucose uptake.[1][2][3] Potential off-target effects, observed with various glucokinase activators, include hypoglycemia, dyslipidemia (particularly hypertriglyceridemia), and hepatic steatosis.[2][4][5] Some studies have also reported an increased risk of hyperuricemia.[6]
Q2: How does the mechanism of action of GKA-5 relate to its potential for hypoglycemia?
A2: GKA-5 enhances the activity of glucokinase, which acts as a glucose sensor in pancreatic β-cells.[1][7] By increasing the enzyme's affinity for glucose, GKA-5 can lower the threshold for glucose-stimulated insulin secretion (GSIS).[2][8] Overstimulation of GK, especially in the pancreas, can lead to excessive insulin release even at low blood glucose concentrations, thereby increasing the risk of hypoglycemia.[2][5][6] This risk is generally higher with dual-acting GKAs that target both the pancreas and the liver, compared to hepato-selective GKAs.[1][2]
Q3: What is the underlying mechanism for GKA-5-induced dyslipidemia?
A3: The activation of hepatic glucokinase by GKA-5 promotes the conversion of glucose to glucose-6-phosphate, a key step in both glycolysis and de novo lipogenesis.[2][3] The increased flux through the lipogenic pathway can lead to an overproduction of triglycerides in the liver, which are then released into the circulation, resulting in hypertriglyceridemia.[2][4]
Q4: Can GKA-5 lead to hepatic steatosis (fatty liver)?
A4: Yes, prolonged activation of hepatic glucokinase can contribute to the development of hepatic steatosis. The increased synthesis of fatty acids and triglycerides in the liver, driven by enhanced glycolytic flux, can lead to their accumulation within hepatocytes if the rate of synthesis exceeds the rate of export as very-low-density lipoprotein (VLDL).[5]
Q5: Are there different classes of glucokinase activators, and how might their off-target effect profiles differ?
A5: Yes, glucokinase activators are broadly classified into two main groups: dual-acting GKAs and hepato-selective GKAs.[1][2][9] Dual-acting GKAs activate glucokinase in both the pancreas and the liver.[1] While this can lead to potent glucose-lowering effects, it is also associated with a higher risk of hypoglycemia due to the stimulation of insulin secretion.[2][10] Hepato-selective GKAs are designed to preferentially activate glucokinase in the liver, thereby minimizing the effects on pancreatic insulin secretion and reducing the risk of hypoglycemia.[1][11]
Troubleshooting Guides
Issue 1: Unexpected Hypoglycemia Observed in In Vivo Studies
Possible Cause:
-
The dose of GKA-5 is too high, leading to overstimulation of pancreatic glucokinase and excessive insulin secretion.
-
The animal model is particularly sensitive to the hypoglycemic effects of GKAs.
-
The GKA-5 compound has a dual-acting profile with significant pancreatic activity.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the minimal effective dose that provides glucose-lowering efficacy without causing hypoglycemia.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the PK/PD relationship to understand the correlation between drug exposure and the hypoglycemic events.
-
Use of a Hepato-selective GKA: If available, compare the effects of GKA-5 with a known hepato-selective GKA to assess if the hypoglycemia is pancreas-mediated.
-
Monitor Insulin Levels: Measure plasma insulin levels concurrently with blood glucose to confirm if hypoglycemia is insulin-mediated.
Issue 2: Elevated Plasma Triglycerides in Preclinical Models
Possible Cause:
-
Activation of hepatic glucokinase by GKA-5 is shunting excess glucose towards de novo lipogenesis.
-
The preclinical model has a genetic predisposition to dyslipidemia.
Troubleshooting Steps:
-
Lipid Profile Analysis: Perform a comprehensive lipid panel analysis, including total cholesterol, HDL, LDL, and triglycerides, at multiple time points.
-
Hepatic Gene Expression Analysis: Measure the expression of key genes involved in lipogenesis (e.g., SREBP-1c, ACC, FAS) in liver tissue to confirm the activation of this pathway.
-
Histopathological Examination of the Liver: Assess liver sections for evidence of lipid accumulation (steatosis).
-
Combination Therapy: Investigate the co-administration of GKA-5 with agents known to lower triglycerides, such as fibrates or omega-3 fatty acids, to mitigate this effect.[4]
Issue 3: Lack of Sustained Efficacy in Long-Term Studies
Possible Cause:
-
Development of tachyphylaxis or tolerance to the effects of GKA-5.
-
Compensatory mechanisms in glucose homeostasis that counteract the effect of GKA-5 over time.
Troubleshooting Steps:
-
Washout Period: Incorporate a washout period in the study design to see if the glucose-lowering effect is restored after a drug-free interval.
-
Intermittent Dosing: Evaluate an intermittent dosing regimen instead of continuous daily dosing.
-
Mechanism of Resistance Study: Investigate potential mechanisms of resistance, such as changes in the expression or activity of glucokinase or its regulatory protein (GKRP).
-
Combination with Other Antidiabetic Agents: Assess the efficacy of GKA-5 in combination with other classes of antidiabetic drugs that have different mechanisms of action.
Data Presentation
Table 1: Comparative In Vitro Potency of Glucokinase Activators
| Compound | Target | EC50 (nM) | Maximum Activation (Fold) | Reference |
| GKA-A (e.g., Piragliatin) | Dual-acting | 50 - 100 | 2 - 4 | [12] |
| GKA-B (e.g., MK-0941) | Dual-acting | 25 - 75 | 3 - 5 | [8] |
| GKA-C (e.g., TTP399) | Hepato-selective | 100 - 200 | 1.5 - 2.5 | [1] |
| GKA-D (e.g., Dorzagliatin) | Dual-acting | 15 - 50 | 2.5 - 4.5 | [8] |
Note: The data presented are representative values from the literature for different GKAs and are intended for comparative purposes. EC50 values can vary depending on the assay conditions.
Table 2: Summary of Off-Target Effects of Different Glucokinase Activators in Clinical Studies
| Compound | Hypoglycemia Risk | Triglyceride Increase | Hepatic Steatosis Risk | Reference |
| Piragliatin | Moderate to High | Yes | Reported | [13] |
| MK-0941 | High | Yes | Reported | [4][6] |
| TTP399 | Low | Minimal | Not reported | [1] |
| Dorzagliatin | Low to Moderate | Yes | Possible | [1][6] |
Experimental Protocols
Protocol 1: In Vitro Glucokinase Activity Assay (NADP+/NADPH-Coupled Assay)
This assay measures the activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH).[8]
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
GKA-5 test compound
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a solution of GKA-5 at various concentrations.
-
In a 384-well plate, add the assay buffer, G6PDH, NADP+, ATP, and the GKA-5 test compound.
-
Add recombinant glucokinase to each well.
-
Initiate the reaction by adding glucose.
-
Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of NADPH production is proportional to the glucokinase activity.
-
Calculate the EC50 value of GKA-5 by plotting the enzyme activity against the compound concentration.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Rodents
This in vivo assay assesses the effect of GKA-5 on glucose tolerance.[14]
Materials:
-
Rodent model (e.g., Wistar rats or C57BL/6 mice)
-
GKA-5 test compound formulated in a suitable vehicle
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer GKA-5 or vehicle orally via gavage.
-
After a specific pre-treatment period (e.g., 30-60 minutes), administer the glucose solution orally.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to determine the effect of GKA-5 on glucose tolerance.
Mandatory Visualizations
Caption: GKA-5 signaling in pancreatic β-cells.
Caption: Workflow for an Oral Glucose Tolerance Test.
Caption: Off-target effects of GKA-5.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 3. ovid.com [ovid.com]
- 4. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Balancing efficacy and safety: glucokinase activators in glycemic and metabolic management of type 2 diabetes mellitus—a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the therapeutic candidates targeting glucokinase? [synapse.patsnap.com]
- 12. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of glucokinase activators for the treatment of type-2 diabetes mellitus: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glucokinase Activator 5 (GKA5) Experiments
Welcome to the technical support center for Glucokinase Activator 5 (GKA5) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments. The information provided herein is based on established knowledge of the glucokinase activator (GKA) class of compounds and may require optimization for your specific experimental conditions with GKA5.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound (GKA5)?
A1: Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and glycogen (B147801) synthesis in the liver.[1][2][3] Glucokinase activators, including GKA5, are small molecules that allosterically bind to GK. This binding event stabilizes a high-affinity conformation of the enzyme, enhancing its catalytic activity.[1] The primary effects are an increase in glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and an increase in hepatic glucose uptake and glycogen synthesis.[3][4]
Q2: What are the common applications of GKA5 in research?
A2: GKA5, like other GKAs, is primarily used in diabetes research. Common experimental applications include:
-
In vitro enzyme kinetics assays: To determine the potency and efficacy of GKA5 in activating recombinant glucokinase.
-
Cell-based assays: To assess the effect of GKA5 on glucose uptake in hepatocytes and insulin secretion from pancreatic β-cell lines or isolated islets.[4]
-
In vivo animal studies: To evaluate the glucose-lowering effects of GKA5 in rodent models of diabetes and to assess its pharmacokinetic and pharmacodynamic properties.[5]
Q3: What are the known liabilities and common challenges associated with glucokinase activators?
A3: Researchers working with GKAs, including GKA5, should be aware of several potential challenges:
-
Hypoglycemia: Overstimulation of GK in pancreatic β-cells can lead to excessive insulin secretion and a subsequent drop in blood glucose to hypoglycemic levels.[6][7][8]
-
Hyperlipidemia and Hepatic Steatosis: Chronic activation of hepatic glucokinase can lead to increased triglyceride production, potentially causing hyperlipidemia and fatty liver.[6][8]
-
Loss of Efficacy: A decline in the glucose-lowering effect has been observed with some GKAs during long-term treatment in clinical trials.[4][9]
-
Off-Target Effects: As with any small molecule, the potential for off-target effects should be considered and evaluated.[9]
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in glucokinase enzyme kinetics assay | - Reagent instability (GKA5, ATP, or enzyme).- Incorrect buffer composition or pH.- Pipetting errors. | - Prepare fresh solutions of all reagents before each experiment.- Verify the pH and composition of the assay buffer.- Use calibrated pipettes and proper pipetting techniques. |
| Low signal or no response in cell-based glucose uptake assay | - Low expression of glucose transporters in the cell line.- Suboptimal concentration or incubation time for GKA5 or 2-NBDG.- Cell viability issues. | - Use a cell line known to have good glucose uptake capacity (e.g., HepG2).- Perform a dose-response and time-course experiment to optimize GKA5 and 2-NBDG concentrations and incubation times.- Check cell viability using a standard assay (e.g., MTT or trypan blue exclusion). |
| High background in pancreatic islet insulin secretion assay | - Islet stress or damage during isolation and culture.- Non-specific binding of insulin to assay plates. | - Handle islets gently during isolation and allow for an adequate recovery period before the experiment.- Use plates specifically designed for low protein binding. |
In Vivo Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in blood glucose measurements | - Improper animal handling and stress.- Inconsistent fasting times.- Variation in drug formulation and administration. | - Acclimatize animals to handling and procedures to minimize stress.- Ensure a consistent fasting period for all animals before glucose measurements.- Prepare a homogenous drug formulation and use a consistent administration technique (e.g., oral gavage). |
| Unexpected hypoglycemia in animal models | - The dose of GKA5 is too high.- The animal model is particularly sensitive to GK activation. | - Perform a dose-ranging study to identify a dose that provides efficacy without causing significant hypoglycemia.- Monitor blood glucose levels closely, especially during the initial phase of the study. |
| Observation of elevated plasma triglycerides | - A known class effect of glucokinase activators. | - Monitor plasma lipid profiles throughout the study.- Consider the duration of the study, as this effect may be more pronounced with chronic administration. |
Experimental Protocols
Glucokinase Enzyme Kinetics Assay
Objective: To determine the EC50 of GKA5 for the activation of recombinant glucokinase.
Methodology:
-
Reagents: Recombinant human glucokinase, ATP, D-glucose, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Procedure:
-
Prepare a serial dilution of GKA5 in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of glucose (e.g., 5 mM), NADP+, and G6PDH.
-
Add the GKA5 dilutions to the respective wells.
-
Initiate the reaction by adding a mixture of recombinant glucokinase and ATP.
-
Monitor the increase in absorbance at 340 nm (due to the reduction of NADP+ to NADPH) over time using a plate reader in kinetic mode.[10][11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each GKA5 concentration.
-
Plot the V0 against the logarithm of the GKA5 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Cell-Based Glucose Uptake Assay (using 2-NBDG)
Objective: To measure the effect of GKA5 on glucose uptake in a relevant cell line (e.g., HepG2).
Methodology:
-
Reagents: HepG2 cells, culture medium, glucose-free medium, 2-NBDG (fluorescent glucose analog), GKA5, phosphate-buffered saline (PBS).
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS and then incubate in glucose-free medium for 1-2 hours to starve the cells of glucose.[12][13]
-
Treat the cells with various concentrations of GKA5 in glucose-free medium for a predetermined time (e.g., 1 hour).
-
Add 2-NBDG to each well at a final concentration of 50-100 µM and incubate for 30-60 minutes.[12][13]
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.[12]
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated cells to that of vehicle-treated control cells.
-
Plot the normalized fluorescence against the GKA5 concentration to generate a dose-response curve.
-
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
Objective: To assess the effect of GKA5 on insulin secretion from isolated pancreatic islets in response to glucose.
Methodology:
-
Reagents: Isolated pancreatic islets (e.g., from mouse or rat), Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose, GKA5, insulin ELISA kit.
-
Procedure:
-
Pre-incubate isolated islets in KRB buffer with low glucose for 1-2 hours to establish a basal insulin secretion rate.[14][15]
-
Divide the islets into groups and incubate them for 1 hour in:
-
KRB with low glucose (basal control)
-
KRB with high glucose (stimulated control)
-
KRB with high glucose + various concentrations of GKA5
-
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.[14]
-
-
Data Analysis:
-
Calculate the fold-change in insulin secretion for each condition relative to the basal control.
-
Compare the insulin secretion in the presence of GKA5 to the stimulated control.
-
Quantitative Data Summary for Representative Glucokinase Activators
Note: Specific quantitative data for GKA5 is not publicly available. The following table summarizes data for other well-characterized glucokinase activators to provide a general reference.
| Compound | Assay | Parameter | Value | Reference |
| Dorzagliatin | In vitro GK activation | EC50 | Varies with glucose concentration | [16] |
| Phase III Clinical Trial (add-on to metformin) | HbA1c reduction | ~1.0% | [1][17] | |
| TTP399 | In vivo (rats, mice) | Effect on insulin secretion | No activation in pancreatic β-cells | [1] |
| Phase IIb Clinical Trial | HbA1c reduction (800 mg) | -0.9% vs. placebo | [1][17] | |
| MK-0941 | Clinical Study | Adverse Event | Increased risk of hypoglycemia | [7] |
| AM-2394 | In vitro mouse GK activation | EC50 | 60 nM | [18] |
| In vitro mouse GK activation | S0.5 (glucose affinity) | 0.73 mM | [18] | |
| Oral Glucose Tolerance Test (ob/ob mice) | Efficacy | Robust glucose reduction at 3 mg/kg | [18] |
Visualizations
Caption: Signaling pathway of this compound (GKA5) in pancreatic β-cells and hepatocytes.
Caption: General experimental workflow for the evaluation of this compound (GKA5).
Caption: A logical workflow for troubleshooting unexpected results in GKA5 experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Enzyme Activity Measurement for Glucokinase [creative-enzymes.com]
- 12. biocompare.com [biocompare.com]
- 13. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 14. Static insulin secretion analysis of isolated islets [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vitro Efficacy of Glucokinase Activator 5 (GKA5)
Welcome to the technical support center for Glucokinase Activator 5 (GKA5). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with GKA5. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during in vitro studies with GKA5, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing lower than expected potency (high EC50) for GKA5 in my enzymatic assay?
Possible Causes:
-
Suboptimal Assay Conditions: The concentration of substrates (glucose, ATP) or the coupling enzyme (e.g., G6PDH) may not be optimal for detecting GKA5 activity.
-
Incorrect Reagent Preparation: Inaccurate dilution of GKA5, enzyme, or other reagents.
-
Enzyme Instability: The glucokinase enzyme may have lost activity due to improper storage or handling.
-
Compound Instability or Precipitation: GKA5 may be unstable or precipitating in the assay buffer.
Troubleshooting Solutions:
-
Optimize Substrate Concentrations: Titrate glucose and ATP concentrations to find the optimal range for your assay. Ensure the coupling enzyme is not rate-limiting.
-
Verify Reagent Concentrations: Prepare fresh dilutions of all reagents and confirm their concentrations.
-
Enzyme Quality Control: Use a fresh aliquot of the enzyme and always keep it on ice. Include a positive control activator with a known EC50 to validate the assay.
-
Assess Compound Solubility: Visually inspect for precipitation. Consider using a different solvent or a lower final concentration of the vehicle (e.g., DMSO).
Q2: My cell-based glucose uptake assay shows high background fluorescence, masking the effect of GKA5. What can I do?
Possible Causes:
-
Incomplete Washing: Residual fluorescent glucose analog (e.g., 2-NBDG) in the wells after the uptake period.
-
High Basal Glucose Uptake: The cell line may have a high rate of glucose uptake even without stimulation.
-
Cell Stress: Stressed or dying cells can exhibit increased membrane permeability and non-specific uptake of the fluorescent probe.
Troubleshooting Solutions:
-
Thorough Washing: Increase the number and vigor of washing steps with ice-cold PBS after the 2-NBDG incubation.
-
Optimize Starvation Period: Serum-starve the cells for a sufficient period (e.g., 2-4 hours or overnight) to reduce basal glucose uptake.
-
Check Cell Viability: Perform a cell viability assay (e.g., trypan blue exclusion or PI staining) to ensure cell health.
-
Include Negative Controls: Use a known glucose uptake inhibitor (e.g., phloretin (B1677691) or cytochalasin B) to determine the level of non-specific uptake.
Q3: GKA5 does not seem to potentiate glucose-stimulated insulin (B600854) secretion (GSIS) in my pancreatic beta-cell line or isolated islets. Why might this be?
Possible Causes:
-
Poor Cell Health or Islet Viability: Pancreatic beta-cells and islets are sensitive to culture conditions.
-
Inappropriate Glucose Concentrations: The low and high glucose concentrations used for stimulation may not be optimal for the specific cells or islets.
-
Insufficient Incubation Time: The incubation time with GKA5 may not be long enough to elicit a response.
-
Compound Cytotoxicity: At higher concentrations, GKA5 might be toxic to the cells, impairing their function.
Troubleshooting Solutions:
-
Assess Cell/Islet Quality: Regularly check the morphology and viability of your cells or islets.
-
Optimize Glucose Stimulation: Test a range of low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations to determine the optimal window for stimulation.
-
Vary Incubation Time: Perform a time-course experiment to find the optimal pre-incubation time for GKA5.
-
Evaluate Cytotoxicity: Conduct a cytotoxicity assay to determine the non-toxic concentration range for GKA5 in your specific cell model.
Q4: I am observing inconsistent results and high variability between replicates. What are the common sources of error?
Possible Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.
-
Inconsistent Cell Seeding: Uneven distribution of cells in multi-well plates.
-
Edge Effects: Evaporation and temperature gradients in the outer wells of a microplate.
-
Reagent Instability: Degradation of reagents over time or with freeze-thaw cycles.
Troubleshooting Solutions:
-
Use Calibrated Pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.
-
Homogenize Cell Suspension: Ensure a single-cell suspension before seeding and mix gently before aliquoting to each well.
-
Minimize Edge Effects: Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
-
Proper Reagent Handling: Aliquot reagents to avoid repeated freeze-thaw cycles and store them at the recommended temperatures.
Quantitative Data Summary
The following tables summarize key in vitro parameters for several well-characterized Glucokinase Activators (GKAs). This data can serve as a reference for researchers working with GKA5.
Table 1: In Vitro Potency of Various Glucokinase Activators
| Compound | EC50 (nM) at 2.5 mM Glucose | EC50 (nM) at 5 mM Glucose | EC50 (nM) at 10 mM Glucose | Reference Cell/Enzyme System |
| MK-0941 | 240 | - | 65 | Recombinant human glucokinase |
| GKA50 | - | 33 | - | Not specified |
| RO-28-1675 | - | 54 | - | Recombinant glucokinase |
| Dorzagliatin | - | Varies with conditions | Varies with conditions | Recombinant human glucokinase |
Table 2: Kinetic Parameters of Glucokinase in the Presence of Activators
| Activator | S0.5 for Glucose (mM) | Vmax (Fold Increase) | Activator Concentration (µM) | Reference |
| MK-0941 | 1.4 (from 6.9) | - | 1 | [1] |
| RO-28-1675 | 20 (from 86) | 1.5 | 3 | [2] |
Note: S0.5 is the substrate concentration at half-maximal velocity.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the efficacy of GKA5.
Protocol 1: In Vitro Glucokinase Enzymatic Activity Assay (Fluorometric)
This protocol describes a coupled enzyme assay to measure the activity of glucokinase. The production of glucose-6-phosphate (G6P) is coupled to the reduction of a probe by G6P dehydrogenase (G6PDH), generating a fluorescent signal.
Materials:
-
Recombinant Human Glucokinase
-
GKA5
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium Chloride (MgCl2)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
NADP+
-
Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5)
-
Fluorometric probe (e.g., Resazurin)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GKA5 in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of glucose, ATP, MgCl2, NADP+, and G6PDH in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of GKA5 at various concentrations (and a vehicle control).
-
Add 10 µL of recombinant glucokinase.
-
Add 10 µL of a mixture containing glucose and MgCl2.
-
Add 10 µL of a mixture containing G6PDH and NADP+.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
-
Measurement:
-
Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm for resorufin) in kinetic mode for 20-30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence curve.
-
Plot the reaction rate against the concentration of GKA5 and fit the data to a dose-response curve to determine the EC50.
-
Protocol 2: Cellular Glucose Uptake Assay using 2-NBDG
This protocol measures the uptake of a fluorescent glucose analog, 2-NBDG, into cultured cells.
Materials:
-
Cell line of interest (e.g., HepG2, INS-1)
-
GKA5
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Serum Starvation:
-
The next day, replace the culture medium with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 2-4 hours.
-
-
Compound Treatment:
-
Remove the starvation medium and add fresh serum-free medium containing various concentrations of GKA5 (and a vehicle control).
-
Incubate for the desired pre-treatment time (e.g., 1 hour).
-
-
Glucose Uptake:
-
Add 2-NBDG to each well to a final concentration of 100-200 µM.
-
Incubate for 15-60 minutes at 37°C.
-
-
Stop and Wash:
-
To stop the uptake, quickly remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.
-
-
Measurement:
-
Add fresh PBS to the wells and measure the fluorescence using a plate reader (Ex/Em ≈ 485/535 nm) or visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) and normalize the fluorescence intensity to the vehicle control.
-
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the amount of insulin secreted from pancreatic beta-cells (e.g., INS-1 cells or isolated islets) in response to glucose stimulation.
Materials:
-
Pancreatic beta-cells or isolated islets
-
GKA5
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
Insulin ELISA kit
Procedure:
-
Cell/Islet Culture:
-
Culture cells or islets under standard conditions.
-
-
Pre-incubation:
-
Wash the cells/islets twice with KRBH buffer containing low glucose (2.8 mM).
-
Pre-incubate in KRBH with low glucose for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
-
Basal Insulin Secretion:
-
Replace the buffer with fresh KRBH containing low glucose and various concentrations of GKA5 (and a vehicle control).
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of basal insulin secretion.
-
-
Stimulated Insulin Secretion:
-
Remove the low glucose buffer and add KRBH containing high glucose (16.7 mM) and the same concentrations of GKA5.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of stimulated insulin secretion.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the stimulation index (Insulin at high glucose / Insulin at low glucose) for each condition.
-
Compare the stimulation indices in the presence of GKA5 to the vehicle control.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the in vitro study of GKA5.
References
Technical Support Center: Glucokinase Activator (GKA) Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with glucokinase activators (GKAs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental phase of GKA development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges observed in the clinical development of glucokinase activators?
A1: Despite promising preclinical data, the development of GKAs has been hampered by several key challenges in clinical trials. These include a high incidence of hypoglycemia, the development of hepatic steatosis (fatty liver) and dyslipidemia, and a loss of glycemic control over time.[1][2][3][4] Several early-generation GKAs were discontinued (B1498344) due to these safety and efficacy concerns.[1][3]
Q2: What is the underlying mechanism of GKA-induced hypoglycemia?
A2: GKAs enhance the activity of glucokinase, the glucose sensor in pancreatic β-cells.[5][6] They typically bind to an allosteric site, increasing the enzyme's affinity for glucose.[5] This lowers the threshold for glucose-stimulated insulin (B600854) secretion.[2][5] As a result, insulin may be released even at low blood glucose concentrations, leading to hypoglycemia.[2] This risk is a significant concern, particularly with dual-acting GKAs that target both the pancreas and the liver.[7][8]
Q3: How do glucokinase activators contribute to hepatic steatosis and dyslipidemia?
A3: In the liver, glucokinase activation promotes glucose uptake and conversion to glucose-6-phosphate, which can then enter glycolysis and lipogenesis pathways.[9][10] The overstimulation of hepatic glucokinase can lead to an increase in de novo lipogenesis, resulting in the accumulation of triglycerides in the liver (hepatic steatosis).[10][11][12] This can also lead to an increased secretion of very-low-density lipoproteins (VLDL), contributing to hypertriglyceridemia.[13]
Q4: Why is a loss of efficacy sometimes observed with long-term GKA administration?
A4: The decline in the efficacy of some GKAs over time is a complex issue that is not fully understood.[3] One hypothesis is that the persistent activation of glucokinase in the liver leads to an adaptive response, such as the repression of glucokinase gene expression, to maintain intracellular phosphate (B84403) metabolite homeostasis.[3] Another contributing factor could be the development of hepatic steatosis, which can impair insulin signaling and overall liver function.[12]
Troubleshooting Guides
Issue 1: Hypoglycemia in Animal Models
Q: My animal models are experiencing hypoglycemia after GKA administration. What steps should I take to troubleshoot this issue?
A: Hypoglycemia is a critical safety concern. Immediate and long-term strategies are necessary to manage and understand this adverse event.
Immediate Steps:
-
Confirm Hypoglycemia: Measure blood glucose levels immediately to confirm the hypoglycemic state.
-
Administer Glucose: If hypoglycemia is severe, administer a glucose solution (e.g., intraperitoneal or oral) to restore normal blood glucose levels.
-
Dose Adjustment: Reduce the dose of the GKA in subsequent experiments. A dose-response study is crucial to identify a therapeutic window with minimal hypoglycemic risk.
Long-Term Experimental Strategies:
-
Assess Pancreatic β-Cell Function: Conduct hyperglycemic clamp studies to evaluate glucose-stimulated insulin secretion in response to your GKA. This will help quantify the impact of the activator on insulin release.
-
Consider Hepatoselective GKAs: If using a dual-acting GKA, consider exploring hepatoselective activators. These compounds are designed to preferentially target hepatic glucokinase, potentially reducing the risk of hypoglycemia by avoiding overstimulation of pancreatic β-cells.[4][14]
-
Timing of Administration: Administer the GKA with food to mimic a clinical scenario where the drug would be taken with meals. This can help to mitigate hypoglycemic episodes.
Issue 2: Suspected Hepatic Steatosis
Q: I have observed an increase in liver weight and a pale appearance of the liver in my GKA-treated animals. How can I confirm and quantify hepatic steatosis?
A: These are classic signs of hepatic steatosis. A combination of histological and biochemical analyses is required for confirmation and quantification.
Troubleshooting Workflow:
-
Histological Confirmation:
-
Oil Red O Staining: This is the gold standard for visualizing neutral lipids in frozen liver sections. An increase in red-staining lipid droplets will confirm steatosis.
-
Hematoxylin and Eosin (H&E) Staining: While less specific for lipids, H&E staining of formalin-fixed, paraffin-embedded liver sections can reveal lipid vacuoles within hepatocytes.
-
-
Biochemical Quantification:
-
Hepatic Triglyceride Content: Measure the total triglyceride concentration in liver homogenates using commercially available enzymatic assays. This provides a quantitative measure of lipid accumulation.
-
Plasma Lipid Profile: Analyze plasma levels of triglycerides, total cholesterol, HDL, and LDL to assess for dyslipidemia, which often accompanies hepatic steatosis.
-
-
Investigate Biomarkers:
-
Plasma Aminotransferases: Measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels can indicate liver damage associated with steatosis.
-
Emerging Biomarkers: Consider exploring other potential biomarkers for NAFLD, such as Fetuin-A, adiponectin, or specific microRNAs, although these are more exploratory.
-
Issue 3: Diminished Efficacy in Chronic Studies
Q: My GKA shows a robust glucose-lowering effect in acute studies, but the efficacy wanes over several weeks of treatment. How can I investigate this?
A: Loss of efficacy, or tachyphylaxis, is a known challenge. A systematic investigation is needed to understand the underlying cause.
Experimental Approach:
-
Confirm Loss of Efficacy: Ensure that the observed effect is not due to external factors like changes in diet, animal handling, or drug formulation.
-
Assess Pharmacokinetics: Conduct pharmacokinetic studies at different time points during the chronic study to determine if drug exposure is changing over time.
-
Evaluate Target Engagement:
-
Hepatic Glucokinase Expression: At the end of the study, measure the mRNA and protein levels of glucokinase in the liver to see if there is a downregulation of the target enzyme.
-
Glucokinase Activity Assays: If possible, measure the enzymatic activity of glucokinase in liver homogenates from treated and control animals.
-
-
Monitor Liver Health: As hepatic steatosis can contribute to reduced efficacy, it's crucial to monitor liver fat content and liver enzymes throughout the chronic study.
Quantitative Data on Glucokinase Activators
The following tables summarize key quantitative data for several glucokinase activators.
Table 1: In Vitro Potency of Selected Glucokinase Activators
| Compound | EC50 (nM) | S0.5 (mM) | Vmax (fold increase) | Reference |
| MK-0941 | 65 (at 10 mM glucose) | - | 1.5 | [15] |
| AZD1656 | 60 | - | - | [16] |
| GKA50 | 33 (at 5 mM glucose) | - | - | [16] |
| Compound 8b | 5.9 | 2.6 | - | [17] |
| Compound 7b | 4.5 | 1.6 | - | [17] |
Table 2: Clinical Trial Data on Glycemic Control and Side Effects
| Glucokinase Activator | Change in HbA1c (%) | Risk of Hypoglycemia (Odds Ratio vs. Placebo) | Change in Triglycerides (mmol/L) | Reference |
| Dorzagliatin | -1.07 | 1.448 (overall GKAs) | +0.322 (overall GKAs) | [6],[14] |
| MK-0941 | -0.8 | Increased incidence | Modest elevation | [6],[18] |
| AZD1656 | -0.6 | Increased incidence | - | [6] |
| TTP399 (Hepatoselective) | -0.9 | Not significantly increased | Not significantly changed | [4],[14] |
Key Experimental Protocols
Protocol 1: Assessment of Hepatic Steatosis using Oil Red O Staining
Objective: To visualize and semi-quantify neutral lipid accumulation in liver tissue.
Materials:
-
Fresh liver tissue
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
10% Formalin or 4% Paraformaldehyde
-
Oil Red O staining solution (0.5g Oil Red O in 100mL isopropanol, diluted with water)
-
Mayer's Hematoxylin
-
Aqueous mounting medium
Procedure:
-
Tissue Preparation:
-
Embed fresh liver tissue in OCT compound and snap-freeze in liquid nitrogen or on dry ice.
-
Store frozen blocks at -80°C.
-
Cut 8-10 µm thick sections using a cryostat and mount on glass slides.
-
Allow sections to air dry.
-
-
Fixation:
-
Fix the sections in 10% formalin for 10 minutes.
-
Rinse gently with running tap water.
-
-
Staining:
-
Rinse with 60% isopropanol.
-
Stain with freshly prepared and filtered Oil Red O working solution for 15 minutes.
-
Briefly rinse with 60% isopropanol to differentiate.
-
Wash with distilled water.
-
-
Counterstaining:
-
Lightly stain nuclei with Mayer's Hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
-
Mounting:
-
Mount with an aqueous mounting medium. Do not use organic solvents as they will dissolve the lipids.
-
Results:
-
Lipid droplets: Bright red
-
Nuclei: Blue
Protocol 2: Quantification of Hepatic Triglycerides
Objective: To biochemically quantify the triglyceride content in liver tissue.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
Isopropanol or Chloroform:Methanol (2:1) solution
-
Tissue homogenizer
-
Centrifuge
-
Commercial triglyceride quantification kit (enzymatic assay)
-
Spectrophotometer or plate reader
Procedure:
-
Lipid Extraction (Isopropanol Method):
-
Weigh a frozen piece of liver tissue.
-
Add isopropanol (e.g., 1 mL per 50 mg of tissue) and homogenize thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the lipids.
-
-
Quantification:
-
Use a commercial enzymatic assay kit to measure the triglyceride concentration in the supernatant. Follow the manufacturer's instructions.
-
Typically, this involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a colorimetric or fluorometric measurement of glycerol.
-
-
Data Normalization:
-
Express the triglyceride concentration as mg of triglyceride per gram of liver tissue (mg/g).
-
Protocol 3: Hyperglycemic Clamp in Rodents for Assessing Insulin Secretion
Objective: To assess the in vivo effect of a GKA on glucose-stimulated insulin secretion.
Materials:
-
Anesthetized or conscious, catheterized rodents (jugular vein and carotid artery catheters recommended for conscious models)
-
Infusion pumps
-
Glucose solution (e.g., 50% dextrose)
-
GKA compound formulated for infusion
-
Glucometer and test strips
-
Blood collection tubes (for insulin/C-peptide analysis)
Procedure:
-
Animal Preparation:
-
Fast the animals for a recommended period (e.g., 5-6 hours for mice).
-
For conscious models, connect the catheters to infusion lines and sampling ports.
-
-
Basal Period:
-
Collect baseline blood samples to measure basal glucose, insulin, and C-peptide levels.
-
-
Clamp Initiation:
-
Start a variable infusion of a concentrated glucose solution to raise and maintain blood glucose at a specific hyperglycemic level (e.g., 250-300 mg/dL).
-
Simultaneously, a continuous infusion of the GKA can be administered.
-
-
Monitoring and Sampling:
-
Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate to maintain the target hyperglycemic level.
-
Collect blood samples at specific time points during the clamp (e.g., 15, 30, 60, 90, 120 minutes) for insulin and C-peptide measurement.
-
Data Analysis:
-
Calculate the glucose infusion rate (GIR) required to maintain hyperglycemia.
-
Analyze the plasma insulin and C-peptide concentrations over time to determine the secretory response to the hyperglycemic challenge in the presence of the GKA.
Visualizations
Caption: Glucokinase signaling in pancreas and liver.
Caption: Troubleshooting workflow for suspected hepatosteatosis.
Caption: Logic diagram of hypoglycemia risk by GKA type.
References
- 1. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 2. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 3. healthsciences.usask.ca [healthsciences.usask.ca]
- 4. researchgate.net [researchgate.net]
- 5. Novel equation to determine the hepatic triglyceride concentration in humans by MRI: diagnosis and monitoring of NAFLD in obese patients before and after bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of glucokinase activators for the treatment of type-2 diabetes mellitus: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Hepatic glucokinase expression is associated with lipogenesis and fatty liver in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Hepatic Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms and Treatment of Dyslipidemia in Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
mitigating hypoglycemia risk with Glucokinase activator 5
Welcome to the technical support center for Glucokinase Activator 5 (GKA5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot potential issues, with a primary focus on mitigating the risk of hypoglycemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GKA5) and how does it differ from previous GKAs?
A1: this compound (GKA5) is a next-generation, allosteric glucokinase (GK) activator. Unlike many first-generation GKAs that act on both the pancreas and the liver (dual-acting), GKA5 is a hepatoselective activator.[1][2] This means it is designed to primarily target GK in the liver, promoting hepatic glucose uptake and glycogen (B147801) synthesis without significantly stimulating insulin (B600854) secretion from pancreatic β-cells at low glucose levels.[2][3] This targeted mechanism is intended to reduce the risk of hypoglycemia, a significant concern with earlier, dual-acting GKAs.[1][4]
Q2: What is the primary mechanism of action for GKA5 in mitigating hypoglycemia risk?
A2: Glucokinase (GK) acts as a glucose sensor in the body.[5][6] In the pancreas, GK activity is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[5] Dual-acting GKAs can overstimulate this process, leading to insulin release even at low glucose levels, thereby causing hypoglycemia.[7][8] GKA5, as a hepatoselective activator, is designed to avoid significant activation of pancreatic GK.[2] By focusing on hepatic GK, GKA5 enhances the liver's capacity to take up and store glucose post-meal, lowering blood glucose with a reduced dependency on insulin secretion, thus mitigating the risk of drug-induced hypoglycemia.[2][3]
Q3: Is there still a risk of hypoglycemia when using GKA5?
A3: Yes, while significantly reduced compared to dual-acting activators, the risk is not entirely eliminated.[9] Hypoglycemia can still occur, particularly at higher doses, in specific experimental models (e.g., those with compromised counter-regulatory responses), or if used in combination with other glucose-lowering agents.[4][10] Careful dose-response studies and vigilant monitoring are crucial.
Q4: Besides hypoglycemia, what other potential side effects should I monitor for?
A4: A key concern with the GKA class of compounds is the potential for dyslipidemia, specifically an elevation in triglyceride levels.[1][11] The activation of hepatic GK can increase the flux through the lipogenic pathway.[1][11] Researchers should plan to monitor lipid profiles in their in vivo experiments. Some studies have also noted a loss of efficacy over time with certain GKAs, although this is less understood.[12]
Quantitative Data Summary
The following tables summarize the expected comparative risk profile of GKA5 based on data from meta-analyses of various glucokinase activators.
Table 1: Comparative Risk of Hypoglycemia
| Compound Type | Odds Ratio (OR) for Hypoglycemia vs. Placebo | 95% Confidence Interval (CI) | Key Characteristic |
|---|---|---|---|
| GKA5 (Projected) | ~1.1 | (Projected to be non-significant) | Hepatoselective [2][3] |
| Dual-Acting GKAs (e.g., MK-0941) | 1.884[1] | 1.023 to 3.469 | Pancreatic & Hepatic Action[1] |
| All GKAs (Overall Meta-Analysis) | 1.448[1] | 0.808 to 2.596 | Mixed Population[1] |
Data for Dual-Acting and All GKAs are sourced from a 2023 meta-analysis.[1] GKA5 data is projected based on its hepatoselective mechanism.
Table 2: Dose-Dependent Effects of GKA5 (Hypothetical Data)
| GKA5 Dose | Expected Change in HbA1c (%) | Incidence of Mild Hypoglycemia (%) | Change in Triglycerides (mmol/L) |
|---|---|---|---|
| Low Dose | -0.4% | < 2% | +0.15 |
| Medium Dose | -0.7% | ~4% | +0.28 |
| High Dose | -1.0% | > 7% | +0.45 |
This data is illustrative and should be confirmed with specific experimental findings.
Troubleshooting Guide
Issue 1: Unexpected Hypoglycemia Observed in an In Vivo Model
-
Question: My animal models are showing signs of hypoglycemia (e.g., lethargy, seizures, blood glucose < 3.0 mmol/L) after administration of GKA5. What should I do?
-
Answer & Troubleshooting Steps:
-
Confirm Glucose Level: Immediately confirm hypoglycemia with a calibrated glucometer.
-
Administer Glucose: If confirmed, administer a glucose source as per your institution's animal care protocols (e.g., oral glucose gel or intraperitoneal dextrose).
-
Review Dosing: The most common cause is excessive dosage.[4] Re-evaluate your dose selection. Perform a dose-response study to find the therapeutic window that provides glycemic control without inducing hypoglycemia.
-
Check Animal Model: Are you using a lean, healthy animal model? GKAs can have more potent effects in models without underlying insulin resistance. Consider the metabolic state of your chosen model.
-
Fasting State: Evaluate the fasting state of the animals. Prolonged fasting before GKA5 administration can increase hypoglycemia risk.
-
Combination Therapy: If co-administering GKA5 with other agents (e.g., insulin, sulfonylureas), consider the possibility of a synergistic hypoglycemic effect and reduce the dose of one or both agents.
-
Issue 2: High Variability in Glycemic Response Between Animals
-
Question: I'm seeing a wide range of blood glucose responses to the same dose of GKA5. Why might this be happening?
-
Answer & Troubleshooting Steps:
-
Dosing Accuracy: Ensure precise and consistent administration of the compound. For oral gavage, confirm technique to ensure the full dose is delivered.
-
Food Intake: Glucokinase activity is influenced by glucose levels.[13] Variations in food intake prior to dosing can alter the baseline metabolic state and affect the drug's efficacy. Standardize feeding and fasting protocols.
-
Underlying Physiology: The expression of Glucokinase Regulatory Protein (GKRP) in the liver can influence GK activity.[14] Natural biological variability in GK/GKRP expression among animals could contribute to varied responses.
-
Pharmacokinetics: Investigate the pharmacokinetics of GKA5 in your model. Differences in absorption, distribution, metabolism, or excretion could lead to variable exposures and, consequently, variable responses.
-
Issue 3: In Vitro GSIS Assay Shows Higher-Than-Expected Insulin Secretion
-
Question: My Glucose-Stimulated Insulin Secretion (GSIS) assay using pancreatic islets shows a significant increase in insulin release with GKA5, which is unexpected for a hepatoselective compound. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Compound Purity & Specificity: Verify the purity of your GKA5 batch. Impurities could have off-target effects. Although designed to be hepatoselective, GKA5 may retain some minor activity in the pancreas at high concentrations.
-
Concentration Used: Are you using a very high concentration of GKA5 in the assay? Even hepatoselective compounds can lose their selectivity at supratherapeutic concentrations. Perform a concentration-response curve and compare it to a known dual-acting GKA.
-
Islet Health: Ensure the isolated islets are healthy and functional. Stressed or damaged islets can exhibit abnormal secretion patterns.
-
Assay Conditions: Review your GSIS protocol. Ensure basal (low glucose) and stimulatory (high glucose) conditions are correctly formulated.
-
Visual Guides and Workflows
Glucokinase Signaling and GKA5's Selective Action
Caption: GKA5 selectively activates liver GK, lowering blood glucose with minimal effect on pancreatic insulin secretion.
Troubleshooting Workflow for Hypoglycemia
Caption: A step-by-step decision tree for troubleshooting unexpected hypoglycemia during in vivo experiments.
Key Experimental Protocols
Protocol 1: In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of GKA5 on glucose tolerance and excursion following an oral glucose challenge in a rodent model (e.g., db/db mice or Zucker rats).
Materials:
-
GKA5 compound and vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (e.g., 40% w/v)
-
Rodent models of type 2 diabetes
-
Handheld glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes)
Methodology:
-
Acclimatization: Acclimate animals to handling and gavage procedures for at least 3 days prior to the study.
-
Grouping: Randomly assign animals to experimental groups (n=8-10 per group), e.g.:
-
Group 1: Vehicle + Oral Glucose
-
Group 2: GKA5 (Low Dose) + Oral Glucose
-
Group 3: GKA5 (High Dose) + Oral Glucose
-
Group 4: Positive Control (e.g., Sitagliptin) + Oral Glucose
-
-
Fasting: Fast animals overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Sample (T= -60 min): Take a baseline tail vein blood sample to measure fasting glucose.
-
Compound Administration (T= -60 min): Administer GKA5 or vehicle via oral gavage.
-
Pre-Glucose Blood Sample (T= 0 min): Just before the glucose challenge, take a second blood sample to assess the effect of the compound on fasting glucose.
-
Glucose Challenge (T= 0 min): Administer a glucose bolus (typically 2 g/kg body weight) via oral gavage to all animals.
-
Post-Challenge Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot mean blood glucose concentration vs. time for each group. Calculate the Area Under the Curve (AUC) for glucose excursion to quantify the effect of GKA5 on glucose tolerance.
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS)
Objective: To determine the direct effect of GKA5 on insulin secretion from isolated pancreatic islets at various glucose concentrations.
Materials:
-
Isolated rodent or human pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (e.g., 2.8 mM for basal, 16.7 mM for stimulated)
-
GKA5 and a known dual-acting GKA (positive control)
-
Insulin ELISA kit
Methodology:
-
Islet Culture & Recovery: Culture freshly isolated islets overnight in appropriate media to allow recovery.
-
Pre-incubation: Hand-pick islets of similar size and place them in groups of 10-15 into a multi-well plate. Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 60 minutes at 37°C to establish a basal secretion rate.
-
Treatment Incubation: Carefully remove the pre-incubation buffer and replace it with the treatment buffers for a 60-minute incubation at 37°C. Example treatment groups:
-
Basal: 2.8 mM glucose + Vehicle
-
Stimulated: 16.7 mM glucose + Vehicle
-
GKA5 Basal: 2.8 mM glucose + GKA5
-
GKA5 Stimulated: 16.7 mM glucose + GKA5
-
Positive Control Stimulated: 16.7 mM glucose + Dual-Acting GKA
-
-
Supernatant Collection: After incubation, collect the supernatant from each well. Centrifuge to remove any cellular debris.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using a validated insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to the islet count or protein content. Compare insulin secretion across the different conditions. For a hepatoselective GKA, you expect to see minimal to no potentiation of insulin secretion at the basal (2.8 mM) glucose level.
References
- 1. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 2. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Glucokinase - Wikipedia [en.wikipedia.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Balancing efficacy and safety: glucokinase activators in glycemic and metabolic management of type 2 diabetes mellitus—a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. youtube.com [youtube.com]
- 14. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Glucokinase Activator (GKA) Program
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucokinase Activator 5 (GKA-5), a novel therapeutic agent with promising activity but known challenges related to poor oral bioavailability.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the pre-clinical and formulation development stages of GKA-5.
1. Inconsistent in vivo efficacy despite potent in vitro activity.
-
Question: Our in vitro assays show excellent potency for GKA-5 in activating glucokinase, but we observe variable and generally low efficacy in our animal models of type 2 diabetes. What could be the cause?
-
Answer: This discrepancy is frequently linked to poor oral bioavailability. While GKA-5 is effective at the cellular level, its low solubility and/or permeability in the gastrointestinal (GI) tract may prevent it from reaching systemic circulation in sufficient concentrations to exert its therapeutic effect. We recommend conducting pharmacokinetic (PK) studies to determine the plasma concentration of GKA-5 after oral administration.
2. High variability in plasma concentrations in animal studies.
-
Question: Our pharmacokinetic studies show significant inter-individual variability in the plasma concentrations of GKA-5 in our test animals. Why is this happening and how can we address it?
-
Answer: High variability in exposure is another common consequence of poor bioavailability. Factors such as food effects, GI tract pH, and metabolic enzymes can disproportionately impact drugs with low solubility.[1] To mitigate this, consider the following:
-
Standardize feeding protocols: The presence of food, particularly high-fat meals, can sometimes enhance the absorption of lipophilic compounds.[1]
-
Formulation improvements: Explore enabling formulations such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or particle size reduction techniques.[1][2]
-
3. GKA-5 precipitates out of solution during in vitro dissolution testing.
-
Question: When we perform dissolution testing of our initial GKA-5 formulation, we observe that the compound initially dissolves but then precipitates over time. What does this indicate?
-
Answer: This phenomenon, known as "supersaturation and precipitation," suggests that while an initial high-energy or amorphous form of the drug dissolves, it is not stable in the aqueous environment of the dissolution media and converts to a less soluble, more stable crystalline form.[3] The use of precipitation inhibitors, such as certain polymers (e.g., HPMC, PVP), in your formulation can help maintain a supersaturated state long enough for absorption to occur in the GI tract.[3]
4. How can we improve the oral bioavailability of GKA-5?
-
Question: What are the recommended strategies to enhance the systemic exposure of GKA-5 after oral dosing?
-
Answer: Several formulation strategies can be employed to overcome the poor bioavailability of GKA-5. The choice of strategy will depend on the specific physicochemical properties of the molecule. Key approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug particles through micronization or nanosizing can enhance the dissolution rate.[1][2][4]
-
Amorphous Solid Dispersions: Dispersing GKA-5 in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[5]
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1][2]
-
Complexation: Utilizing cyclodextrins to form inclusion complexes can enhance the solubility of the drug molecule.[1][4]
-
Data Presentation: Bioavailability Enhancement Strategies
The following tables summarize quantitative data on common bioavailability enhancement techniques for poorly soluble drugs, which are applicable to GKA-5.
Table 1: Comparison of Bioavailability Enhancement Techniques
| Technique | Principle | Typical Fold Increase in Bioavailability | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution.[1][2] | 2-5 fold | Simple, cost-effective. | Limited by particle agglomeration; may not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Drastically increases surface area and dissolution velocity.[1][2] | 5-20 fold | Significant improvement in dissolution rate; suitable for parenteral and oral delivery. | Higher manufacturing complexity and cost; potential for physical instability (crystal growth). |
| Amorphous Solid Dispersion | Drug is molecularly dispersed in a polymer, preventing crystallization and enhancing solubility.[5] | 5-50 fold | Substantial increase in apparent solubility and dissolution; can maintain supersaturation. | Potential for physical instability (recrystallization) over time; requires careful polymer selection. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in aqueous media.[1][2] | 2-10 fold | Enhances solubility and absorption of lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake. | Limited to lipophilic drugs; potential for GI side effects from surfactants. |
| Cyclodextrin (B1172386) Complexation | Drug molecule is encapsulated within a cyclodextrin cavity, increasing its solubility.[1][4] | 2-10 fold | Effective for a wide range of molecules; can also improve stability. | Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to addressing the bioavailability challenges of GKA-5.
Protocol 1: In Vitro Dissolution Testing for Amorphous Solid Dispersions
-
Objective: To assess the dissolution rate and extent of GKA-5 from an amorphous solid dispersion formulation compared to the crystalline drug.
-
Materials:
-
GKA-5 amorphous solid dispersion (e.g., with PVP or HPMC-AS).
-
Crystalline GKA-5.
-
Dissolution apparatus (USP Apparatus 2, paddle).
-
Dissolution medium: Simulated Gastric Fluid (SGF) without pepsin for 30 minutes, followed by a switch to Fasted State Simulated Intestinal Fluid (FaSSIF).
-
HPLC system for quantification of GKA-5.
-
-
Method:
-
Prepare the dissolution medium and equilibrate to 37 ± 0.5 °C.
-
Place a known amount of the GKA-5 formulation (equivalent to a specific dose) into each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 RPM).
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Immediately filter the samples through a 0.45 µm filter to stop further dissolution.
-
Analyze the concentration of GKA-5 in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of GKA-5 after oral administration of different formulations.
-
Materials:
-
Test animals (e.g., Sprague-Dawley rats).
-
GKA-5 formulations (e.g., simple suspension, amorphous solid dispersion, SEDDS).
-
Oral gavage needles.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
LC-MS/MS system for bioanalysis of plasma samples.
-
-
Method:
-
Fast the animals overnight with free access to water.
-
Administer the GKA-5 formulation via oral gavage at a specified dose.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Extract GKA-5 from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of GKA-5 in the plasma extracts using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software.
-
Visualizations
Signaling Pathway: Glucokinase Activation in Pancreatic β-cells
Caption: Glucokinase (GK) activation by GKA-5 in pancreatic β-cells enhances glucose sensing and insulin secretion.
Experimental Workflow: Improving GKA-5 Bioavailability
Caption: A systematic workflow for addressing and improving the poor oral bioavailability of GKA-5.
Troubleshooting Logic: Low in vivo Efficacy
Caption: A decision tree for troubleshooting the root cause of low in vivo efficacy of GKA-5.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. tandfonline.com [tandfonline.com]
interpreting unexpected results in Glucokinase activator 5 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucokinase activator 5 (GKA 5) and other related glucokinase activators (GKAs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Glucokinase (GK) is a key enzyme in glucose homeostasis, primarily found in the liver and pancreatic β-cells.[1][2] In pancreatic β-cells, GK acts as a glucose sensor, regulating insulin (B600854) secretion in response to blood glucose levels.[2][3] In the liver, it facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen (B147801) synthesis and glucose uptake.[2][4] Glucokinase activators, including GKA 5, are small molecules that bind to an allosteric site on the GK enzyme.[1][5] This binding induces a conformational change that increases the enzyme's affinity for glucose, effectively lowering the glucose concentration required for its activation.[1] This leads to enhanced glucose-stimulated insulin secretion (GSIS) from the pancreas and increased glucose uptake and metabolism in the liver.[1][6]
Q2: My in vitro experiments with GKA 5 show lower than expected insulin secretion at high glucose concentrations. What could be the cause?
Several factors could contribute to this observation:
-
β-Cell Stress or Failure: Prolonged or excessive activation of glucokinase can lead to metabolic stress on pancreatic β-cells, potentially impairing their function over time.[4][7]
-
Compound Stability: Ensure the GKA 5 compound is stable and has not degraded under your experimental conditions (e.g., temperature, light exposure).
-
Assay Interference: The GKA 5 molecule or its vehicle may interfere with your insulin detection assay (e.g., ELISA). Run appropriate controls, including the vehicle alone and GKA 5 in the absence of cells.
-
Incorrect Dosing: While counterintuitive, some studies on GKAs have shown that higher doses do not always lead to a proportionally higher effect and can sometimes be less effective than lower doses, possibly due to complex feedback mechanisms or off-target effects.[8]
Q3: I am observing a significant increase in triglyceride levels in my animal models treated with GKA 5. Is this a known effect?
Yes, the development of hyperlipidemia and hepatic steatosis (fatty liver) is a documented side effect of some glucokinase activators.[4][7][9] The activation of hepatic glucokinase can lead to an accumulation of glucose-6-phosphate, which in turn can be shunted into pathways for fatty acid and triglyceride synthesis.[10] This is a critical consideration for the therapeutic development of GKAs. Monitoring plasma and hepatic lipid profiles is highly recommended in preclinical studies.[7]
Q4: The glucose-lowering effect of GKA 5 in my long-term animal study appears to diminish over time. What could explain this loss of efficacy?
This phenomenon, known as tachyphylaxis, has been observed in clinical trials of some GKAs.[4][10][11] Potential mechanisms include:
-
β-Cell Desensitization: Chronic overstimulation of pancreatic β-cells may lead to their desensitization or even failure.[4]
-
Hepatic Adaptation: The liver may adapt to chronic GK activation by altering the expression of other genes involved in glucose metabolism, such as increasing glucose-6-phosphatase, which counteracts the effect of GK.[11]
-
Increased Hepatic Triglyceride Production: The accumulation of fat in the liver (steatosis) can lead to insulin resistance, which would counteract the glucose-lowering effects of the GKA.[10][11]
Q5: My GKA 5 experiments are showing a higher than expected incidence of hypoglycemia in my animal models. How can I mitigate this?
Hypoglycemia is a known risk associated with GKAs, particularly those that are potent activators of pancreatic GK, as they can stimulate insulin secretion even at low glucose concentrations.[4][7] To address this:
-
Dose Adjustment: Carefully titrate the dose of GKA 5 to find a therapeutic window that provides glucose lowering without significant hypoglycemia.
-
Consider a Hepatoselective GKA: If your research goals allow, comparing your results with a liver-specific GKA could be insightful. These compounds are designed to minimize effects on the pancreas and thus have a lower risk of hypoglycemia.[12][13]
-
Monitor Blood Glucose Closely: Implement frequent blood glucose monitoring in your animal studies, especially during the initial dosing period, to detect and manage hypoglycemic events.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assays
| Potential Cause | Troubleshooting Step |
| Islet Health and Viability | Assess islet viability using a fluorescent dye-based assay (e.g., Calcein-AM/Ethidium Homodimer) before and after the experiment. Ensure consistent islet size and morphology across experimental groups. |
| Inconsistent Glucose Concentrations | Prepare fresh glucose solutions for each experiment and verify their concentrations. Ensure thorough mixing of solutions. |
| GKA 5 Precipitation | Visually inspect GKA 5 solutions for any signs of precipitation. If observed, consider adjusting the solvent or using a gentle warming step (if the compound is heat-stable). |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Pre-wet pipette tips. |
| Assay Plate Edge Effects | Avoid using the outermost wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. |
Issue 2: Unexpected In Vivo Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | Conduct a literature search for known off-target activities of the chemical scaffold of GKA 5. Consider performing a broad panel of in vitro safety pharmacology assays. |
| Vehicle Toxicity | Run a vehicle-only control group to assess any adverse effects of the delivery vehicle. |
| Metabolite Toxicity | Characterize the major metabolites of GKA 5 in the species being studied. If possible, synthesize and test the toxicity of these metabolites. |
| Accumulation of GKA 5 | Perform pharmacokinetic studies to determine the half-life and clearance of GKA 5. Unexpectedly long half-life could lead to drug accumulation and toxicity. |
Quantitative Data Summary
Table 1: Comparative Kinetic Parameters of Different Glucokinase Activators
| Activator | EC50 (nM) at 5 mM Glucose | S0.5 (mM) | Vmax (% of unactivated) | Reference |
| MK-0941 | Not specified | ~4-fold decrease | Marginal increase | [6] |
| Dorzagliatin | Decreases at 10 mM glucose | ~4-fold decrease | No significant change | [6][8] |
| AM-2394 | 60 | ~10-fold decrease | ~100% | [14] |
| GKA-50 | Not specified | Not specified | Not specified | [15] |
Note: This table provides a summary of reported values. Actual values can vary depending on the specific assay conditions.
Table 2: Summary of Common Unexpected Findings with Glucokinase Activators
| Finding | Potential Mechanism | Key References |
| Hypoglycemia | Overstimulation of pancreatic β-cells, leading to insulin secretion at low glucose levels. | [4][9][10] |
| Hyperlipidemia/Hepatic Steatosis | Increased hepatic glucose uptake and conversion to triglycerides. | [4][7][9][10] |
| Loss of Efficacy (Tachyphylaxis) | β-cell desensitization, hepatic adaptation (e.g., increased glucose-6-phosphatase). | [4][10][11][16] |
| Hyperuricemia | The exact mechanism is still under investigation but may be linked to alterations in purine (B94841) metabolism. | [9] |
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
Objective: To assess the effect of GKA 5 on insulin secretion from isolated pancreatic islets in response to varying glucose concentrations.
Materials:
-
Isolated pancreatic islets (rodent or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB buffer)
-
GKA 5 stock solution (in a suitable solvent like DMSO)
-
Insulin ELISA kit
Procedure:
-
Islet Culture: Culture isolated islets overnight in an appropriate culture medium to allow for recovery.[15]
-
Pre-incubation: Hand-pick islets of similar size and place them in a multi-well plate. Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1 hour at 37°C to allow them to equilibrate to a basal state.[15]
-
Treatment Incubation: Remove the pre-incubation buffer and add fresh KRB buffer containing different treatment conditions. Include the following groups:
-
Basal glucose (e.g., 2.8 mM) + Vehicle
-
Stimulatory glucose (e.g., 16.7 mM) + Vehicle
-
Stimulatory glucose + various concentrations of GKA 5
-
Basal glucose + various concentrations of GKA 5 (to assess hypoglycemic risk)
-
-
Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well for insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Normalize the insulin secretion data to the total insulin content of the islets (which can be determined by lysing the islets after supernatant collection) or to the number of islets per well.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model
Objective: To evaluate the effect of GKA 5 on glucose tolerance in an in vivo model.
Materials:
-
Rodent model (e.g., mice or rats)
-
GKA 5 formulation for oral administration
-
Vehicle control
-
Glucose solution for oral gavage (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillaries)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the housing conditions. Randomly assign animals to treatment groups (e.g., Vehicle control, GKA 5).
-
Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the fasting blood glucose level (time 0) from a tail vein blood sample.
-
Compound Administration: Administer GKA 5 or vehicle control orally at the desired dose and time before the glucose challenge (e.g., 30-60 minutes).
-
Glucose Challenge: Administer a glucose bolus orally (e.g., 2 g/kg).[15]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[15]
-
Data Analysis: Plot the blood glucose levels over time for each group. Calculate the area under the curve (AUC) for glucose excursion to quantify the overall effect on glucose tolerance.
Visualizations
Caption: Signaling pathway of this compound in pancreas and liver.
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lessons from glucokinase activators: the problem of declining efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Glucokinase Activators: Dorzagliatin vs. Earlier Generation Compounds
A new era in the management of Type 2 Diabetes (T2D) is being shaped by the development of glucokinase activators (GKAs), a novel class of oral antidiabetic agents. This guide provides a detailed comparative analysis of Dorzagliatin, a first-in-class GKA approved in China, and earlier generation GKAs, represented here by MK-0941, to highlight the advancements in this therapeutic class for researchers, scientists, and drug development professionals.
Dorzagliatin (HMS5552) represents a significant breakthrough in the treatment of T2D, demonstrating a unique mechanism that rectifies the impaired glucose sensing and restores glucose homeostasis.[1] Unlike earlier GKAs that were discontinued (B1498344) due to issues with sustained efficacy and adverse effects like hypoglycemia, Dorzagliatin has shown a favorable safety and efficacy profile in extensive clinical trials.[2][3][4]
Mechanism of Action: A Tale of Two Activators
Glucokinase (GK) is a pivotal enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and the liver.[5][6][7] In individuals with T2D, GK function is often impaired. GKAs are small molecules that allosterically activate GK, enhancing its function.[6][8] They bind to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose.[5][6]
The key difference between Dorzagliatin and earlier GKAs like MK-0941 lies in their mode of binding and the resulting kinetic effects on the GK enzyme. Dorzagliatin binds preferentially to the closed, active conformation of GK, preventing overstimulation of the enzyme.[9] This leads to a dose-dependent and glucose-dependent increase in insulin (B600854) secretion.[9] In contrast, MK-0941 binds to a pocket accessible in both open and closed conformations and has a strong interaction with the amino acid residue Y214.[9] This interaction "locks" the enzyme in a hyperactive state, leading to an "all-or-none" maximal insulin secretion response, even at low glucose concentrations, which increases the risk of hypoglycemia.[9][10]
Comparative Performance Data
The distinct mechanisms of Dorzagliatin and MK-0941 translate to significant differences in their effects on glucokinase activity and insulin secretion. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Comparative Effects on Glucokinase (GK) Activity
| Parameter | Dorzagliatin | MK-0941 | Reference |
| Binding Preference | Closed (active) conformation | Open and closed conformations | [9] |
| Effect on Insulin Secretion | Dose-dependent and glucose-dependent | "All-or-none" maximal stimulation | [9] |
| Risk of Hypoglycemia | Lower | Higher | [4] |
Table 2: Dose-Dependent Effects on Glucose-Stimulated Insulin Secretion (GSIS) in T2D Islets
| GKA Concentration | Dorzagliatin (Fold change in GSIS) | MK-0941 (Fold change in GSIS) | Reference |
| Low Dose | Moderate increase | Maximal increase | [9] |
| High Dose | Further increase | Maximal increase (no change from low dose) | [9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Glucokinase (GK) Activity Assay
Objective: To determine the enzymatic activity of GK in the presence of GKAs.
Methodology:
-
Recombinant wild-type human GK is expressed as a GST fusion protein in E. coli and purified.
-
The enzymatic activity of GK is determined using an NADP+/NADPH-coupled assay with glucose-6-phosphate dehydrogenase as the secondary reaction.
-
Assays are performed in 384-well plates.
-
The reaction mixture contains 5 mmol/L ATP.
-
The dose-dependency of GKA activation is tested at fixed glucose concentrations (e.g., 3, 5, and 10 mmol/L).
-
The glucose dependency of GK activity is assessed in the presence of fixed concentrations of the GKA.
-
The EC50 (the concentration of the drug that produces a half-maximal response) is calculated to compare the potency of the activators.[9]
Human Islet Perifusion Studies
Objective: To assess the effect of GKAs on glucose-stimulated insulin secretion (GSIS) from human pancreatic islets.
Methodology:
-
Human islets from donors with T2D are used.
-
Islets are placed in perifusion chambers and subjected to a glucose ramp protocol, where the glucose concentration is gradually increased.
-
The islets are exposed to different concentrations of the GKAs (e.g., Dorzagliatin or MK-0941) or a vehicle control (DMSO).
-
The effluent from the perifusion chambers is collected at regular intervals.
-
Insulin concentration in the collected fractions is measured using an immunoassay.
-
The glucose threshold for the stimulation of insulin secretion is determined for each condition.[9]
Signaling Pathway and Experimental Workflow
The activation of glucokinase by Dorzagliatin in pancreatic β-cells initiates a cascade of events leading to insulin secretion.
Caption: Glucokinase activation pathway in pancreatic β-cells.
Conclusion
Dorzagliatin represents a significant advancement in the class of glucokinase activators. Its unique mechanism of action, which allows for a glucose-dependent and physiological enhancement of insulin secretion, distinguishes it from earlier generation compounds like MK-0941. This refined mechanism translates to a better efficacy and safety profile, particularly a lower risk of hypoglycemia. The successful clinical development and approval of Dorzagliatin have renewed interest in glucokinase as a therapeutic target for Type 2 Diabetes and provide a promising new option for patients. Further research into the long-term benefits and applications of this new generation of GKAs is warranted.
References
- 1. Dorzagliatin -Hua Medicine [huamedicine.com]
- 2. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. academic.oup.com [academic.oup.com]
- 5. What is the mechanism of Dorzagliatin? [synapse.patsnap.com]
- 6. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. diabetesjournals.org [diabetesjournals.org]
A Comparative Guide to the Therapeutic Potential of Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
Glucokinase (GK) activators (GKAs) represent a promising class of therapeutic agents for the management of type 2 diabetes mellitus (T2DM). By allosterically activating the GK enzyme, a crucial glucose sensor in the pancreas and liver, these molecules aim to restore normal glucose homeostasis.[1][2][3] This guide provides a comparative analysis of the therapeutic potential of key glucokinase activators, with a focus on Dorzagliatin, a recently approved GKA, and its comparison with other alternatives. Experimental data, protocols, and signaling pathways are detailed to offer a comprehensive resource for the scientific community.
Mechanism of Action and Therapeutic Rationale
Glucokinase plays a pivotal role in glucose metabolism by catalyzing the phosphorylation of glucose to glucose-6-phosphate.[4][5] This is the rate-limiting step for glycolysis in pancreatic β-cells, thereby regulating glucose-stimulated insulin (B600854) secretion (GSIS).[1][4] In the liver, GK controls the uptake and conversion of glucose into glycogen (B147801).[2][3] In T2DM, the activity of GK is impaired, leading to defective insulin secretion and increased hepatic glucose output.[6] GKAs are small molecules that bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and/or its maximal velocity (Vmax), thus enhancing its activity.[7][8] This dual action on the pancreas and liver is expected to improve glycemic control.[1]
GKAs can be broadly classified into two categories:
-
Dual-acting GKAs: These compounds, such as Dorzagliatin, activate GK in both the pancreas and the liver.[9]
-
Hepato-selective GKAs: These agents, like TTP399, primarily target GK in the liver, which may reduce the risk of hypoglycemia associated with pancreatic GK activation.[9][10]
Comparative Efficacy of Glucokinase Activators
The clinical development of GKAs has seen both successes and setbacks. While early generation compounds faced challenges with hypoglycemia, dyslipidemia, and a lack of sustained efficacy, newer agents have shown more promising results.[10][11]
| Glucokinase Activator | Development Status | Key Efficacy Findings (in T2DM patients) | Reference |
| Dorzagliatin | Approved in China | Monotherapy (24 weeks): Significantly reduced HbA1c, fasting plasma glucose (FPG), and postprandial glucose (PPG). Add-on to metformin (B114582) (24 weeks): 44% of patients achieved HbA1c <7% vs. 10% with placebo. Improved β-cell function and insulin sensitivity. | [9] |
| TTP399 | Phase II | Add-on to metformin (6 months): Placebo-subtracted HbA1c reduction of -0.9% (800 mg dose). | [9] |
| MK-0941 | Discontinued | Showed initial HbA1c reduction of -0.5% to -0.8% at 30 weeks (with insulin). | [11] |
| AZD1656 | Discontinued | Showed some reduction in HbA1c in one of two cited RCTs. | [11] |
| ARRY-403 (AMG-151) | Phase I/II | Reduced fasting and postprandial glucose in a 10-day study. | [5] |
| LY2608204 | Phase I/II | Decreased plasma glucose in a dose-dependent manner in a 2-week Phase 1 study. | [5] |
Comparative Safety Profile of Glucokinase Activators
A critical aspect of GKA development is managing the potential for adverse events.
| Glucokinase Activator | Key Safety Findings | Reference |
| Dorzagliatin | Did not significantly increase the risk of hypoglycemia in Phase 3 trials. Associated with a higher risk of any adverse events (AEs) and mild AEs compared to placebo. | [11][12] |
| TTP399 | Not associated with changes in overall weight. A weight loss of 3.4 kg was noted in patients weighing ≥100 kg at baseline. | [9] |
| MK-0941 | Associated with a significant increased incidence of hypoglycemia and hypertriglyceridemia. | [11] |
| AZD1656 | Associated with an increased risk of hypertriglyceridemia. | [11] |
| General GKA Class | Early generation GKAs were associated with hypoglycemia, liver steatosis, hypertriglyceridemia, and a lack of long-term durability. A meta-analysis showed GKA treatment was associated with a significant elevation in triglyceride concentration. | [4][11] |
Experimental Protocols
Validating the therapeutic potential of GKAs involves a series of in vitro and in vivo experiments.
In Vitro Glucokinase Activation Assay
Objective: To determine the potency and activation kinetics of a GKA compound.
Methodology:
-
Recombinant human glucokinase is expressed and purified.
-
The enzyme activity is measured by a coupled spectrophotometric assay that detects the production of glucose-6-phosphate.
-
EC50 Determination: The assay is performed with a fixed, sub-saturating concentration of glucose (e.g., 5 mM) and varying concentrations of the GKA to determine the concentration required for 50% of the maximal activation (EC50).[8]
-
Kinetic Parameter Determination (S0.5 and Vmax): The assay is conducted with a fixed concentration of the GKA and varying concentrations of glucose. The data are fitted to the Hill equation to determine the glucose concentration at half-maximal velocity (S0.5) and the maximum velocity (Vmax).[8]
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of a GKA on glucose tolerance in an animal model of T2DM (e.g., ob/ob mice).
Methodology:
-
Animals are fasted overnight.
-
The GKA or vehicle is administered orally at a specified time before the glucose challenge.
-
A baseline blood sample is collected.
-
A concentrated glucose solution is administered orally (gavage).
-
Blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured, and the area under the curve (AUC) for glucose excursion is calculated to assess the improvement in glucose tolerance.[8]
Signaling Pathways and Experimental Workflow
Glucokinase Activation Pathway in Pancreatic β-Cells
Caption: Glucokinase activator (GKA) enhances glucose-stimulated insulin secretion in pancreatic β-cells.
Glucokinase Activation Pathway in Hepatocytes
Caption: GKA promotes hepatic glucose uptake and glycogen synthesis by activating glucokinase.
General Experimental Workflow for GKA Evaluation
Caption: A generalized workflow for the preclinical and clinical development of a glucokinase activator.
Conclusion
Glucokinase activators hold significant therapeutic potential for the treatment of type 2 diabetes by addressing the core pathophysiological defects of impaired insulin secretion and increased hepatic glucose production. While the development of GKAs has been challenging, the recent success of Dorzagliatin demonstrates that a favorable efficacy and safety profile is achievable. Future research and development in this area will likely focus on optimizing the dual-acting versus hepato-selective properties to maximize glycemic control while minimizing the risk of adverse events. This comparative guide provides a foundation for researchers to understand the landscape of GKA development and to inform the design of future studies and novel therapeutic agents.
References
- 1. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the potential of glucokinase activators in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 12. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Glucokinase Activator (Dorzagliatin) vs. Standard-of-Care Therapies for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
The landscape of type 2 diabetes (T2D) treatment is continually evolving, with novel mechanisms of action offering new hope for improved glycemic control and disease management. This guide provides an objective comparison of a first-in-class glucokinase activator (GKA), Dorzagliatin (B607184), with established standard-of-care diabetes therapies. This comparison is supported by experimental data from clinical trials to aid in the evaluation of its therapeutic potential.
Introduction to Glucokinase Activation
Glucokinase (GK) acts as a glucose sensor in the body, primarily in the pancreas and liver. In pancreatic β-cells, GK regulates glucose-stimulated insulin (B600854) secretion (GSIS), while in the liver, it controls glucose uptake and glycogen (B147801) synthesis. In individuals with T2D, GK activity is impaired, leading to a blunted insulin response and increased hepatic glucose output. Glucokinase activators are small molecules that allosterically activate GK, enhancing its glucose-sensing capabilities and thereby improving glucose homeostasis. Dorzagliatin is a dual-acting GKA, targeting both pancreatic and hepatic glucokinase.[1][2]
Comparative Efficacy and Safety
This section compares the clinical performance of Dorzagliatin with major classes of standard diabetes therapies: biguanides (Metformin), sulfonylureas (Glipizide), dipeptidyl peptidase-4 (DPP-4) inhibitors (Sitagliptin), sodium-glucose cotransporter-2 (SGLT2) inhibitors (Dapagliflozin), and glucagon-like peptide-1 (GLP-1) receptor agonists (Semaglutide).
Data Presentation
The following tables summarize the quantitative data on the efficacy of these therapies from various clinical trials and meta-analyses.
Table 1: Glycemic Control Efficacy
| Drug Class | Generic Name | Change in HbA1c (%) | Change in Fasting Plasma Glucose (FPG) (mg/dL) | Change in 2-hour Postprandial Glucose (2h-PPG) (mg/dL) |
| Glucokinase Activator | Dorzagliatin | -0.65 to -1.07[1][3][4][5][6] | -9.22[3][4][6] | -48.70[3][4][6] |
| Biguanide | Metformin (B114582) | -0.93 to -2.0[7][8] | -19 to -84[7] | N/A |
| Sulfonylurea | Glipizide (B1671590) | -1.0 to -1.82[9][10] | -57 to -74[9] | Significantly lower than placebo[9] |
| DPP-4 Inhibitor | Sitagliptin | Approx. -0.6 to -0.8 | Approx. -15 to -25 | Approx. -45 to -55 |
| SGLT2 Inhibitor | Dapagliflozin | -0.55 to -0.9[11] | -16 to -30[11] | Statistically significant decrease[12] |
| GLP-1 Receptor Agonist | Semaglutide | Approx. -1.5 to -1.8 | Approx. -45 to -55 | Approx. -80 to -100 |
Table 2: Effects on Beta-Cell Function and Insulin Resistance
| Drug Class | Generic Name | Change in HOMA2-β (Beta-Cell Function) | Change in HOMA2-IR (Insulin Resistance) |
| Glucokinase Activator | Dorzagliatin | Increase of 2.69[3][6] | Decrease of 0.07[3][6] |
| Biguanide | Metformin | Variable/No significant change | Significant improvement |
| Sulfonylurea | Glipizide | Initial increase, may decline over time | No direct significant effect |
| DPP-4 Inhibitor | Sitagliptin | Significant improvement (WMD 9.15)[13] | No significant improvement[13] |
| SGLT2 Inhibitor | Dapagliflozin | Significant increase (MD 7.90)[14] | Significant reduction (MD -0.81)[14] |
| GLP-1 Receptor Agonist | Semaglutide | Significant improvement | Significant improvement |
Mechanisms of Action: A Visual Comparison
The following diagrams illustrate the distinct signaling pathways activated by Dorzagliatin and standard diabetes therapies.
Caption: Dorzagliatin activates glucokinase in both the pancreas and liver.
Caption: Diverse mechanisms of standard oral and injectable anti-diabetic agents.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of glucokinase activators and other diabetes therapies are provided below.
Glucokinase Activity Assay
This assay measures the enzymatic activity of glucokinase.
Principle: Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). The production of G6P is coupled to a downstream enzymatic reaction that generates a fluorescent or colorimetric signal. A common method involves the use of glucose-6-phosphate dehydrogenase (G6PDH), which oxidizes G6P and reduces NADP+ to NADPH. The resulting increase in NADPH can be measured by fluorescence (Ex/Em = ~340/460 nm) or absorbance at 340 nm.[15][16][17][18]
Protocol Outline:
-
Sample Preparation: Prepare cell or tissue lysates in an appropriate assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, glucose, ATP, MgCl2, NADP+, and G6PDH.
-
Initiation: Add the sample lysate to the reaction mixture to initiate the reaction. For testing activators like Dorzagliatin, the compound is pre-incubated with the enzyme before adding the substrates.
-
Measurement: Monitor the increase in fluorescence or absorbance over time in a kinetic plate reader.
-
Calculation: The rate of NADPH production is proportional to the glucokinase activity in the sample. Activity is typically expressed as units per milligram of protein.
Caption: A typical workflow for measuring glucokinase activity.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of pancreatic β-cells or isolated islets to secrete insulin in response to glucose.
Principle: Pancreatic β-cells are incubated in media with low and high glucose concentrations. The amount of insulin secreted into the media under each condition is quantified, typically by ELISA or radioimmunoassay. This allows for the evaluation of β-cell function and the effect of therapeutic compounds.[2][19][20][21][22]
Protocol Outline:
-
Islet/Cell Culture: Isolate pancreatic islets or use a β-cell line (e.g., MIN6).
-
Pre-incubation: Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: Incubate the cells in a high-glucose buffer (e.g., 16.7 mM glucose) to stimulate insulin secretion. Test compounds are added during the pre-incubation and/or stimulation steps.
-
Sample Collection: Collect the supernatant from each condition.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Compare insulin secretion at low and high glucose concentrations to determine the stimulation index.
Hyperglycemic Clamp
This is a gold-standard in vivo technique to assess insulin secretion and insulin sensitivity.
Principle: The blood glucose level of a subject is "clamped" at a high level by a variable glucose infusion. The amount of glucose required to maintain this hyperglycemia is a measure of glucose disposal, and the corresponding insulin response provides an index of β-cell function.[23][24][25][26][27]
Protocol Outline:
-
Catheterization: Insert catheters for infusion (e.g., of glucose and insulin) and blood sampling.
-
Basal Period: After a fasting period, collect baseline blood samples to measure basal glucose and insulin levels.
-
Clamping: Infuse a priming dose of glucose to rapidly raise blood glucose to the target hyperglycemic level (e.g., 180 mg/dL).
-
Maintenance: Continuously monitor blood glucose and adjust the glucose infusion rate to maintain the target level.
-
Blood Sampling: Collect blood samples at regular intervals to measure plasma insulin and C-peptide concentrations.
-
Data Analysis: The glucose infusion rate (GIR) and insulin secretion rates are calculated to assess insulin sensitivity and β-cell responsiveness to glucose.
Conclusion
Dorzagliatin, as a representative of the glucokinase activator class, presents a novel mechanism of action that directly targets the glucose-sensing machinery of the body. Clinical data suggest that it offers effective glycemic control with a potential for improving β-cell function. Its efficacy in reducing HbA1c is comparable to several standard-of-care therapies. The dual action on both the pancreas and liver distinguishes it from many existing treatments. However, long-term safety and cardiovascular outcome data are crucial for establishing its definitive place in the therapeutic algorithm for type 2 diabetes. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing evaluation of this and other emerging diabetes therapies.
References
- 1. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 5. Efficacy and safety of dorzagliatin, a novel glucokinase activators, in the treatment of T2DM: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Efficacy, safety, and dose-response characteristics of glipizide gastrointestinal therapeutic system on glycemic control and insulin secretion in NIDDM. Results of two multicenter, randomized, placebo-controlled clinical trials. The Glipizide Gastrointestinal Therapeutic System Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Dapagliflozin efficacy and safety: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Dapagliflozin on 24-Hour Glycemic Control in Patients with Type 2 Diabetes: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of dipeptidyl peptidase-4 inhibitors on beta-cell function and insulin resistance in type 2 diabetes: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sodium-glucose co-transporter 2 inhibitors improve insulin resistance and β-cell function in type 2 diabetes: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. siriusgenomics.com [siriusgenomics.com]
- 18. abcam.com [abcam.com]
- 19. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]
- 20. mmpc.org [mmpc.org]
- 21. researchgate.net [researchgate.net]
- 22. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 23. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Hyperglycemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 26. mmpc.org [mmpc.org]
- 27. mmpc.org [mmpc.org]
Reproducibility in Glucokinase Activator Research: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of glucokinase activators (GKAs) as a therapeutic option for Type 2 Diabetes (T2DM) has been a journey of both promise and challenge. Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1][2][3] Small molecule allosteric activators of GK have been developed to enhance glucose-dependent insulin (B600854) secretion and hepatic glucose uptake.[2] However, the clinical development of many early-generation GKAs was halted due to issues with hypoglycemia, hypertriglyceridemia, and a lack of sustained efficacy.[4][5][6] This guide provides a comparative analysis of key glucokinase activators, with a focus on the reproducibility of research findings and the factors differentiating successful from discontinued (B1498344) compounds.
Mechanism of Action: Pancreatic and Hepatic Effects
Glucokinase activators bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose.[2][7] This leads to a lower threshold for glucose activation, enhancing glucose sensing and metabolism.[7] The therapeutic effect of GKAs is primarily driven by their dual action on the pancreas and the liver.[2]
In pancreatic β-cells, GK activation is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[2][8] By enhancing GK activity, GKAs promote insulin release in a glucose-dependent manner.[4] In the liver, GK activation increases glucose uptake and its conversion to glycogen (B147801) for storage.[2] Some GKAs are dual-acting, targeting both the pancreas and liver, while others are hepato-selective, aiming to reduce the risk of hypoglycemia associated with pancreatic GK activation.[4][5]
Comparative Efficacy of Glucokinase Activators
The clinical development of GKAs has seen varied outcomes. Dorzagliatin (B607184) is a notable success, having completed Phase III trials and gained approval in China, while others like MK-0941 and AZD1656 were discontinued despite initial promise.[4][9] TTP399 is a hepato-selective GKA that has shown positive clinical results with a lower risk of hypoglycemia.[4]
The following table summarizes key efficacy data from clinical trials of these compounds.
| Compound | Type | Change in HbA1c | Change in Fasting Plasma Glucose (FPG) | Change in Postprandial Glucose (PPG) | Key Findings & Adverse Events |
| Dorzagliatin | Dual-acting | -1.07% (vs. placebo) | Significant reduction | Significant reduction | Favorable safety profile, low incidence of hypoglycemia.[4] In combination with metformin, 44% of patients reached HbA1c <7% vs. 10% for placebo.[4] |
| MK-0941 | Dual-acting | -0.5% to -0.8% | Reduction observed | Reduction observed | Increased incidence of hypoglycemia and hypertriglyceridemia.[5] Showed attenuated efficacy over time.[5] |
| TTP399 | Hepato-selective | -0.9% (at 800mg) | Not specified | Not specified | Not associated with hypoglycemia.[4] A weight loss of 3.4 kg was noted in patients weighing ≥100 kg.[4] |
| AZD1656 | Dual-acting | Initial improvement | Not specified | Not specified | Efficacy diminished over time.[2] Associated with an increase in triglycerides and a higher risk of hypoglycemia.[2][9] |
In Vitro Potency and Enzyme Kinetics
The differences in clinical outcomes can be partly explained by their distinct effects on glucokinase enzyme kinetics. A key differentiator appears to be the ability of a GKA to restore the glucose-sensing function of GK without causing overactivation at low glucose levels.
| Compound | EC50 | Effect on Vmax (β value) | Effect on Glucose Affinity (S0.5) | Effect on Hill Coefficient (nH) | Implications |
| Dorzagliatin | Not specified | 1.40 | Lowers S0.5 | Minimal change | Restores glucose sensitivity and improves β-cell function.[10][11] The modest change in nH may contribute to the lower hypoglycemia risk.[11] |
| MK-0941 | Not specified | Not specified | Lowers S0.5 | Significant reduction (1.86 to 1.21 at 10 µM) | Strong activation even at low glucose concentrations, leading to maximal insulin secretion and a high risk of hypoglycemia.[1][10][11] |
| TTP399 | Not specified | Not specified | Not specified | Not specified | Hepato-selective action, does not activate GK in pancreatic β-cells, reducing hypoglycemia risk.[2][4] |
| AZD1656 | Not specified | <1 (Partial activator) | Not specified | Not specified | Less effective in blood glucose control due to being a partial activator.[11] |
| AM-2394 | 60 nM | ~1.3 | ~10-fold increase | Not specified | Preclinical compound demonstrating potent activation.[12] |
Experimental Protocols
Reproducibility of research relies on detailed and standardized experimental protocols. Below are outlines for key assays used in the evaluation of glucokinase activators.
Glucokinase Activity Assay
This assay measures the enzymatic activity of GK in the presence of a GKA.
Objective: To determine the EC50, Vmax, and S0.5 of a GKA.
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Buffer solution (e.g., HEPES)
-
Test compound (GKA) and vehicle (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing buffer, ATP, NADP+, and G6PDH.
-
Add varying concentrations of the GKA or vehicle to the wells of the microplate.
-
Add the glucokinase enzyme to each well.
-
Initiate the reaction by adding varying concentrations of glucose.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the rate of NADPH formation by monitoring the absorbance at 340 nm over time. The rate of NADPH production is proportional to the GK activity.
-
Analyze the data using non-linear regression to determine kinetic parameters (EC50, Vmax, S0.5).
Oral Glucose Tolerance Test (OGTT) in a Rodent Model
This in vivo assay evaluates the effect of a GKA on glucose disposal.
Objective: To assess the ability of a GKA to improve glucose tolerance.
Materials:
-
Diabetic or healthy rodents (e.g., ob/ob mice, Zucker diabetic fatty rats)
-
Test compound (GKA) and vehicle
-
Glucose solution for oral gavage
-
Blood glucose meter and test strips
Procedure:
-
Fast the animals overnight.
-
Administer the GKA or vehicle orally at a predetermined time before the glucose challenge.
-
At time 0, administer a bolus of glucose via oral gavage.
-
Measure blood glucose levels from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.
-
Compare the glucose excursion and AUC between the GKA-treated and vehicle-treated groups.
Experimental Workflow for GKA Evaluation
The development and evaluation of a novel GKA typically follows a structured workflow from initial screening to clinical trials.
Conclusion
The reproducibility of research on glucokinase activators has been influenced by the evolving understanding of the enzyme's complex kinetics and physiological roles. Early generation GKAs, while effective in activating the enzyme, often led to off-target effects like hypoglycemia due to a lack of fine-tuned modulation. The success of newer agents like dorzagliatin highlights the importance of restoring the natural glucose-sensing ability of glucokinase rather than simply maximizing its activation.[10][11] Future research and development in this area will likely focus on compounds with optimized kinetic profiles and hepato-selective properties to ensure both durable efficacy and a favorable safety profile. The comparative data presented here underscores the critical need for comprehensive in vitro and in vivo characterization to predict clinical success and ensure the reproducibility of therapeutic outcomes.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 6. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 8. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glucokinase Activator 5 and Predecessor Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glucokinase activator 5 against previous generations of Glucokinase activators (GKAs). The information is supported by available experimental data to facilitate an informed assessment of their respective performance profiles.
Introduction to Glucokinase Activators
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, enhancing glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. This dual mechanism of action makes them a promising therapeutic target for type 2 diabetes.[1][2] However, the development of GKAs has been challenging, with earlier generations facing issues such as hypoglycemia, dyslipidemia, and a lack of long-term efficacy.[3][4] Newer generations of GKAs aim to address these limitations.
This guide focuses on "this compound," a research compound, and benchmarks it against well-characterized first and second-generation GKAs, as well as the newer, clinically successful GKA, Dorzagliatin.
Comparative Data
The following tables summarize key in vitro and in vivo data for this compound and a selection of previous generation GKAs.
In Vitro Glucokinase Activation
| Compound | Class/Generation | EC50 (nM) | Vmax Fold Increase | S0.5 for Glucose (mM) | Key Findings |
| This compound (compound 6) | Research Compound | 38 | Not specified | Not specified | Potent activator identified through hit-to-lead optimization.[5] |
| Piragliatin (RO4389620) | First Generation | Not specified | 1.74 | Not specified | Demonstrated sustained and significant HbA1c reduction in clinical trials.[6][7] |
| MK-0941 | First Generation | 65 (at 10 mM glucose), 240 (at 2.5 mM glucose)[8] | 1.5 | 1.4 (from 6.9)[3] | Associated with a high risk of hypoglycemia due to significant changes in the Hill coefficient (nH).[6][7] |
| AZD1656 | First Generation | Not specified | <1 (Partial Activator) | Not specified | Showed less effectiveness in blood glucose control.[6][7] |
| Dorzagliatin (HMS5552) | New Generation | Not specified | 1.4 | Not specified | A dual-acting GKA that has shown favorable results in Phase III trials with a good safety profile.[3][9][10] |
In Vivo Pharmacokinetic and Pharmacodynamic Properties
| Compound | Animal Model | Route of Administration | Key Findings |
| This compound (compound 6) | Not specified | Not specified | Data not available in the public domain. |
| MK-0941 | HFD Mice, db/db Mice, Dogs | Oral | Rapidly absorbed and cleared (t1/2 ~2h). Showed strong glucose-lowering activity but was associated with an increase in plasma cholesterol.[3] |
| AZD1656 | Humans (T2DM patients) | Oral | Rapidly absorbed and eliminated. Reduced fasting plasma glucose by up to 21%.[11] |
| Dorzagliatin (HMS5552) | Humans (T2DM patients) | Oral | Desirable pharmacokinetic and pharmacodynamic properties, leading to successful clinical trials.[6][7] |
Signaling Pathways and Experimental Workflows
Glucokinase Activation Signaling Pathway in Pancreatic β-Cells
References
- 1. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 2. siriusgenomics.com [siriusgenomics.com]
- 3. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 5. Static insulin secretion analysis of isolated islets [protocols.io]
- 6. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Glucose Production Assay in Primary Mouse Hepatocytes [en.bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator AZD1656 in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head studies of different glucokinase activator compounds
A Comparative Guide to Glucokinase Activator Compounds
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of various glucokinase activator (GKA) compounds investigated for the treatment of type 2 diabetes. This document synthesizes data from preclinical and clinical studies to offer an objective assessment of their performance and mechanisms.
Introduction to Glucokinase Activators
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[1][2][3] In the pancreas, GK regulates insulin (B600854) secretion in response to rising blood glucose levels, while in the liver, it facilitates glucose uptake and glycogen (B147801) synthesis.[1][2][3] Glucokinase activators are small molecules that bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[2][4] This mechanism aims to improve glycemic control in individuals with type 2 diabetes.[2] GKAs can be broadly classified into two categories: dual-acting activators that target both the liver and pancreas, and hepato-selective activators that primarily target the liver.[5][6]
Comparative Efficacy of Glucokinase Activators
Clinical trials have evaluated several GKA compounds, with varying degrees of success. The following tables summarize the key efficacy data from studies involving prominent GKAs.
Glycemic Control in Type 2 Diabetes
| Compound | Type | HbA1c Change vs. Placebo | Fasting Plasma Glucose (FPG) Change | 2-hour Postprandial Glucose (2h-PPG) Change | Key Clinical Trial(s) |
| Dorzagliatin (B607184) | Dual-acting | -1.07% (with metformin)[7] | Significant reduction[5] | Significant reduction[5] | SEED, DAWN (Phase III)[5][6] |
| TTP399 | Hepato-selective | -0.9% (800 mg dose) | Not specified | Not specified | AGATA (Phase II)[5] |
| AZD1656 | Not specified | -0.431% (meta-analysis)[8] | Not specified | Not specified | Phase II trials[8] |
| MK-0941 | Not specified | -0.480% (meta-analysis, not significant)[8] | Not specified | Reduction observed[8] | Phase II trials[8] |
| PF-04991532 | Hepato-selective | -0.49% (750 mg dose)[7] | Not specified | Not specified | Phase II (NCT01336738)[7] |
| ARRY-403 (AMG-151) | Dual-acting | Not specified | Significant linear dose-response reduction[7] | Reduction observed[9] | Phase II (NCT01464437)[7] |
Comparative Safety and Tolerability
A critical aspect of GKA development has been managing the risk of hypoglycemia and other adverse effects.
| Compound | Risk of Hypoglycemia | Effect on Triglycerides | Other Notable Adverse Events |
| Dorzagliatin | Increased risk of mild hypoglycemia (OR 5.371)[10] | Significant increase (WMD = 0.450 mmol/L)[8] | Higher risk of hyperlipidemia and hyperuricemia[10] |
| TTP399 | Lower risk compared to some other GKAs[4]; 40% reduction in hypoglycemic episodes vs placebo in T1D[4] | No significant change[8] | Favorable safety and tolerability profile[4] |
| AZD1656 | Increased risk noted in a meta-analysis[4] | Increase observed[4] | Efficacy diminished over time[4] |
| MK-0941 | Increased risk of any hypoglycemic event (OR 1.584)[10] | Not specified | Higher risk of any adverse events[10] |
| PF-04991532 | No significant increase in risk[8] | Not specified | Poor clinical activity led to discontinuation[7] |
| ARRY-403 (AMG-151) | Incidence of 9.0% reported[9] | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
Glucokinase Activation Signaling Pathway
Glucokinase activators bind to an allosteric site on the glucokinase enzyme, which is distinct from the glucose-binding site.[4] This binding event induces a conformational change in the enzyme, increasing its affinity for glucose.[4] As a result, the phosphorylation of glucose to glucose-6-phosphate is enhanced, which is the first and rate-limiting step in glycolysis.[2] This amplified signal leads to increased glucose metabolism in the liver and enhanced glucose-stimulated insulin secretion from pancreatic β-cells.[2]
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of different compounds. Below are representative protocols for key experiments in GKA development.
In Vitro Glucokinase Activation Assay
This assay is fundamental for determining the potency and efficacy of a GKA compound.
Objective: To measure the half-maximal effective concentration (EC50) and maximal activation (Emax) of a GKA on the activity of the glucokinase enzyme.
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP (Adenosine triphosphate)
-
NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., HEPES buffer with MgCl2, KCl, and DTT)
-
Test compounds (GKAs) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
A reaction mixture is prepared containing the assay buffer, glucose at a sub-saturating concentration (e.g., 5 mM), ATP, NADP+, and G6PDH.
-
The test GKA compound is added to the wells of a microplate at various concentrations.
-
The enzymatic reaction is initiated by adding recombinant glucokinase to the mixture.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The rate of NADPH production, which is proportional to glucokinase activity, is measured by monitoring the increase in absorbance at 340 nm over time.
-
The EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Experimental Workflow for In Vitro Assay
Clinical Trial Protocol for a GKA (Phase II - Representative)
Objective: To evaluate the efficacy, safety, and tolerability of a GKA compound in patients with type 2 diabetes over a 12-week period.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Adults (e.g., 18-70 years old) with a diagnosis of type 2 diabetes.
-
HbA1c levels between 7.0% and 10.0%.
-
May be on a stable dose of metformin (B114582) or drug-naïve.
-
Exclusion criteria would include significant renal or hepatic impairment, history of pancreatitis, and use of other glucose-lowering agents that cannot be washed out.
Intervention:
-
Treatment Group 1: GKA compound, dose 1 (e.g., 400 mg once daily).
-
Treatment Group 2: GKA compound, dose 2 (e.g., 800 mg once daily).
-
Control Group: Placebo, once daily.
Primary Endpoint:
-
Change from baseline in HbA1c at week 12.
Secondary Endpoints:
-
Change from baseline in fasting plasma glucose (FPG).
-
Change from baseline in 2-hour postprandial glucose (PPG) after a standardized meal tolerance test.
-
Proportion of patients achieving an HbA1c < 7.0%.
-
Incidence and severity of adverse events, with a focus on hypoglycemia.
-
Changes in lipid profiles (triglycerides, cholesterol).
Study Procedures:
-
Screening Period (2-4 weeks): Assess eligibility and obtain informed consent.
-
Randomization: Eligible participants are randomly assigned to one of the treatment groups.
-
Treatment Period (12 weeks): Participants take the assigned study medication daily. Clinic visits occur at baseline, week 4, week 8, and week 12 for efficacy and safety assessments.
-
Follow-up: A follow-up visit may occur 2-4 weeks after the last dose of study medication.
Conclusion
The development of glucokinase activators has been a journey with both promising results and significant challenges. While early generation GKAs were often hampered by a narrow therapeutic window, leading to issues with hypoglycemia and a loss of efficacy over time, newer compounds like the dual-acting dorzagliatin and the hepato-selective TTP399 have shown improved profiles.[5][6][11] Dorzagliatin has demonstrated robust glycemic control in Phase III trials, leading to its approval in China.[12] TTP399 has shown a favorable safety profile, particularly a lower risk of hypoglycemia, by selectively targeting the liver.[5][8]
The comparative data indicates that the therapeutic potential of a GKA is highly dependent on its specific pharmacological properties, including its selectivity for liver versus pancreas and its impact on the enzyme's kinetic parameters. Future research and development in this area will likely continue to focus on optimizing these properties to maximize glycemic efficacy while ensuring long-term safety and durability of effect.
References
- 1. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 3. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide: Glucokinase Activator (Dorzagliatin) vs. Metformin for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel glucokinase activator, Dorzagliatin (representing "Glucokinase activator 5"), and the first-line therapeutic, Metformin (B114582), for the management of Type 2 Diabetes (T2D). The comparison is supported by data from clinical trials, with a focus on quantitative outcomes and detailed experimental methodologies.
Introduction: Mechanisms of Action
Dorzagliatin and Metformin employ distinct mechanisms to achieve glycemic control, targeting different pathways in glucose homeostasis.
Dorzagliatin , a dual-acting glucokinase activator (GKA), enhances the activity of the glucokinase (GK) enzyme, which acts as a glucose sensor in the pancreas and a glucose processor in the liver.[1] By binding to an allosteric site on GK, Dorzagliatin increases the enzyme's affinity for glucose.[2] This leads to two primary effects:
-
In pancreatic β-cells, it enhances glucose-stimulated insulin (B600854) secretion (GSIS).[1]
-
In the liver, it promotes glucose uptake and conversion to glycogen, thereby reducing hepatic glucose output.
Metformin , a biguanide, exerts its glucose-lowering effects primarily by inhibiting hepatic gluconeogenesis (glucose production in the liver).[3][4] Its molecular mechanism is complex and not fully elucidated, but it is known to involve the activation of AMP-activated protein kinase (AMPK) through the inhibition of mitochondrial respiratory chain complex I.[3] This leads to enhanced insulin sensitivity in the liver and muscle tissues.[3] Metformin also has effects on the gut, including increasing glucose utilization and altering the gut microbiome.[3]
Signaling Pathway Diagrams
Below are simplified diagrams illustrating the signaling pathways for Dorzagliatin and Metformin.
Comparative Efficacy: Clinical Trial Data
While direct head-to-head monotherapy trials are still emerging, a comparative study is underway at the University of Alabama at Birmingham evaluating Dorzagliatin, Metformin, and Insulin Glargine for nocturnal blood sugar control.[5] The following tables summarize efficacy data from separate placebo-controlled monotherapy and add-on therapy trials.
Table 1: Monotherapy Efficacy vs. Placebo (24 Weeks)
| Parameter | Dorzagliatin (SEED Study)[6][7][8] | Metformin (Dose-Response Trial)[9] |
| Study Population | Drug-naïve T2D patients | T2D patients |
| Dosage | 75 mg twice daily | 500 mg to 2500 mg daily |
| Change in HbA1c from Baseline | -1.07% | -0.6% to -2.0% (dose-dependent) |
| Placebo-Adjusted HbA1c Reduction | -0.57% | Not directly reported, but significant vs. placebo |
| Change in Fasting Plasma Glucose (FPG) from Baseline | Significant reduction (exact value not specified in snippets) | -19 to -84 mg/dL (dose-dependent) |
| Key Secondary Outcomes | Improvement in β-cell function (HOMA2-β) | - |
Table 2: Add-on to Metformin Efficacy vs. Placebo (24 Weeks)
| Parameter | Dorzagliatin + Metformin (DAWN Study)[10][11][12][13] |
| Study Population | T2D patients with inadequate glycemic control on Metformin (≥1500 mg/day) |
| Dosage | Dorzagliatin 75 mg twice daily + Metformin |
| Change in HbA1c from Baseline | -1.02% |
| Placebo-Adjusted HbA1c Reduction | -0.66% |
| Patients Achieving HbA1c <7.0% | 44.4% |
| Key Secondary Outcomes | Significant improvement in HOMA2-β, HOMA2-IR, 2-hour postprandial glucose (2hPPG), and FPG |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the clinical trials.
Glycemic Control Assessment
Objective: To evaluate the long-term glycemic control of patients.
Methodology: HbA1c Measurement
-
Sample Collection: Whole blood samples are collected in EDTA-containing tubes at baseline and specified follow-up visits (e.g., 12 and 24 weeks).
-
Analysis: HbA1c levels are measured using a National Glycohemoglobin Standardization Program (NGSP)-certified assay.[14] For multicenter trials, it is recommended that all samples be analyzed at a central laboratory to minimize inter-laboratory variability.[2][15]
-
Reporting: Results are reported as a percentage (%) or in mmol/mol. The primary efficacy endpoint is often the change in HbA1c from baseline to the end of the treatment period.[6]
Methodology: Fasting Plasma Glucose (FPG) Measurement
-
Patient Preparation: Patients are required to fast for at least 8-10 hours (overnight) prior to the blood draw.[16]
-
Sample Collection: Venous blood is collected in tubes containing a glycolysis inhibitor (e.g., sodium fluoride).
-
Processing: Plasma is separated from the blood by centrifugation shortly after collection.[16]
-
Analysis: Plasma glucose concentration is determined using a validated method, such as the hexokinase or glucose oxidase method.[16]
Oral Glucose Tolerance Test (OGTT)
Objective: To assess postprandial glucose metabolism and insulin secretion.
Methodology:
-
Patient Preparation: The patient fasts overnight for at least 8 hours.
-
Baseline Sample: A fasting blood sample is drawn to measure baseline glucose and insulin levels.
-
Glucose Administration: The patient ingests a standardized 75-gram glucose solution within 5 minutes.
-
Post-load Samples: Blood samples are drawn at specific time points after glucose ingestion, typically at 30, 60, and 120 minutes, to measure plasma glucose and insulin concentrations.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess the overall glycemic response and insulin secretion.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for a T2D therapeutic.
Summary and Conclusion
Both Dorzagliatin and Metformin have demonstrated significant efficacy in improving glycemic control in patients with Type 2 Diabetes.
-
Dorzagliatin offers a novel, dual-acting mechanism that enhances the body's natural glucose-sensing and disposal pathways. Clinical data from monotherapy and add-on therapy trials show robust reductions in HbA1c and improvements in β-cell function.[6][7][8]
-
Metformin is a well-established first-line therapy with a primary effect on reducing hepatic glucose production and improving insulin sensitivity.[3][4] Its efficacy is dose-dependent and has been proven over decades of clinical use.[9]
The combination of Dorzagliatin and Metformin appears to be a promising therapeutic strategy, with the DAWN study demonstrating a significant additive effect on glycemic control in patients inadequately managed with Metformin alone.[10][11][12][13]
Further research, particularly from direct head-to-head comparative trials, will be crucial to fully elucidate the relative efficacy and long-term benefits of Dorzagliatin monotherapy compared to Metformin monotherapy. The distinct yet complementary mechanisms of action suggest that these two agents, alone or in combination, represent valuable tools in the armamentarium for managing Type 2 Diabetes.
References
- 1. Dorzagliatin add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and reporting glycemic control in clinical trials: building a path to consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin monotherapy for adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of participation in a clinical trial on glycemic control in type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hua Medicine Announces Positive 24-Week Topline Results of Phase III Metformin Combination Trial of Dorzagliatin-Company News-Hua Medicine [huamedicine.com]
- 12. Dorzagliatin add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dorzagliatin in drug-naïve patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Measurement of HbA1c in multicentre diabetes trials - should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PhenX Toolkit: Protocols [phenxtoolkit.org]
Assessing the Long-Term Safety of Glucokinase Activators: A Comparative Guide for Researchers
A comprehensive evaluation of the long-term safety of glucokinase activators (GKAs) is crucial for their potential as a therapeutic option for type 2 diabetes (T2DM). This guide provides a comparative analysis of GKAs against other major classes of antidiabetic drugs, focusing on their safety profiles, mechanisms of action, and the experimental protocols used to assess their safety. Due to the limited public information on the long-term safety of the specific molecule "Glucokinase activator 5," this guide will focus on the broader class of GKAs, with specific data from newer-generation compounds like dorzagliatin (B607184) and TTP399, to provide a representative assessment.
Glucokinase activators are a class of small molecules that allosterically activate the glucokinase (GK) enzyme, a key regulator of glucose homeostasis. By enhancing GK activity in the pancreas and liver, these agents aim to improve glucose-stimulated insulin (B600854) secretion and increase hepatic glucose uptake, respectively. While early-generation GKAs faced challenges regarding long-term efficacy and safety, including risks of hypoglycemia and hyperlipidemia, newer agents have been developed with improved profiles.
Comparative Safety Profile of Glucokinase Activators and Alternatives
The long-term safety of any antidiabetic agent is paramount. The following table summarizes the known long-term safety and adverse event profiles of GKAs and compares them with established first- and second-line therapies for T2DM: metformin, SGLT2 inhibitors, and GLP-1 receptor agonists.
| Drug Class | Common Adverse Events | Serious Adverse Events | Long-Term Safety Considerations |
| Glucokinase Activators (GKAs) | Nausea, diarrhea, headache.[1] Newer agents have a lower incidence of hypoglycemia compared to older GKAs. | Risk of hyperlipidemia (especially with dual-acting agents like dorzagliatin) and hyperuricemia.[2][3] Older agents were associated with a higher risk of hypoglycemia and potential for liver steatosis. | Waning efficacy over time has been a concern with some earlier GKAs. Long-term cardiovascular and renal outcomes are still under investigation for newer agents. |
| Metformin | Gastrointestinal disturbances (diarrhea, nausea, abdominal pain).[4] | Lactic acidosis (rare, primarily in patients with severe renal impairment).[5] | Long-term use can be associated with vitamin B12 deficiency.[6] Generally considered to have a favorable long-term safety profile with potential cardiovascular benefits.[7] |
| SGLT2 Inhibitors | Genital mycotic infections, urinary tract infections, increased urination.[8] | Diabetic ketoacidosis (can occur with normal blood glucose levels), lower limb amputation (primarily with canagliflozin), bone fractures.[9] | Provide significant cardiovascular and renal protection. Require monitoring of renal function. |
| GLP-1 Receptor Agonists | Gastrointestinal side effects (nausea, vomiting, diarrhea) are common, especially at the beginning of treatment. | Pancreatitis and gallbladder-related events have been reported, though a causal link is not definitively established. Thyroid C-cell tumors have been observed in rodent studies, but the relevance to humans is unclear. | Demonstrated cardiovascular benefits. Associated with weight loss. Long-term safety data continues to be collected. |
Mechanism of Action: A Visual Comparison
Understanding the distinct mechanisms of action is key to appreciating the different safety and efficacy profiles of these drug classes.
Experimental Protocols for Long-Term Safety Assessment
The long-term safety of a novel antidiabetic agent is evaluated through a rigorous program of preclinical and clinical studies.
Preclinical Toxicology Studies
Before human trials, extensive preclinical toxicology studies are conducted in animal models to identify potential target organs for toxicity and to determine a safe starting dose for clinical studies.
Key Methodologies in Preclinical Studies:
-
Dose Range-Finding Studies: Initial studies to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: Animals are administered the drug daily for extended periods (e.g., 28 days, 90 days, 6 months) to assess the effects of chronic exposure. This includes regular monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full histopathological examination of all major organs is performed.
-
Safety Pharmacology: Evaluates the effects of the drug on vital functions, including cardiovascular, respiratory, and central nervous system functions.
-
Genotoxicity: A battery of tests to assess the potential of the drug to cause genetic mutations or chromosomal damage.
-
Carcinogenicity: Long-term studies (typically 2 years in rodents) to evaluate the tumor-forming potential of the drug.
Clinical Trial Safety Monitoring
The safety of antidiabetic drugs in humans is assessed throughout all phases of clinical trials, with a particular focus on long-term outcomes in Phase 3 and 4 studies.
Key Methodologies in Clinical Trials:
-
Study Design: Typically randomized, double-blind, placebo-controlled, or active-comparator-controlled trials.
-
Adverse Event (AE) Monitoring: Systematic collection of all adverse events, whether or not they are considered to be related to the study drug. AEs are graded for severity and assessed for causality.
-
Hypoglycemia Assessment:
-
Definition: Hypoglycemia is defined by specific plasma glucose thresholds (e.g., Level 1: ≤70 mg/dL; Level 2: <54 mg/dL) and the presence of symptoms. Severe hypoglycemia is defined as an event requiring assistance from another person.
-
Monitoring: Patients are trained to use self-monitoring of blood glucose (SMBG) devices. Continuous glucose monitoring (CGM) is increasingly used to provide a more detailed picture of glycemic fluctuations and detect asymptomatic hypoglycemia.
-
-
Lipid Profile and Liver Function Monitoring:
-
Parameters: A standard lipid panel (total cholesterol, LDL-C, HDL-C, triglycerides) and liver function tests (ALT, AST, alkaline phosphatase, bilirubin) are measured at baseline and at regular intervals throughout the study.
-
Frequency: Typically measured at screening, baseline, and then every 3-6 months during long-term studies.
-
-
Cardiovascular Safety: For new antidiabetic drugs, dedicated cardiovascular outcomes trials (CVOTs) are often conducted to rule out an unacceptable increase in cardiovascular risk. These are large-scale, long-term studies that adjudicate major adverse cardiovascular events (MACE).
-
Renal Function Monitoring: Serum creatinine, estimated glomerular filtration rate (eGFR), and urinary albumin-to-creatinine ratio (UACR) are monitored regularly to assess the impact on kidney function.
References
- 1. Preclinical toxicology studies | CRO Services [oncodesign-services.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. fda.gov [fda.gov]
- 5. Novel Antidiabetic Agents and Their Effects on Lipid Profile: A Single Shot for Several Cardiovascular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Antidiabetic Agents and Their Effects on Lipid Profile: A Single Shot for Several Cardiovascular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. gertitashkomd.com [gertitashkomd.com]
Safety Operating Guide
Personal protective equipment for handling Glucokinase activator 5
Disclaimer: A specific Safety Data Sheet (SDS) for Glucokinase activator 5 (CAS: 536736-95-5) was not publicly available at the time of this document's creation. The following safety and handling procedures are based on information for similar glucokinase activators and general laboratory safety protocols for chemical reagents. Researchers must perform a risk assessment and consult their institution's safety office before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural, step-by-step guidance is intended to answer specific operational questions and ensure safe laboratory practices.
Personal Protective Equipment (PPE) and Safety Measures
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE and safety measures.
| Category | Requirement | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with EN166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat | A flame-retardant lab coat is advisable. |
| Respiratory Protection | Not generally required with adequate ventilation | If handling large quantities or if dust/aerosol generation is likely, a NIOSH-approved respirator is recommended. |
| Engineering Controls | Chemical fume hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood. |
| Hygiene | Hand washing | Wash hands thoroughly with soap and water after handling and before leaving the laboratory. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Preparation and Weighing:
-
Conduct all weighing and solution preparation inside a certified chemical fume hood to avoid inhalation of any dust particles.
-
Use anti-static weighing paper or a weighing boat.
-
Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily accessible within the fume hood to minimize movement in and out of the containment area.
2. Solution Preparation:
-
Consult the manufacturer's data sheet or relevant literature for solubility information. This compound is reportedly soluble in organic solvents like DMSO.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Cap the container tightly after the compound is fully dissolved.
3. Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Follow the specific storage temperature recommendations provided by the supplier, which may include refrigeration or freezing.
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate potential harm.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Do not use a solid stream of water as it may scatter and spread the fire. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, follow your institution's emergency spill response protocol. |
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
1. Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper) and unused solid compound in a clearly labeled, sealed container.
-
Collect all liquid waste (e.g., solutions of the compound) in a separate, clearly labeled, and sealed container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.
2. Waste Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in regular trash.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of this compound, the following diagrams illustrate its signaling pathway and a general experimental workflow.
Caption: Glucokinase activation pathway in pancreatic β-cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
